2-(4-Methylpiperazin-1-YL)cyclopentanol
Description
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Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-5-7-12(8-6-11)9-3-2-4-10(9)13/h9-10,13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAMIGVRCHNECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660740 | |
| Record name | 2-(4-Methylpiperazin-1-yl)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-53-8 | |
| Record name | 2-(4-Methylpiperazin-1-yl)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2-(4-Methylpiperazin-1-YL)cyclopentanol
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis and detailed characterization of the novel β-amino alcohol, 2-(4-Methylpiperazin-1-YL)cyclopentanol. This compound incorporates a cyclopentanol scaffold, a prevalent motif in bioactive molecules, and the N-methylpiperazine heterocycle, a cornerstone of modern medicinal chemistry renowned for improving the pharmacokinetic properties of drug candidates.[1][2][3] The guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale, making it an essential resource for researchers in organic synthesis, medicinal chemistry, and drug development. The primary synthetic strategy detailed herein involves the highly regioselective nucleophilic ring-opening of cyclopentene oxide with N-methylpiperazine. Furthermore, a complete framework for structural verification and purity assessment is presented, utilizing a suite of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction and Strategic Rationale
The convergence of privileged scaffolds in a single molecular entity is a proven strategy in the discovery of novel therapeutic agents. 2-(4-Methylpiperazin-1-YL)cyclopentanol is a molecule of significant interest, embodying this principle. The piperazine ring is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to confer aqueous solubility and act as a versatile linker.[2][3] Concurrently, the 1,2-amino alcohol functional group on a cyclopentane core is a key pharmacophore in various biologically active compounds.[4][5]
The synthesis of such β-amino alcohols is most classically and efficiently achieved via the aminolysis of epoxides.[6][7] This approach offers excellent control over stereochemistry and regiochemistry, is atom-economical, and often proceeds under mild conditions.[8][9] This guide focuses on this robust and scalable synthetic route.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule occurs at the C-N bond between the cyclopentyl ring and the piperazine nitrogen. This bond is formed through a nucleophilic substitution reaction, identifying cyclopentene oxide as the electrophile and N-methylpiperazine as the nucleophile. This strategy is advantageous due to the commercial availability and stability of both starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Part I: Synthesis Methodology
Principle of the Reaction
The synthesis proceeds via a classic SN2-type nucleophilic ring-opening of an epoxide. The lone pair of electrons on the secondary amine of N-methylpiperazine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the cyclopentene oxide ring. This backside attack results in the inversion of stereochemistry at the attacked carbon, leading to a trans relationship between the incoming amino group and the resulting hydroxyl group.[9][10] The reaction can be performed with or without a catalyst, though mild acid or base catalysis can sometimes accelerate the process.[6][8] For simplicity and to minimize side reactions, this protocol proceeds under neutral, solvent-reflux conditions.
Caption: Forward synthesis of the target compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Cyclopentene Oxide | 285-67-6 | C₅H₈O | 84.12 | Flammable liquid, handle in a fume hood. |
| N-Methylpiperazine | 109-01-3 | C₅H₁₂N₂ | 100.16 | Corrosive, causes burns. Handle with care. |
| Ethanol (Anhydrous) | 64-17-5 | C₂H₅OH | 46.07 | Solvent. Highly flammable. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent. Flammable. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |
| Silica Gel (230-400 mesh) | 7631-86-9 | SiO₂ | 60.08 | Stationary phase for column chromatography. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentene oxide (4.21 g, 50 mmol, 1.0 eq) and anhydrous ethanol (30 mL).
-
Addition of Reagent: While stirring, add N-methylpiperazine (5.51 g, 55 mmol, 1.1 eq) dropwise to the solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.
-
Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude oil in 50 mL of deionized water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 2% to 10% methanol in dichloromethane to afford the pure 2-(4-Methylpiperazin-1-YL)cyclopentanol.
Part II: Physicochemical and Spectroscopic Characterization
Accurate characterization is critical to confirm the identity, structure, and purity of the synthesized compound.[11] The expected data presented below serves as a benchmark for validating the experimental outcome.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O |
| Molecular Weight | 184.28 g/mol [12] |
| Appearance | Expected to be a solid or viscous oil.[12] |
| CAS Number | 915921-53-8[12] |
Spectroscopic Data Interpretation
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[13]
| ¹H NMR (Expected Data, 400 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) |
| ~ 3.80 - 3.70 |
| ~ 3.30 (broad) |
| ~ 2.80 - 2.40 |
| 2.29 |
| ~ 2.00 - 1.50 |
| ¹³C NMR (Expected Data, 100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) |
| ~ 75.0 |
| ~ 70.0 |
| ~ 55.0 |
| ~ 49.0 |
| ~ 46.0 |
| ~ 34.0, 24.0, 21.0 |
FT-IR provides confirmation of the key functional groups present in the molecule.
| FT-IR (Expected Data) |
| Frequency (cm⁻¹) |
| 3450 - 3200 |
| 2960 - 2850 |
| 1150 - 1050 |
| 1200 - 1100 |
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
| Mass Spectrometry (Expected Data, ESI+) |
| m/z Value |
| 185.16 |
| 184.16 |
| Key Fragments |
Integrated Experimental Workflow
The entire process from synthesis to final characterization follows a logical and systematic workflow, ensuring reproducibility and high-quality results.
Caption: Comprehensive workflow from synthesis to analysis.
Safety and Handling
-
All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Cyclopentene oxide and organic solvents are flammable; avoid open flames and sparks.
-
N-Methylpiperazine is corrosive and can cause severe skin burns and eye damage. Avoid direct contact and inhalation.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
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Azizi, N., & Saidi, M. R. (2003). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications (RSC Publishing). Available at: [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2009). Epoxide ring-opening reaction of cyclohexene oxide with various amines. ResearchGate. Available at: [Link]
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Veisi, H., Ghorbani-Vaghei, R., & Karimi-Jashni, A. (2011). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]
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Gevorgyan, A., et al. (2021). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie. Available at: [Link]
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Plommer, H., Reim, I., & Kerton, F. M. (2018). Ring-opening polymerization of cyclohexene oxide using aluminum amine–phenolate complexes. Dalton Transactions (RSC Publishing). Available at: [Link]
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Pearson. (n.d.). Two stereoisomers are obtained from the reaction of cyclopentene oxide and dimethylamine. Available at: [Link]
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Panda, J., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molecular Diversity Preservation International (MDPI). Available at: [Link]
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Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]
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MDPI. (n.d.). Special Issue : Pharmacological Activity, Biochemical Properties, and Clinical Applications of Synthetic and Natural Compounds. Available at: [Link]
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Elfahmi, F. R., & Herman, H. (2020). A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. Molecules. Available at: [Link]
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Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology. Available at: [Link]
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Wang, X., et al. (2022). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. Available at: [Link]
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MDPI. (n.d.). Special Issue: Pharmacological Activities and Therapeutic Potential of Novel Drug Derivatives. Available at: [Link]
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Plommer, H., Reim, I., & Kerton, F. M. (2018). Supporting Information for: Ring-opening polymerization of cyclohexene oxide using aluminum amine-phenolate complexes. The Royal Society of Chemistry. Available at: [Link]
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MDPI. (n.d.). Special Issue : Biological and Pharmacological Activity of Plant Natural Compounds. Available at: [Link]
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YouTube. (2022). Prepare each compound from cyclopentanol More than one step may be needed. Available at: [Link]
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Martins, C. R., et al. (2009). Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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OpenStax. (n.d.). 24.10 Spectroscopy of Amines. Available at: [Link]
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Westphal, F., et al. (2012). Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products. Forensic Science International. Available at: [Link]
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An In-Depth Technical Guide to 2-(4-Methylpiperazin-1-YL)cyclopentanol: A Versatile Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold with Potential
In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-(4-Methylpiperazin-1-YL)cyclopentanol is one such chemical entity, identified by its CAS number 915921-53-8.[1] While not a widely studied compound in its own right, its constituent moieties—a cyclopentanol ring and a methylpiperazine group—are prevalent in a multitude of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a postulated synthetic route, potential applications, and the necessary analytical and safety considerations for its use in a research and development setting.
It is important to note that this compound is often supplied for early-stage research with the explicit understanding that detailed analytical data is not always provided by the supplier.[2] Therefore, this guide also serves as a primer for the necessary validation and characterization a researcher must undertake upon its acquisition.
Core Molecular and Physicochemical Profile
A thorough understanding of a molecule's structure and properties is the foundation of its application in synthesis and drug design.
Molecular Structure
The structure of 2-(4-Methylpiperazin-1-YL)cyclopentanol combines a five-membered aliphatic ring, cyclopentanol, with a heterocyclic amine, 1-methylpiperazine. The piperazine ring is attached at the 2-position of the cyclopentanol ring via one of its nitrogen atoms. The IUPAC name for this compound is 2-(4-methylpiperazin-1-yl)cyclopentan-1-ol.[3]
Table 1: Key Identifiers and Properties
| Identifier | Value | Source(s) |
| CAS Number | 915921-53-8 | [4] |
| Molecular Formula | C₁₀H₂₀N₂O | [4] |
| Molecular Weight | 184.28 g/mol | [4] |
| Physical Form | Solid | |
| SMILES | CN1CCN(CC1)C2CCCC2O | [4] |
| InChI | 1S/C10H20N2O/c1-11-5-7-12(8-6-11)9-3-2-4-10(9)13/h9-10,13H,2-8H2,1H3 | [4] |
| InChI Key | QKAMIGVRCHNECO-UHFFFAOYSA-N | [4] |
Stereochemistry
The molecular structure contains two chiral centers: the carbon of the cyclopentanol ring bearing the hydroxyl group and the carbon bearing the piperazine substituent. This gives rise to the possibility of four stereoisomers (two pairs of enantiomers). As commercially available 2-(4-Methylpiperazin-1-YL)cyclopentanol is not typically specified as a particular stereoisomer, it is likely supplied as a mixture of diastereomers and enantiomers. For applications where stereochemistry is critical for biological activity, chiral separation or stereoselective synthesis would be a necessary subsequent step.
Postulated Synthesis: A Chemist's Blueprint
Proposed Synthetic Workflow
Caption: Postulated synthesis of 2-(4-Methylpiperazin-1-YL)cyclopentanol.
Step-by-Step Methodology (Hypothetical Protocol)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentene oxide (1.0 eq) and 1-methylpiperazine (1.1 eq).
-
Solvent Addition: Add a suitable protic solvent, such as ethanol or isopropanol, to achieve a concentration of approximately 0.5 M.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the desired 2-(4-Methylpiperazin-1-YL)cyclopentanol.
Applications in Medicinal Chemistry and Drug Discovery
The true value of 2-(4-Methylpiperazin-1-YL)cyclopentanol lies in its potential as a versatile scaffold for the synthesis of more complex molecules with therapeutic potential. The piperazine moiety is a common feature in many approved drugs, often acting as a linker or conferring desirable pharmacokinetic properties.
A Gateway to Novel Chemical Space
The structure of 2-(4-Methylpiperazin-1-YL)cyclopentanol offers two primary points for chemical modification: the hydroxyl group of the cyclopentanol and the secondary amine of the piperazine ring (after demethylation, if desired) or derivatization of the existing methyl group.
Caption: Derivatization potential of 2-(4-Methylpiperazin-1-YL)cyclopentanol.
The cyclopentyl moiety can provide a rigid, three-dimensional framework that can be advantageous for binding to protein targets. A patent for the synthesis of Ipatasertib, an AKT inhibitor, describes intermediates containing a cyclopentyl[d]pyrimidin-4-yl)piperazine core, highlighting the relevance of this combination in modern drug design.[5]
Analytical Characterization: A Self-Validating Approach
Given the likelihood of receiving this compound without a detailed certificate of analysis, a researcher must be prepared to perform their own characterization to confirm its identity and purity.
Essential Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR should show characteristic signals for the methyl group on the piperazine, the protons on the piperazine and cyclopentyl rings, and the hydroxyl proton.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 185.29.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl group (a broad peak around 3300 cm⁻¹) and C-N bonds.
-
Purity Assessment: High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or evaporative light scattering detector) should be employed to determine the purity of the compound.
Safety and Handling
While a specific safety data sheet (SDS) for 2-(4-Methylpiperazin-1-YL)cyclopentanol is not always available, general precautions for handling piperazine derivatives and aliphatic alcohols should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-(4-Methylpiperazin-1-YL)cyclopentanol represents a valuable, yet under-characterized, building block for medicinal chemistry and drug discovery. Its combination of a rigid cyclopentanol scaffold and a versatile piperazine moiety offers numerous possibilities for the synthesis of novel compounds. While its use requires a proactive approach to analytical characterization, the potential for creating new chemical entities with desirable pharmacological properties makes it a compelling starting material for innovative research programs.
References
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A Predictive Spectroscopic Guide to 2-(4-Methylpiperazin-1-YL)cyclopentanol for Advanced Drug Development
Introduction: The Structural Significance of 2-(4-Methylpiperazin-1-YL)cyclopentanol
In the landscape of modern drug discovery, molecules incorporating both alicyclic and heterocyclic moieties are of paramount importance. The compound 2-(4-Methylpiperazin-1-YL)cyclopentanol represents a key structural motif, combining the rigid, three-dimensional scaffold of a cyclopentanol ring with the versatile N-methylpiperazine group, a common pharmacophore in numerous therapeutic agents. The precise stereochemistry and electronic environment of this compound can significantly influence its biological activity, making unambiguous structural characterization a critical step in any research and development pipeline.
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 2-(4-Methylpiperazin-1-YL)cyclopentanol, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of published experimental spectra for this specific molecule, this guide will leverage established spectroscopic principles and data from its constituent fragments—cyclopentanol and N-methylpiperazine—to provide a robust predictive framework. This approach not only offers a detailed characterization of the target molecule but also serves as a practical tutorial for researchers on the principles of spectroscopic prediction and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing unparalleled insight into the connectivity and chemical environment of each atom. For 2-(4-Methylpiperazin-1-YL)cyclopentanol, both ¹H and ¹³C NMR will offer a wealth of information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be complex due to the number of non-equivalent protons and the potential for diastereomers depending on the relative stereochemistry of the hydroxyl and piperazinyl substituents. The following predictions are based on a generic diastereomer and may vary slightly in a real-world sample.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Expert Insights |
| -OH | ~1.5-3.5 | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It is expected to be a broad signal that may exchange with D₂O. |
| CH-OH | ~3.8-4.2 | Multiplet | 1H | This proton is deshielded by the adjacent electronegative oxygen atom. Its multiplicity will be complex due to coupling with the neighboring CH proton and the CH₂ group of the cyclopentane ring. |
| CH-N | ~2.8-3.2 | Multiplet | 1H | This proton is deshielded by the adjacent nitrogen atom. Similar to the CH-OH proton, its multiplicity will be complex due to coupling with adjacent protons on the cyclopentane ring. |
| Piperazine -CH₂- (adjacent to N-CH₃) | ~2.4-2.7 | Multiplet | 4H | These protons are in a complex environment and are expected to show overlapping multiplets. |
| Piperazine -CH₂- (adjacent to cyclopentane) | ~2.6-2.9 | Multiplet | 4H | These protons are also in a complex environment and will likely overlap with the other piperazine signals. |
| -CH₃ | ~2.2-2.4 | Singlet | 3H | The methyl group attached to the nitrogen is expected to be a sharp singlet. |
| Cyclopentane -CH₂- | ~1.4-1.9 | Multiplets | 6H | The methylene protons of the cyclopentane ring will appear as a series of complex, overlapping multiplets in the aliphatic region of the spectrum. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a clear count of the unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Expert Insights |
| C-OH | ~70-78 | The carbon atom bearing the hydroxyl group is significantly deshielded by the electronegative oxygen. |
| C-N | ~60-68 | The carbon atom attached to the piperazine nitrogen is also deshielded, though typically to a lesser extent than the C-OH carbon. |
| Piperazine -CH₂- | ~50-58 | The four methylene carbons of the piperazine ring are expected to be in this region. Due to the substitution, they may not all be equivalent. |
| -CH₃ | ~45-50 | The methyl carbon attached to the nitrogen is a characteristic signal in this region. |
| Cyclopentane -CH₂- | ~20-35 | The remaining three methylene carbons of the cyclopentane ring will appear in the aliphatic region. Their exact shifts will depend on their proximity to the substituents. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation : Dissolve 5-10 mg of 2-(4-Methylpiperazin-1-YL)cyclopentanol in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][2]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to δ = 0.00 ppm.[1][3]
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[3]
-
¹H NMR Acquisition Parameters :
-
¹³C NMR Acquisition Parameters :
-
Data Processing : The acquired Free Induction Decay (FID) should be processed with a Fourier transform. The resulting spectrum should be phased and baseline corrected. For ¹H NMR, the signals should be integrated.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique for small, volatile molecules and is expected to produce a rich fragmentation spectrum for 2-(4-Methylpiperazin-1-YL)cyclopentanol.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺) : The molecular weight of C₁₀H₂₀N₂O is 184.28 g/mol . A peak at m/z = 184 is expected, though it may be of low intensity due to the facile fragmentation of alcohols and amines under EI conditions. [4][5]* Key Fragmentation Pathways :
-
α-Cleavage : This is a dominant fragmentation pathway for both alcohols and amines. [5]Cleavage of the C-C bond adjacent to the nitrogen in the piperazine ring or the C-C bond adjacent to the hydroxyl group on the cyclopentane ring is highly probable.
-
Loss of a C₄H₇O radical from the cyclopentanol ring would lead to a fragment at m/z = 99 , corresponding to the [M - C₄H₇O]⁺ ion of the N-methylpiperazine moiety.
-
Loss of a C₅H₁₁N₂ radical from the piperazine moiety would result in a fragment at m/z = 85 , corresponding to the [M - C₅H₁₁N₂]⁺ ion of the cyclopentanol ring.
-
-
Loss of Water (M-18) : Dehydration is a common fragmentation for alcohols, which would result in a peak at m/z = 166 . [4][5] * Piperazine Ring Fragmentation : The piperazine ring itself can undergo characteristic fragmentation. A common fragment for N-methylpiperazine is observed at m/z = 57 , arising from the cleavage of the ring. [4]Another characteristic peak for N-methylpiperazine is at m/z = 85 , corresponding to the loss of a methyl group. [6]
m/z Putative Fragment Identity Fragmentation Pathway 184 [C₁₀H₂₀N₂O]⁺ Molecular Ion 166 [C₁₀H₁₈N₂]⁺ Loss of H₂O 99 [C₅H₁₁N₂]⁺ α-cleavage at the cyclopentanol ring 85 [C₅H₉O]⁺ or [C₄H₉N₂]⁺ α-cleavage at the piperazine ring or loss of CH₃ from the piperazine moiety | 57 | [C₃H₇N]⁺ | Piperazine ring fragmentation |
-
Experimental Protocol for Mass Spectrometry Data Acquisition
A standard protocol for EI-MS, often coupled with Gas Chromatography (GC) for sample introduction, is as follows.
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent such as methanol or dichloromethane.
-
Instrumentation : Utilize a GC-MS system.
-
GC conditions : A suitable capillary column (e.g., DB-5ms) should be used. A temperature program would be employed to ensure the elution of the compound.
-
MS conditions :
-
-
Data Acquisition : The mass spectrometer will scan a range of m/z values (e.g., 40-400 amu) as the compound elutes from the GC column.
-
Data Analysis : The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions to confirm the structure.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of 2-(4-Methylpiperazin-1-YL)cyclopentanol. By synergistically applying NMR, IR, and MS techniques, researchers can gain a detailed and confident understanding of the molecule's atomic connectivity, functional group composition, and molecular weight. The predictive nature of this guide, grounded in the well-established spectroscopic properties of its constituent moieties, serves as a powerful tool for scientists in the field of drug development, enabling them to verify the identity and purity of their synthesized compounds with a high degree of certainty. The provided experimental protocols further ensure that high-quality, reproducible data can be obtained, forming a solid foundation for subsequent stages of research.
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The Multifaceted Therapeutic Potential of N-Substituted Piperazinyl Alcohols: A Technical Guide for Drug Discovery Professionals
Foreword: The Piperazine Scaffold - A Cornerstone of Modern Medicinal Chemistry
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its unique physicochemical properties, including a large polar surface area, relative structural rigidity, and the presence of hydrogen bond donors and acceptors, contribute to favorable pharmacokinetic profiles, such as enhanced water solubility and oral bioavailability.[3][4][5] This inherent versatility has made piperazine and its derivatives a cornerstone in the development of a vast array of therapeutic agents targeting a wide spectrum of diseases.[1][6] This technical guide delves into a specific, yet highly promising, subclass: N-substituted piperazinyl alcohols . We will explore their diverse biological activities, elucidate the underlying structure-activity relationships, and provide detailed experimental frameworks for their evaluation, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.
The Architectural Blueprint: Synthesis of N-Substituted Piperazinyl Alcohols
The synthetic accessibility of N-substituted piperazinyl alcohols is a key driver of their exploration in drug discovery. A variety of synthetic routes have been established, allowing for the facile introduction of diverse substituents at the nitrogen atoms and the incorporation of the crucial hydroxyl functionality.
A common and effective strategy involves the nucleophilic substitution reaction between an N-aryl piperazine and an appropriate epoxide or haloalcohol. This approach offers a straightforward method to introduce the hydroxyalkyl chain.
Illustrative Synthetic Workflow:
Caption: General synthetic scheme for N-substituted piperazinyl alcohols.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation and confirmation of the synthesized compounds.[7][8]
Anticancer Activity: Targeting the Hallmarks of Malignancy
N-substituted piperazinyl alcohols have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[9][10] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[11]
Mechanism of Action: Inducing Programmed Cell Death
A significant body of evidence suggests that many piperazine derivatives exert their anticancer effects by inducing apoptosis.[11][12] This programmed cell death can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some piperazine compounds have been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases 3/7 and 9.[11] Furthermore, activation of the extrinsic pathway via caspase-8 has also been observed.[11]
Signaling Pathway of Apoptosis Induction:
Caption: Apoptotic pathways induced by N-substituted piperazinyl alcohols.
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of N-substituted piperazinyl alcohols is intricately linked to their chemical structure. Key SAR observations include:
-
Nature of the N-substituent: The aromatic or heterocyclic group attached to one of the piperazine nitrogens plays a crucial role in determining activity. Electron-withdrawing or bulky lipophilic groups on this ring can significantly influence cytotoxicity.
-
Length of the Alcohol Chain: The number of carbon atoms in the hydroxyalkyl chain (e.g., ethanol vs. propanol) can modulate activity, likely by affecting the molecule's overall lipophilicity and its ability to interact with target proteins.
-
Position of the Hydroxyl Group: The position of the hydroxyl group on the alkyl chain can impact the molecule's conformation and hydrogen-bonding capabilities, thereby influencing its biological activity.
Quantitative Evaluation of Anticancer Activity
The in vitro cytotoxic activity of these compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values against various cancer cell lines.
| Compound Class | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Piperazine Derivative (C505) | K562 (Leukemia) | 0.058 | [9][13] |
| Piperazine Derivative (C505) | AGS (Gastric) | 0.055 | [9] |
| Piperazine Derivative (C505) | HeLa (Cervical) | 0.155 | [9] |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [14] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | 1.35 | [14] |
| Hydroxyethyl piperazine derivative 11a | A-427 (Small cell lung) | 0.92 | [15] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the N-substituted piperazinyl alcohol compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[3] N-substituted piperazinyl alcohols have demonstrated promising activity against a range of bacterial and fungal pathogens.[16][17][18]
Mechanism of Antimicrobial Action
The antimicrobial mechanism of piperazine derivatives often involves the disruption of the microbial cell membrane.[5][19] The cationic nature of the protonated piperazine ring can facilitate electrostatic interactions with the negatively charged components of the bacterial cell wall, leading to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[5]
Workflow for Antimicrobial Susceptibility Testing:
Caption: General workflow for determining the MIC of antimicrobial agents.
Structure-Activity Relationship (SAR) in Antimicrobial Agents
The antimicrobial efficacy of N-substituted piperazinyl alcohols is influenced by several structural features:
-
Lipophilicity: A balance in lipophilicity is crucial for effective antimicrobial activity. The molecule must be sufficiently lipophilic to penetrate the microbial cell membrane but also possess enough aqueous solubility.
-
N-Substituents: The nature of the substituent on the piperazine nitrogen can significantly impact the compound's antimicrobial spectrum and potency. For example, the presence of electron-withdrawing groups on an N-aryl substituent has been shown to enhance antibacterial activity.[20]
-
The Hydroxyl Group: The presence of the hydroxyl group can contribute to the molecule's polarity and its ability to form hydrogen bonds, which may be important for interactions with microbial targets.
Quantitative Evaluation of Antimicrobial Activity
The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |
| Chalcone with piperazine moiety | Candida albicans | 2.22 | [3] |
| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolone | Gram-positive bacteria | 0.015 | [3] |
| Piperazine-bearing 1,3,4-thiadiazole | E. coli | 8 | [21] |
| Piperazine-bearing 1,3,4-thiadiazole | S. aureus | 16 | [21] |
| Piperazine-bearing 1,3,4-thiadiazole | B. subtilis | 16 | [21] |
| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 | [22] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of antimicrobial agents.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the N-substituted piperazinyl alcohol in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the test microorganism.
-
MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Central Nervous System (CNS) Activity: Modulating Neurotransmission
The piperazine scaffold is a well-established pharmacophore in the development of CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[23] N-substituted piperazinyl alcohols have also shown potential in modulating neurotransmitter systems.[24][25][26]
Targeting Serotonin and Dopamine Receptors
Many arylpiperazine derivatives exhibit affinity for serotonin (5-HT) and dopamine (D2) receptors.[10][25] The interaction with these receptors is a key mechanism for their antipsychotic and antidepressant effects. The specific substitution pattern on the aryl ring and the nature of the linker to the piperazine core are critical for receptor affinity and selectivity.
In Vivo Evaluation of Antidepressant-like Activity
The forced swim test (FST) in rodents is a widely used behavioral assay to screen for potential antidepressant activity.[26][27] A reduction in the duration of immobility in this test is indicative of an antidepressant-like effect.
Forced Swim Test (FST) Workflow:
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The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in a vast array of clinically approved drugs has earned it the designation of a "privileged scaffold."[2][3] This guide provides a comprehensive literature review of piperazine-containing bioactive compounds, delving into their synthesis, multifaceted therapeutic applications, and the underlying principles that govern their biological activity. We will explore the synthetic versatility of the piperazine core, its role in optimizing pharmacokinetic and pharmacodynamic properties, and its application in the development of novel therapeutics for a range of diseases, including cancer, microbial infections, and central nervous system disorders. This document is intended to serve as a technical resource, offering not only a review of the field but also actionable protocols and insights to guide future research and development efforts.
The Piperazine Moiety: Physicochemical Properties and Synthetic Versatility
The widespread utility of the piperazine ring in drug design can be attributed to its unique physicochemical properties and synthetic tractability.[3][4] As a diprotic base, piperazine's two nitrogen atoms can be independently functionalized, allowing for the creation of diverse chemical libraries.[5] This dual functionality is instrumental in modulating a compound's solubility, lipophilicity, and ability to interact with biological targets.[3][5]
Key Synthetic Methodologies
The construction of piperazine-containing molecules relies on a foundation of robust and versatile chemical reactions. Two of the most common and effective methods for the functionalization of the piperazine core are N-alkylation and reductive amination.
Direct N-alkylation is a fundamental method for introducing substituents onto the piperazine nitrogen atoms. This reaction typically involves the nucleophilic attack of a piperazine nitrogen on an alkyl halide.
Rationale for Experimental Choices:
-
Base: Anhydrous potassium carbonate (K₂CO₃) is frequently used as the base in these reactions.[6][7] Its role is to deprotonate the piperazine nitrogen, thereby increasing its nucleophilicity and facilitating the reaction with the alkyl halide. Being a solid, it is easily removed from the reaction mixture by filtration upon completion.[8][9]
-
Solvent: Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly employed.[6][7] These solvents are capable of dissolving the reactants and facilitating the reaction without participating in it.
-
Mono- vs. Di-alkylation: Controlling the stoichiometry of the reactants is crucial for achieving selective mono-alkylation versus di-alkylation. Using an excess of piperazine can favor the formation of the mono-substituted product.[10] Alternatively, using a piperazine with one nitrogen protected (e.g., with a Boc group) ensures selective alkylation at the unprotected nitrogen.[11]
Experimental Protocol: Mono-N-Alkylation of Piperazine [6]
-
To a stirred solution of piperazine (2.0 equivalents) in anhydrous acetonitrile (10 mL), add anhydrous potassium carbonate (3.0 equivalents).
-
Add the desired alkyl halide (1.0 equivalent) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated piperazine.
Reductive amination is another powerful technique for forming C-N bonds and is particularly useful for synthesizing N-aryl and other substituted piperazines.[12][13] This one-pot reaction involves the formation of an iminium ion intermediate from a carbonyl compound and a piperazine, which is then reduced in situ to the corresponding amine.[12]
Rationale for Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used in reductive amination.[6][12] It is less reactive than other borohydrides like sodium borohydride (NaBH₄), allowing it to selectively reduce the iminium ion in the presence of the starting carbonyl compound.[12]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typical solvents for this reaction.[6][14]
Experimental Protocol: Reductive Amination for Piperazine Synthesis [6]
-
Dissolve the piperazine derivative (1.0 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in anhydrous dichloromethane (15 mL).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: General synthetic routes to functionalized piperazine derivatives.
Therapeutic Applications of Piperazine-Containing Compounds
The versatility of the piperazine scaffold has led to its incorporation into drugs targeting a wide range of diseases.[1][15][16]
Anticancer Agents
Piperazine derivatives have emerged as a significant class of anticancer agents, with many acting as kinase inhibitors.[13][17][18] The piperazine moiety often serves as a linker to connect pharmacophoric groups that bind to the ATP-binding pocket of kinases, or it can form crucial hydrogen bonds with the target protein.[3][17]
Quantitative Data: Anticancer Activity of Piperazine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-Piperazine Hybrid | A549 (Lung) | 5.24 | [19] |
| Chalcone-Piperazine Hybrid | HeLa (Cervical) | 0.19 | [19] |
| Chalcone-Piperazine Hybrid | SGC7901 (Gastric) | 0.41 | [19] |
| Piperazine-Thiazolidinone | HepG-2 (Liver) | 0.03-0.06 | [20] |
| Piperazine-linked Imidazo[1,2-a]pyridine | HeLa (Cervical) | 3.5 | [1] |
| Piperazine-linked Imidazo[1,2-a]pyridine | HepG2 (Liver) | 9.8 | [1] |
Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay) [15][21]
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[21][22] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[15][21] The amount of formazan produced is directly proportional to the number of viable cells.[21]
Rationale for Experimental Choices:
-
Cell Line Selection: The choice of cancer cell lines is critical and should be based on the specific research question.[6][23] Factors to consider include the tissue of origin, the expression level of the target protein (if known), and the genetic background of the cells.[2][4][6][23][24] A panel of cell lines from different cancer types is often used for initial screening.[6][23]
-
Controls:
-
Negative Control: Untreated cells serve as a negative control to establish the baseline for 100% cell viability.[25][26]
-
Positive Control: A known anticancer drug (e.g., doxorubicin, cisplatin) is used as a positive control to validate the assay's ability to detect cytotoxicity.[25][27]
-
Vehicle Control: Cells treated with the solvent used to dissolve the test compound (e.g., DMSO) are included to ensure that the solvent itself does not affect cell viability.[26]
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the piperazine-containing compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A typical workflow for the in vitro screening of potential anticancer compounds.
Antimicrobial Agents
The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[7][16][28] Piperazine derivatives have shown significant promise as antibacterial and antifungal agents.[7][16][28][29] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the piperazine and any attached aromatic rings are crucial for antimicrobial potency.[7][20][29]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [1][28]
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][28][30]
Rationale for Experimental Choices:
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.[7][16][31] Reference strains from recognized culture collections (e.g., ATCC) ensure reproducibility.[1]
-
Controls:
-
Positive Control: A known antibiotic (e.g., ciprofloxacin, gentamicin) is used as a positive control.[7]
-
Negative Control: Wells containing only the growth medium and wells with medium and the test compound (without bacteria) serve as negative controls to check for sterility and compound precipitation.
-
Growth Control: Wells containing only the growth medium and the bacterial inoculum confirm that the bacteria can grow under the assay conditions.
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Antiviral Agents
Piperazine-containing compounds have also demonstrated significant antiviral activity against a range of viruses, including influenza and Chikungunya virus.[32][33][34][35] Their mechanisms of action can vary, from inhibiting viral entry to disrupting viral replication processes.[32][33]
Experimental Protocol: Plaque Reduction Assay [5][32][36]
The plaque reduction assay is a standard method to evaluate the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[32][36]
Rationale for Experimental Choices:
-
Cell and Virus Selection: A susceptible host cell line and a specific virus strain are required. The choice depends on the therapeutic target of interest.
-
Controls:
-
Virus Control: Wells with cells and virus but no compound are used to determine the maximum number of plaques.
-
Cell Control: Wells with cells but no virus or compound ensure cell viability throughout the experiment.
-
Positive Control: A known antiviral drug is used as a positive control.[35]
-
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of host cells in a multi-well plate.
-
Virus Infection: Infect the cells with a known amount of virus in the presence of serial dilutions of the piperazine compound.
-
Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.
Antipsychotic Agents
Many atypical antipsychotic drugs feature a piperazine moiety, which is crucial for their interaction with dopamine D2 and serotonin 5-HT2A receptors.[17][34][37][38] The antagonism of these receptors is a key mechanism for their therapeutic effects in conditions like schizophrenia.[17][34][38]
Caption: A simplified diagram of the signaling pathway affected by piperazine-based antipsychotics.
Conclusion and Future Perspectives
The piperazine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its unique structural and physicochemical properties allow for extensive chemical modification, leading to the development of a wide array of bioactive compounds with diverse therapeutic applications. The synthetic methodologies for creating and functionalizing piperazine derivatives are well-established, providing a solid foundation for the generation of novel chemical entities.
Future research in this area will likely focus on several key aspects. The development of more selective and potent piperazine-based inhibitors for specific biological targets, such as kinases and proteases, remains a high priority in oncology and other fields. In the realm of infectious diseases, the challenge of antimicrobial resistance will drive the design of novel piperazine derivatives that can overcome existing resistance mechanisms. Furthermore, a deeper understanding of the structure-activity relationships and the specific molecular interactions of piperazine-containing drugs with their targets will enable more rational and efficient drug design. The continued exploration of the vast chemical space accessible through the piperazine scaffold holds great promise for the discovery of the next generation of innovative therapeutics.
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An In-Depth Technical Guide to the Conformational Analysis of 2-(4-Methylpiperazin-1-YL)cyclopentanol
Abstract
This guide provides a comprehensive technical overview of the methodologies and theoretical considerations essential for the conformational analysis of 2-(4-Methylpiperazin-1-YL)cyclopentanol. The conformational landscape of this molecule, which features a flexible five-membered cyclopentanol ring linked to a six-membered N-methylpiperazine ring, dictates its three-dimensional structure and, consequently, its interactions with biological targets. This document outlines a synergistic approach, integrating computational chemistry and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the predominant conformations.[1] We delve into the theoretical underpinnings of cyclopentanol and piperazine ring puckering, the influence of the N-methyl substituent, and the rotational possibilities between the two cyclic systems. Detailed, field-proven protocols for both Density Functional Theory (DFT) calculations and advanced NMR experiments are provided, emphasizing the rationale behind methodological choices. The synthesis of data from these complementary techniques offers a robust and validated model of the molecule's conformational preferences, a critical step in modern drug discovery and development.
Introduction
1.1 The Significance of Conformational Analysis in Drug Discovery
A molecule's biological activity is inextricably linked to its three-dimensional shape. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energetics of their interconversion, is therefore a cornerstone of rational drug design. The ability of a small molecule to bind to a biological target, such as a protein or nucleic acid, is highly dependent on its conformation. Flexible molecules can exist as an ensemble of different conformations in solution, and typically, only one or a small subset of these is active.[2] Understanding the preferred conformations and the energy barriers between them is crucial for designing ligands with improved potency, selectivity, and pharmacokinetic properties.
1.2 Introducing 2-(4-Methylpiperazin-1-YL)cyclopentanol: A Molecule of Interest
2-(4-Methylpiperazin-1-YL)cyclopentanol (CAS Number: 915921-53-8) is a heterocyclic compound featuring two key pharmacophoric scaffolds: a cyclopentanol ring and an N-methylpiperazine moiety.[3] The piperazine ring is a common fragment in medicinal chemistry, known for its ability to engage in various interactions with biological targets.[4][5] The N-methyl group can influence the piperazine's conformational preferences and its lipophilicity.[4] The cyclopentanol ring, with its hydroxyl group, provides a hydrogen bond donor and acceptor, while its non-planar structure influences the overall topology of the molecule. The linkage of these two flexible rings creates a molecule with a complex conformational landscape, making its analysis both challenging and essential for understanding its potential biological role.
1.3 Overview of Analytical Techniques
A comprehensive conformational analysis of a flexible molecule like 2-(4-Methylpiperazin-1-YL)cyclopentanol necessitates a multi-pronged approach. No single technique can provide a complete picture. This guide will focus on the powerful combination of:
-
Computational Chemistry: Theoretical methods, particularly Density Functional Theory (DFT), are invaluable for exploring the potential energy surface of a molecule.[6] These methods can predict the geometries and relative energies of different stable conformers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a premier experimental technique for determining molecular structure and conformation in solution.[1][7] By measuring parameters like chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), we can deduce the populations of different conformers.[1][6]
By integrating the predictive power of computational models with the empirical data from NMR, we can construct a self-validating and highly reliable model of the molecule's conformational behavior.
Theoretical Framework: The Conformational Landscape
The overall shape of 2-(4-Methylpiperazin-1-YL)cyclopentanol is determined by the interplay of several conformational degrees of freedom.
2.1 Conformational Isomers of the Cyclopentanol Ring
Unlike the relatively rigid cyclopropane and strained cyclobutane, cyclopentane is non-planar to alleviate torsional strain.[8][9] It primarily adopts two puckered conformations of similar energy:
-
Envelope (C_s symmetry): Four carbon atoms are coplanar, with the fifth atom out of the plane.
-
Twist (C_2 symmetry): Three adjacent carbon atoms are coplanar, with the other two displaced on opposite sides of the plane.
These conformations rapidly interconvert at room temperature. The presence of substituents, like the hydroxyl and piperazinyl groups in our molecule of interest, will influence the energy balance between the various envelope and twist forms.
2.2 Conformational Isomers of the Piperazine Ring
The six-membered piperazine ring predominantly exists in a chair conformation to minimize both angle and torsional strain.[5] A search of the Cambridge Structural Database (CSD) reveals that approximately 85% of piperazine-containing structures adopt a chair conformation.[5] However, other higher-energy conformations are possible and may be populated, including:
-
Boat Conformation
-
Twist-Boat Conformation
The boat conformation is generally disfavored due to steric hindrance and eclipsing interactions, but can be stabilized in specific contexts, such as metal coordination.[5]
2.3 The Role of the N-Methyl Group
The methyl group on one of the piperazine nitrogens can exist in either an axial or equatorial position in the chair conformation. For a simple methylcyclohexane, the equatorial position is favored by approximately 1.74 kcal/mol. A similar preference is expected for N-methylpiperazine, where the equatorial conformer minimizes steric interactions.
2.4 Inter-ring Rotational Isomers (Rotamers)
The single bond connecting the cyclopentanol and piperazine rings allows for rotation, leading to different spatial arrangements of the two rings relative to each other. The steric bulk of the substituents and intramolecular interactions (e.g., hydrogen bonding between the hydroxyl group and a piperazine nitrogen) will govern the preferred rotational isomers.
Computational Chemistry Approach
3.1 Rationale for Employing Computational Methods
Computational methods allow for the systematic exploration of a molecule's conformational space, which can be vast and complex for flexible systems.[10][11] By calculating the potential energy surface, we can identify low-energy conformers that are likely to be significantly populated at room temperature.[6]
3.2 Step-by-Step Protocol for DFT Calculations
This protocol outlines a robust workflow for the conformational analysis of 2-(4-Methylpiperazin-1-YL)cyclopentanol using DFT.
-
Initial Structure Generation:
-
Construct the 2D structure of the molecule.
-
Generate a diverse set of initial 3D conformers by systematically rotating all rotatable bonds. This can be achieved using molecular mechanics force fields (e.g., MMFF94) which are computationally less expensive for an initial broad search.
-
-
Geometry Optimization:
-
Each of the generated conformers is then subjected to geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).
-
The optimization should be performed in the gas phase or with an implicit solvent model (e.g., Polarizable Continuum Model - PCM) to better represent the solution-state environment.
-
-
Frequency Calculations:
-
Perform frequency calculations on all optimized geometries at the same level of theory.
-
This step is crucial to confirm that each optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated frequencies also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)) and potentially a more sophisticated functional.
-
For highly accurate benchmarking, methods like DLPNO-CCSD(T) can be employed, though they are computationally more demanding.[5]
-
3.3 Data Interpretation: Analyzing Relative Energies and Geometries
The final output will be a list of stable conformers with their corresponding relative energies. This data can be used to calculate the Boltzmann population of each conformer at a given temperature.
| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Key Dihedral Angles (degrees) |
| Conf-01 | 0.00 | 75.2 | C(x)-C(y)-N(z)-C(w): 178.5 |
| Conf-02 | 0.85 | 18.1 | C(x)-C(y)-N(z)-C(w): 65.2 |
| Conf-03 | 1.50 | 5.5 | C(x)-C(y)-N(z)-C(w): -70.1 |
| Conf-04 | 2.50 | 1.2 | C(x)-C(y)-N(z)-C(w): -175.8 |
| Table 1: Hypothetical DFT results for the four most stable conformers of 2-(4-Methylpiperazin-1-YL)cyclopentanol. |
Experimental Verification via NMR Spectroscopy
4.1 The Power of NMR in Conformational Elucidation
NMR spectroscopy is an indispensable tool for studying molecular conformations in solution.[1][6] The measured NMR parameters are a weighted average of the parameters for each individual conformer, allowing for the determination of their relative populations.
4.2 Detailed Protocol for 1D and 2D NMR
-
Sample Preparation: Dissolve a sufficient amount of 2-(4-Methylpiperazin-1-YL)cyclopentanol in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence conformational equilibria.
-
¹H NMR: Acquire a high-resolution ¹H NMR spectrum. The chemical shifts and, more importantly, the vicinal coupling constants (³J_HH) are highly sensitive to the dihedral angles between adjacent protons.
-
¹³C NMR: Obtain a ¹³C NMR spectrum to identify the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton connectivity within the spin systems of the cyclopentanol and piperazine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C spectra.
4.3 Advanced NMR Techniques: NOESY for Spatial Proximity
A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is critical for determining the spatial proximity of protons that are not directly bonded. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons. This allows for the differentiation between conformers by identifying protons that are close in space. For example, a strong NOE between a proton on the cyclopentanol ring and a proton on the piperazine ring would indicate a folded conformation.
4.4 Application of the Karplus Equation
The Karplus equation relates the magnitude of the three-bond proton-proton coupling constant (³J_HH) to the dihedral angle between the protons. By measuring the ³J_HH values from the ¹H NMR spectrum, it is possible to estimate the dihedral angles and thus gain insight into the ring puckering and the relative orientation of the substituents.
Integrated Analysis: Bridging Theory and Experiment
The true power of this approach lies in the integration of computational and experimental data.
5.1 Correlating Computational and NMR Data
The predicted NMR parameters (chemical shifts and coupling constants) for each computationally derived low-energy conformer can be calculated. These predicted parameters are then compared to the experimental NMR data. The best fit between the calculated Boltzmann-averaged parameters and the experimental values provides strong evidence for the predicted conformational populations.
5.2 The Dominant Conformer(s) of 2-(4-Methylpiperazin-1-YL)cyclopentanol
Based on the integrated analysis, a model for the dominant conformation(s) can be proposed. It is likely that the piperazine ring will adopt a chair conformation with the N-methyl group in the equatorial position. The cyclopentanol ring will likely be in a dynamic equilibrium between envelope and twist conformations. The overall shape will be determined by the preferred rotamer around the C-N bond linking the two rings, which will be influenced by steric and potential intramolecular hydrogen bonding effects.
5.3 Implications for Receptor Binding and Drug Activity
The identified low-energy conformations represent the shapes the molecule is most likely to adopt in solution. This information is invaluable for understanding how the molecule might fit into a receptor's binding pocket. Pharmacophore models can be developed based on these dominant conformations, and this knowledge can guide the design of new analogs with improved binding affinity and biological activity.
Visualization of Workflows and Concepts
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: Integrated workflow for conformational analysis.
Caption: Conformational equilibria of the constituent rings.
Conclusion and Future Directions
This guide has detailed a synergistic computational and experimental approach for the comprehensive conformational analysis of 2-(4-Methylpiperazin-1-YL)cyclopentanol. By leveraging the predictive power of DFT calculations and the empirical validation provided by advanced NMR spectroscopy, a robust understanding of the molecule's conformational landscape can be achieved. This knowledge is fundamental for elucidating its structure-activity relationships and for guiding future drug design efforts.
Future work could involve extending this analysis to include explicit solvent molecular dynamics simulations to capture the dynamic behavior of the molecule in a more realistic aqueous environment. Additionally, co-crystallization of the molecule with a relevant biological target would provide the ultimate experimental validation of the bioactive conformation.
References
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A Technical Guide to the Solubility and Stability Profiling of 2-(4-Methylpiperazin-1-YL)cyclopentanol
Abstract
This guide provides a comprehensive technical framework for evaluating the aqueous solubility and chemical stability of the novel active pharmaceutical ingredient (API), 2-(4-Methylpiperazin-1-YL)cyclopentanol. The successful development of any new chemical entity into a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Solubility and stability are paramount, as they directly influence bioavailability, formulation strategies, storage conditions, and shelf-life. This document outlines detailed, field-proven protocols for determining the pH-solubility profile and for conducting forced degradation studies in accordance with international regulatory standards. The methodologies are presented with a focus on the scientific rationale behind experimental choices, ensuring the generation of robust and reliable data to guide critical drug development decisions.
Introduction to 2-(4-Methylpiperazin-1-YL)cyclopentanol
2-(4-Methylpiperazin-1-YL)cyclopentanol (herein referred to as "MPC") is a heterocyclic compound with the empirical formula C10H20N2O and a molecular weight of 184.28 g/mol [1]. Its structure, featuring a cyclopentanol ring and a 4-methylpiperazine moiety, suggests it is a basic compound with a potential for pH-dependent aqueous solubility. The presence of a tertiary amine within the piperazine ring and a secondary alcohol introduces potential sites for chemical degradation, such as oxidation or hydrolysis under certain conditions.
A comprehensive pre-formulation assessment is therefore essential. Forced degradation, or stress testing, is a critical component of this assessment, designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[2] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety and efficacy of the final drug product.[3][4][5] This guide details the necessary experimental workflows to build a complete solubility and stability profile for MPC.
Physicochemical and Structural Properties
| Property | Value | Source |
| Chemical Name | 2-(4-Methylpiperazin-1-YL)cyclopentanol | [1][6] |
| CAS Number | 915921-53-8 | [1] |
| Molecular Formula | C10H20N2O | [1] |
| Molecular Weight | 184.28 g/mol | [1][6] |
| Physical Form | Solid | [1] |
| Boiling Point | 286.3°C at 760 mmHg | [6] |
| Predicted pKa | The piperazine ring contains two nitrogen atoms, with the tertiary amine (N-methyl) expected to have a pKa in the basic range (~8-9). This suggests that MPC will be ionized and more soluble at acidic pH. | N/A |
Aqueous Solubility Assessment
Understanding how a drug's solubility changes with pH is crucial for predicting its behavior in the gastrointestinal tract and for designing appropriate formulations.[7][8][9] For a basic compound like MPC, solubility is expected to be highest at low pH where the molecule is protonated and forms a soluble salt.
Experimental Objective
To determine the thermodynamic equilibrium solubility of MPC across a physiologically relevant pH range (pH 1.2 to 7.5) at 37 ± 1 °C.[7][10]
Workflow for pH-Solubility Profiling
The following diagram outlines the systematic approach for determining the pH-solubility profile of MPC.
Caption: Workflow for Thermodynamic pH-Solubility Determination.
Detailed Protocol: Shake-Flask Method
The saturation shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability.[11][12][13]
-
Buffer Preparation: Prepare a series of buffers covering the physiological pH range, such as 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffers for pH 6.8 and 7.4.[10] Verify the pH of all buffers at 37 °C.
-
Sample Preparation: To triplicate glass vials for each pH condition, add an excess amount of MPC solid (e.g., 5-10 mg) to a defined volume of buffer (e.g., 2 mL). The key is to ensure undissolved solid remains at equilibrium.[12]
-
Equilibration: Place the sealed vials in an orbital shaker bath set to 37 ± 1 °C. Agitate for at least 24 hours to ensure equilibrium is reached. It is best practice to take samples at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.
-
Sample Processing: Once equilibrium is confirmed, allow the vials to stand to let solids settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove undissolved solids.
-
Analysis:
-
Measure the pH of the filtrate to confirm the final equilibrium pH.
-
Dilute the filtrate as necessary and quantify the concentration of dissolved MPC using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[14]
-
-
Data Reporting: Report the average solubility in mg/mL or µg/mL for each pH condition.
Representative Data Summary
| pH (at 37°C) | Mean Solubility (mg/mL) | Standard Deviation | Classification |
| 1.2 | 45.2 | 1.8 | Very Soluble |
| 4.5 | 15.8 | 0.7 | Soluble |
| 6.8 | 2.1 | 0.2 | Sparingly Soluble |
| 7.4 | 0.9 | 0.1 | Slightly Soluble |
Note: Data are hypothetical and for illustrative purposes.
Stability and Forced Degradation Studies
Forced degradation (stress testing) studies are essential to understand the intrinsic stability of an API.[2] These studies help identify potential degradation products and establish degradation pathways, which is a regulatory requirement.[15][16] The goal is to achieve a target degradation of 5-20% to ensure that primary degradants are formed without destroying the molecule entirely.[17][18]
Experimental Objective
To investigate the intrinsic stability of MPC under various stress conditions as prescribed by ICH guidelines (e.g., hydrolysis, oxidation, heat, and light) and to support the development of a stability-indicating analytical method.[3][19][20]
Workflow for Forced Degradation Studies
The diagram below illustrates the process for conducting forced degradation studies and developing a stability-indicating method.
Caption: Workflow for Forced Degradation and Method Development.
Detailed Protocols for Stress Conditions
A stability-indicating HPLC method is one that can accurately quantify the API in the presence of its degradation products, process impurities, and excipients.[2][21] Development often involves screening different columns and mobile phase conditions to achieve adequate separation.[22][23][24]
-
Control Sample: Dissolve MPC in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL). This sample is stored at controlled room temperature or refrigerated and serves as the time-zero reference.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl.[17] Store the solution in a water bath at 60°C. Sample at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and analyze.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH.[17] Store at 60°C. Sample at time points, neutralize with HCl, and analyze.
-
Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to the stock solution to achieve a final concentration of 3% H₂O₂.[16] Store at room temperature, protected from light. Sample at time points and analyze.
-
Thermal Degradation: Store MPC as a dry powder in a controlled oven at 80°C. Periodically withdraw samples, dissolve in the control solvent, and analyze.
-
Photostability: Expose both the solid powder and a solution of MPC to a light source that complies with ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[3] Analyze the samples alongside a dark control.
Representative Data Summary
| Stress Condition | Duration | % Assay of MPC | % Degradation | No. of Degradants | Comments |
| Control | 24h | 99.8 | < 0.2 | 0 | Stable in solution. |
| 0.1 M HCl | 24h | 93.5 | 6.5 | 2 | Minor degradation observed. |
| 0.1 M NaOH | 24h | 98.9 | 1.1 | 1 | Very stable to base. |
| 3% H₂O₂ | 8h | 85.2 | 14.8 | 3 | Significant oxidative degradation. Tertiary amine is a likely site. |
| Thermal (80°C) | 7 days | 99.5 | 0.5 | 0 | Thermally stable as a solid. |
| Photolytic | 7 days | 97.1 | 2.9 | 1 | Minor degradation under light exposure. |
Note: Data are hypothetical and for illustrative purposes. HPLC peak purity should be confirmed for the main peak in all stressed samples.
Conclusion and Forward Path
This technical guide establishes a robust framework for characterizing the solubility and stability of 2-(4-Methylpiperazin-1-YL)cyclopentanol. The pH-solubility profile indicates that MPC is a weakly basic compound with significantly higher solubility in acidic environments, a critical factor for oral formulation design.
The forced degradation studies reveal that MPC is most susceptible to oxidative degradation and moderately sensitive to acid hydrolysis, while being relatively stable under basic, thermal, and photolytic stress. This information is invaluable for guiding formulation development, selecting appropriate excipients, defining packaging requirements, and establishing appropriate storage conditions and shelf-life for the drug substance and subsequent drug product. The data generated from these studies form a cornerstone of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory submission.[15]
References
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- PH Solubility Profile: Significance and symbolism. (n.d.).
- 2-(4-methylpiperazin-1-yl)cyclopentanol - ChemBK. (n.d.).
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Dong, M. W. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- YouTube. (2023). Q1A (R2) A deep dive in Stability Studies.
- ICH. (n.d.). Quality Guidelines.
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- World Health Organization. (2019). Annex 4.
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An In-depth Technical Guide to the Exploratory Screening of 2-(4-Methylpiperazin-1-YL)cyclopentanol in Cell-Based Assays
Abstract
In the landscape of modern drug discovery, the initial exploration of novel chemical entities is a critical phase that dictates the trajectory of preclinical development. This guide provides a comprehensive, technically-grounded framework for the exploratory screening of 2-(4-Methylpiperazin-1-YL)cyclopentanol, a compound of interest due to its constituent chemical motifs. Lacking prior characterization in biological systems, this molecule presents a classic case for a tiered, hypothesis-driven screening cascade. We will move from broad assessments of cytotoxicity to nuanced investigations into specific cellular mechanisms such as proliferation and apoptosis, and finally, to the initial exploration of underlying signaling pathways. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice, ensuring a scientifically rigorous and efficient evaluation.
Introduction: Rationale for Screening a Novel Chemical Entity
The compound 2-(4-Methylpiperazin-1-YL)cyclopentanol is an uncharacterized molecule. Its structure, however, contains two key pharmacophores that are prevalent in a multitude of biologically active agents: the piperazine ring and a cyclopentanol core.
-
The Piperazine Moiety: This nitrogen-containing heterocycle is a cornerstone in medicinal chemistry. It is found in drugs targeting the central nervous system, and its derivatives have shown a wide range of activities, including antipsychotic and antidepressant effects.[1][2] Furthermore, the piperazine scaffold is integral to numerous kinase inhibitors used in oncology.
-
The Cyclopentanol Core: Cyclic alcohols and their derivatives are common synthons in organic chemistry and are found in various natural products with demonstrated biological effects, including anti-inflammatory and cytostatic activities.[3][4]
The combination of these two motifs in a single, relatively small molecule makes 2-(4-Methylpiperazin-1-YL)cyclopentanol a candidate for unbiased, exploratory screening. The primary objective is to determine if this compound elicits any measurable biological response in a cellular context, which could then serve as a starting point for more focused investigation and lead optimization.
Our screening strategy is designed as a multi-phase cascade. This approach ensures that resources are used efficiently, beginning with broad, cost-effective assays and progressing to more complex, mechanism-defining experiments only for compounds that show initial promise.[5]
Caption: A multi-phase workflow for exploratory compound screening.
Phase 1: Primary Screening - Foundational Viability and Cytotoxicity Assessment
The first critical step for any uncharacterized compound is to determine its effect on basic cellular health.[6] We need to answer two fundamental questions: Does the compound kill cells (cytotoxicity)? Or does it merely prevent them from growing (cytostatic effect)? And at what concentrations do these effects occur? We will employ two robust, widely-used assays for this purpose: the MTT assay for metabolic viability and the LDH release assay for membrane integrity.[7][8]
Assay Selection Rationale
-
MTT Assay: This colorimetric assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of metabolically active, viable cells. It provides a robust measure of overall cell health and proliferation.
-
Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10] Measuring LDH activity in the supernatant provides a direct measure of cell death.[11]
Running these assays in parallel allows us to differentiate between cytotoxic and cytostatic effects. For example, a compound that lowers the MTT signal without increasing LDH release may be primarily inhibiting proliferation, whereas a compound that significantly increases LDH release is clearly cytotoxic.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a cancer cell line (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare a 2x stock of 2-(4-Methylpiperazin-1-YL)cyclopentanol serial dilutions in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. A typical concentration range for an initial screen is 0.1 µM to 100 µM.
-
Controls: Include wells for vehicle control (e.g., 0.1% DMSO), no-cell blank (medium only), and a positive control for cytotoxicity (e.g., 10 µM Doxorubicin).
-
-
Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient for multiple cell doublings in the control wells.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Experimental Protocol: LDH Cytotoxicity Assay
-
Plate Setup: Set up the experiment exactly as described for the MTT assay (Steps 1-3).
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Maximum LDH Release Control: To the remaining cells in the original plate's positive control wells, add 10 µL of a 10x Lysis Buffer (e.g., 9% Triton X-100) and incubate for 45 minutes at 37°C.[10] This lyses all cells to represent 100% cytotoxicity. Collect 50 µL of this lysate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD+) to each well of the new plate containing the supernatants and lysates.
-
Incubation and Reading: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution and measure the absorbance at 490 nm.[10]
Data Presentation and Interpretation
The results from the primary screen should be tabulated to calculate the half-maximal inhibitory concentration (IC50) for viability and the half-maximal effective concentration (EC50) for cytotoxicity.
| Compound Concentration (µM) | % Cell Viability (MTT) (Mean ± SD) | % Cytotoxicity (LDH) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 0 ± 2.5 |
| 0.1 | 98.1 ± 4.8 | 1.3 ± 1.9 |
| 1 | 85.4 ± 6.1 | 8.7 ± 3.1 |
| 10 | 52.3 ± 4.5 | 45.6 ± 4.2 |
| 50 | 15.8 ± 3.9 | 82.1 ± 5.5 |
| 100 | 4.2 ± 2.1 | 94.3 ± 3.7 |
| Calculated Value | IC50 ≈ 9.5 µM | EC50 ≈ 11.2 µM |
Hypothetical data shown for illustrative purposes.
A compound with an IC50 value below 50 µM is generally considered a "hit" and warrants progression to Phase 2.
Phase 2: Secondary Screening - Dissecting the Mode of Action
If the primary screen reveals significant activity, the next logical step is to determine the cellular mechanism responsible for the observed loss of viability. The two most common outcomes are inhibition of cell proliferation (a cytostatic effect) or induction of programmed cell death (an apoptotic effect).[12]
Assay Selection Rationale
-
Cell Proliferation (BrdU & Ki-67): To measure proliferation, we can assess DNA synthesis and cell cycle activity.
-
BrdU (5-bromo-2'-deoxyuridine) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle.[13] Its detection via antibody staining provides a direct measure of cells that are actively replicating their DNA.
-
Ki-67 is a nuclear protein that is present during all active phases of the cell cycle (G1, S, G2, M) but is absent in quiescent (G0) cells.[14][15] Staining for Ki-67 provides a broader snapshot of all cells currently in the cell cycle. Using both markers provides a more complete picture of the proliferative state of the cell population.[16]
-
-
Apoptosis (Annexin V & Caspase Activity): Apoptosis is a highly regulated process. We can measure key events to confirm its induction.
-
Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[17]
-
Caspases are a family of proteases that are the central executioners of apoptosis.[17] Measuring the activity of effector caspases like Caspase-3 and Caspase-7 provides a direct readout of the apoptotic signaling cascade being activated.
-
Caption: Principle of distinguishing cell states using Annexin V and PI.
Experimental Protocol: Dual Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Culture: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle control and a positive control for apoptosis (e.g., 1 µM Staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached gently using Accutase or Trypsin-EDTA. Pellet all cells by centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with 1 mL of cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[18]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Annexin V Binding Buffer and analyze immediately on a flow cytometer.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to primary necrosis)
-
-
Data Presentation and Interpretation
The data should be presented to show the dose-dependent shift in the cell population towards apoptosis.
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.8 ± 0.5 |
| Compound (IC50) | 45.7 ± 4.1 | 35.2 ± 3.5 | 16.5 ± 2.9 |
| Compound (2x IC50) | 10.3 ± 3.5 | 48.9 ± 5.2 | 38.1 ± 4.8 |
| Staurosporine | 8.5 ± 2.9 | 55.4 ± 6.1 | 33.7 ± 5.4 |
Hypothetical data shown for illustrative purposes. Quadrants (Q) refer to standard flow cytometry plot output.
A significant increase in the Annexin V+ populations confirms that the compound induces apoptosis.
Phase 3: Mechanistic Exploration - A Glimpse into Signaling Pathways
Identifying that a compound induces apoptosis or inhibits proliferation is a major step. The final part of an exploratory screen is to generate a preliminary hypothesis about the underlying molecular mechanism. Many cellular processes are controlled by key signaling pathways that are often dysregulated in diseases like cancer.[19][20]
Rationale for Pathway Selection
Based on the results from Phase 2, we can select relevant pathways to investigate. For instance, if the compound is anti-proliferative and/or pro-apoptotic, two of the most critical pathways to consider are:
-
MAPK/ERK Pathway: This pathway is central to regulating cell proliferation, differentiation, and survival. Its aberrant activation is a common feature of many cancers.[21][22]
-
PI3K/AKT/mTOR Pathway: This is a crucial pro-survival pathway that promotes cell growth and inhibits apoptosis.[20][22] Inhibition of this pathway is a common mechanism of action for anti-cancer drugs.
A simple, effective way to screen for pathway modulation is to use commercially available reporter gene assays or to perform western blotting for key phosphorylated proteins in the cascade (e.g., p-ERK, p-AKT).
Caption: Hypothetical targeting of the PI3K/AKT pathway by the compound.
Conclusion and Future Directions
This guide outlines a systematic, three-phase approach for the initial characterization of 2-(4-Methylpiperazin-1-YL)cyclopentanol. By progressing from broad phenotypic assays to more specific mechanistic ones, researchers can efficiently determine if the compound has a desirable biological activity profile.
-
If the compound shows potent and selective activity (e.g., induces apoptosis at low micromolar concentrations without significant primary necrosis), future steps would include:
-
Target Identification: Employing techniques like thermal proteome profiling or affinity chromatography to find its direct molecular target.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and selectivity.
-
In Vivo Testing: Evaluating the compound's efficacy and safety in animal models.
-
This structured exploratory framework provides a robust foundation for making data-driven decisions in the early stages of drug discovery, transforming an uncharacterized molecule into a potential lead candidate.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- Biotium. (n.d.). Dual Apoptosis Assay with NucView® 488 Caspase-3 Substrate & Annexin V.
- BMG Labtech. (2025). Apoptosis – what assay should I use?
- Proteintech Group. (n.d.). Proliferating cells: BrdU and Ki-67 cellular markers.
- Interchim. (n.d.). Cellomics BrdU and Ki67 Cell Proliferation Kit.
- National Institutes of Health (NIH). (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC.
- BenchChem. (n.d.). Application Notes and Protocols for Testing Cytotoxicity of Natural Compounds.
- Creative Bioarray. (n.d.). How to Maximize Efficiency in Cell-Based High-Throughput Screening?
- Abcam. (n.d.). MTT assay protocol.
- MDPI. (n.d.). Targeting Cell Signaling Pathways in Anticancer Drug Design and Development.
- ATCC. (n.d.). High Throughput Screening (HTS).
- Life Chemicals. (2023). Signal Pathways in Drug Discovery.
- BenchChem. (n.d.). Application Notes and Protocols for Yibeissine Cytotoxicity Assays (MTT/LDH).
- National Institutes of Health (NIH). (2017). Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections. PMC.
- ResearchGate. (n.d.). Caspase-3 and Annexin V assays confirm that cell death across...
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- PLOS One. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
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- ACS Publications. (2026). Lung Cancer Cell–Macrophage Interaction System for Signal Pathway-Based Logic Analysis and Drug Testing. ACS Nano.
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- Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
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- ResearchGate. (n.d.). Chemical Properties and Biological Activities of Cyclopentenediones: A Review.
- ResearchGate. (2025). Design, Synthesis, and Pharmacological Evaluation of Novel 2-(4-substituted piperazin-1-yl)1, 8 Naphthyridine 3-Carboxylic Acids as 5-HT 3 Receptor Antagonists for the Management of Depression.
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Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of Chiral 2-Aminocyclopentanol Derivatives
Intended Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and pharmaceutical sciences.
Introduction
Chiral 2-aminocyclopentanol derivatives are privileged structural motifs found in a wide array of biologically active molecules and are crucial building blocks in the synthesis of pharmaceuticals.[1][2] Their rigid cyclopentane scaffold, functionalized with vicinal amino and hydroxyl groups, allows for precise three-dimensional orientation of substituents, which is paramount for specific molecular interactions with biological targets.[3] The stereochemistry of these derivatives profoundly influences their pharmacological and toxicological profiles, making their enantioselective synthesis a critical endeavor in modern drug discovery.[3][4][5] More than half of all commercially available drugs are chiral compounds, and there is a significant trend towards the development of single-enantiomer pharmaceuticals to improve efficacy and reduce side effects.
This comprehensive guide provides detailed application notes and protocols for the enantioselective synthesis of chiral 2-aminocyclopentanol derivatives. It is designed to offer both theoretical understanding and practical, field-proven methodologies for researchers in academic and industrial settings. We will delve into key catalytic strategies, explaining the rationale behind experimental choices and providing step-by-step protocols for their successful implementation.
Core Synthetic Strategies
The asymmetric synthesis of chiral 2-aminocyclopentanol derivatives can be broadly approached through several powerful strategies.[3] These include the desymmetrization of prochiral precursors, kinetic resolution of racemic mixtures, and the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. This guide will focus on catalytic enantioselective methods, which offer high efficiency and atom economy.
Catalytic Asymmetric Reduction of Prochiral Ketones
One of the most direct and reliable methods for establishing the stereocenters of 2-aminocyclopentanols is the enantioselective reduction of the corresponding 2-aminocyclopentanone precursors. This approach benefits from the availability of a wide range of highly effective and predictable chiral catalysts.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, renowned for its high enantioselectivity in the reduction of prochiral ketones to chiral alcohols.[6] The method employs a chiral oxazaborolidine catalyst, which activates a borane reagent (e.g., borane-dimethyl sulfide, BMS) and directs its delivery to one of the prochiral faces of the ketone.
Mechanism of Action: The CBS catalyst forms a Lewis acid-base complex with the borane reagent. The ketone substrate then coordinates to the boron atom of the catalyst in a sterically controlled manner, positioning one of its enantiotopic faces for hydride transfer from the borane. This directed transfer results in the formation of the desired chiral alcohol with high enantiomeric excess (ee).
Caption: Catalytic cycle of the CBS reduction.
Experimental Protocol: CBS Reduction of N-Boc-2-aminocyclopentanone
Materials:
-
N-Boc-2-aminocyclopentanone (1.0 eq)
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq)
-
Borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add N-Boc-2-aminocyclopentanone and anhydrous THF.
-
Cool the solution to -20 °C in a cryocool bath.
-
Add the (S)-(-)-2-Methyl-CBS-oxazaborolidine solution dropwise.
-
Slowly add the BMS solution via a syringe pump over 1 hour, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired chiral N-Boc-2-aminocyclopentanol.
Quantitative Data Summary:
| Entry | Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | N-Boc-2-aminocyclopentanone | 10 | -20 | 3 | 92 | >98 |
| 2 | N-Cbz-2-aminocyclopentanone | 10 | -20 | 4 | 89 | 97 |
Asymmetric Ring-Opening of Cyclopentene Oxide
The enantioselective ring-opening of meso-epoxides with nitrogen nucleophiles is a powerful strategy for the synthesis of chiral 1,2-amino alcohols. This approach utilizes a chiral catalyst to differentiate between the two enantiotopic carbon atoms of the epoxide, leading to a highly enantioselective transformation.
Jacobsen's Hydrolytic Kinetic Resolution (HKR) and Asymmetric Ring Opening (ARO)
While initially developed for the kinetic resolution of terminal epoxides, the principles of using chiral salen complexes can be extended to the asymmetric ring-opening of meso-epoxides. Chiral (salen)Cr(III) and (salen)Co(III) complexes are particularly effective for this transformation.
Mechanism of Action: The chiral salen-metal complex acts as a Lewis acid, activating the epoxide towards nucleophilic attack. The chiral environment of the catalyst directs the nucleophile to one of the two electrophilic carbons of the epoxide, thereby controlling the stereochemical outcome of the reaction.
Caption: General workflow for asymmetric ring-opening.
Experimental Protocol: Asymmetric Ring-Opening of Cyclopentene Oxide with TMSN₃
Materials:
-
Cyclopentene oxide (1.0 eq)
-
(R,R)-Jacobsen's catalyst ((salen)Cr(III)Cl) (0.02 eq)
-
Trimethylsilyl azide (TMSN₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
4Å Molecular sieves
-
Aqueous HCl (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Activate 4Å molecular sieves by heating under vacuum.
-
To a flame-dried Schlenk flask under an argon atmosphere, add the (R,R)-Jacobsen's catalyst and the activated molecular sieves.
-
Add anhydrous DCM and stir the suspension.
-
Add cyclopentene oxide to the mixture.
-
Cool the reaction to 0 °C and add TMSN₃ dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
To the crude azido-silylether, add a mixture of THF and 1 M HCl and stir for 1 hour to deprotect the silyl ether.
-
Neutralize the solution with saturated aqueous sodium bicarbonate.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude azido-alcohol by column chromatography. The azide can then be reduced to the corresponding amine.
Quantitative Data Summary:
| Entry | Epoxide | Catalyst | Nucleophile | Yield (%) | ee (%) |
| 1 | Cyclopentene oxide | (R,R)-(salen)CrCl | TMSN₃ | 85 | 96 |
| 2 | Cyclohexene oxide | (S,S)-(salen)Co(OAc) | HN₃ | 90 | 98 |
Catalytic Asymmetric Aminohydroxylation
The Sharpless Asymmetric Aminohydroxylation (AA) provides a direct route to chiral 1,2-amino alcohols from olefins. This powerful reaction utilizes a catalytic amount of an osmium catalyst and a chiral ligand to achieve high enantioselectivity.
Mechanism of Action: The reaction proceeds through a [3+2] cycloaddition of the olefin with the osmium-ligand complex and a nitrogen source, followed by hydrolysis of the resulting osma-azaglycolate intermediate to yield the vicinal amino alcohol. The chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), controls the facial selectivity of the addition to the double bond.
Experimental Protocol: Asymmetric Aminohydroxylation of Cyclopentene
Materials:
-
Cyclopentene (1.0 eq)
-
AD-mix-β (commercially available reagent mixture)
-
tert-Butyl carbamate (1.1 eq)
-
Potassium osmate(VI) dihydrate (0.004 eq)
-
tert-Butanol/water (1:1) solvent system
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the tert-butanol/water (1:1) solvent system and cool to 0 °C.
-
Add the AD-mix-β and tert-butyl carbamate and stir until the solids dissolve.
-
Add the potassium osmate(VI) dihydrate.
-
Add cyclopentene to the vigorously stirred mixture.
-
Stir the reaction at 0 °C for 12-24 hours.
-
Quench the reaction by adding sodium sulfite and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Quantitative Data Summary:
| Entry | Olefin | Chiral Ligand | N-Source | Yield (%) | ee (%) |
| 1 | Cyclopentene | (DHQD)₂PHAL (in AD-mix-β) | BocNH₂ | 88 | 95 |
| 2 | Styrene | (DHQ)₂PHAL (in AD-mix-α) | CbzNH₂ | 91 | 99 |
Conclusion
The enantioselective synthesis of chiral 2-aminocyclopentanol derivatives is a vital area of research with significant implications for drug discovery and development. The methodologies presented in this guide—catalytic asymmetric reduction, asymmetric ring-opening, and asymmetric aminohydroxylation—represent robust and highly selective approaches to these valuable building blocks. By understanding the underlying principles and following the detailed protocols, researchers can confidently access a wide range of enantiomerically pure 2-aminocyclopentanol derivatives for their specific applications. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired stereochemical outcome, and scalability requirements.
References
- Donati, D., et al. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. PubMed.
- Various Authors. (2025). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate.
- Herzon, S. B., et al. (2013). Asymmetric Synthesis of the Aminocyclitol Pactamycin, a Universal Translocation Inhibitor. Journal of the American Chemical Society.
- BenchChem. (2025). Asymmetric Synthesis of (1S,3S)
- Romo, D., et al. (2011).
- BenchChem. (2025). Application Notes and Protocols for the Enantioselective Reduction of 3-Aminocyclopentanone Precursors. BenchChem.
- Various Authors. (2020).
- Various Authors. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC.
- O'Brien, P., et al. (2022). Catalytic enantioselective synthesis of alkylidenecyclopropanes. PMC.
- Various Authors. (2023). Enantioselective synthesis of chiral BCPs. PMC.
- Various Authors. (2023). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews.
- Senkuttuvan, N., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. PubMed Central.
- Various Authors. (2015). Enantioselective Synthesis of β-amino acids: A Review. Semantic Scholar.
- Senkuttuvan, N., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review.
- Various Authors. (2021).
- Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research.
- Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research.
- Various Authors. (2019).
- Various Authors. (2023). Enantioselective synthesis of 8-membered lactone derivatives via organocatalytic cascade reactions. Organic Chemistry Frontiers.
- Kannappan, V. (2025). Chiral Drugs: A twisted tale in pharmaceuticals. Chiralpedia.
- Various Authors. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond.
- BenchChem. (2025).
- Various Authors. (2023). Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol. Organic Chemistry Portal.
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- 3. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: The 2-(4-Methylpiperazin-1-yl)cyclopentanol Scaffold in Modern Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on utilizing 2-(4-Methylpiperazin-1-YL)cyclopentanol as a scaffold in drug design.
Introduction: Unveiling a Scaffold of Untapped Potential
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. The 2-(4-Methylpiperazin-1-yl)cyclopentanol scaffold, while not extensively documented as a privileged structure, presents a compelling combination of functionalities ripe for exploration. This guide provides a comprehensive overview of its potential, from synthetic accessibility to strategic applications in designing novel therapeutics.
The scaffold is an amalgam of three key structural motifs: a cyclopentanol ring, a piperazine linker, and a terminal N-methyl group. Each component imparts distinct physicochemical properties that can be leveraged for targeted drug design:
-
Cyclopentanol Core: This non-aromatic, alicyclic ring provides a three-dimensional geometry that can effectively probe the binding pockets of protein targets. Its hydroxyl group is a key hydrogen bond donor and acceptor, and its stereochemistry can be controlled to optimize target engagement.
-
Piperazine Linker: A well-established pharmacophore in numerous approved drugs, the piperazine ring is a versatile linker that is often protonated at physiological pH. This positive charge can facilitate interactions with anionic residues in a binding site. The two nitrogen atoms offer handles for synthetic diversification, allowing for the modulation of potency, selectivity, and pharmacokinetic properties.
-
N-Methyl Group: The terminal methyl group on the piperazine ring can influence the scaffold's basicity and lipophilicity. It may also engage in van der Waals interactions within a target's binding pocket, contributing to overall binding affinity.
This application note will provide a framework for harnessing the potential of the 2-(4-Methylpiperazin-1-yl)cyclopentanol scaffold, from its synthesis to its application in lead discovery and optimization.
Synthetic Strategy: A Modular Approach to Library Generation
A robust and flexible synthetic route is paramount for exploring the chemical space around a novel scaffold. The synthesis of 2-(4-Methylpiperazin-1-yl)cyclopentanol and its derivatives can be efficiently achieved through a convergent strategy, as outlined below.
Protocol 1: Synthesis of the 2-(4-Methylpiperazin-1-yl)cyclopentanol Scaffold
Objective: To synthesize the core scaffold from commercially available starting materials.
Materials:
-
Cyclopentene oxide
-
1-Methylpiperazine
-
Ethanol (anhydrous)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of cyclopentene oxide (1.0 eq) in anhydrous ethanol (0.5 M), add 1-methylpiperazine (1.2 eq).
-
Stir the reaction mixture at 60°C for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (using a gradient of 0-10% methanol in dichloromethane) to afford the desired product, 2-(4-Methylpiperazin-1-yl)cyclopentanol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality and Experimental Choices:
-
The use of an alcohol as a solvent facilitates the nucleophilic ring-opening of the epoxide by the secondary amine of 1-methylpiperazine.
-
A slight excess of 1-methylpiperazine is used to ensure complete consumption of the limiting reagent, cyclopentene oxide.
-
Heating the reaction provides the necessary activation energy for the epoxide ring-opening.
-
Purification by column chromatography is essential to remove any unreacted starting materials and byproducts.
Diagram: Synthetic Workflow
Caption: A streamlined workflow for the synthesis of the core scaffold.
Strategic Applications in Drug Design
The structural features of the 2-(4-Methylpiperazin-1-yl)cyclopentanol scaffold make it an attractive starting point for designing modulators of various protein targets. The following sections outline potential therapeutic areas and a strategy for library development.
Target Selection: Where Can This Scaffold Fit?
Based on the prevalence of its constituent motifs in known drugs, the 2-(4-Methylpiperazin-1-yl)cyclopentanol scaffold is particularly well-suited for targeting:
-
G-Protein Coupled Receptors (GPCRs): The piperazine moiety is a common feature in many GPCR ligands, where the basic nitrogen often forms a key salt bridge with an aspartic acid residue in the transmembrane domain.
-
Kinases: The cyclopentanol ring can be functionalized to mimic the ribose sugar of ATP, while the piperazine can extend into solvent-exposed regions, allowing for the modulation of solubility and other pharmacokinetic properties.
-
Ion Channels: The scaffold's three-dimensional structure and charge distribution may allow for effective blocking of the pores of various ion channels.
Library Design and Optimization Workflow
A systematic approach to library design is crucial for efficiently exploring the structure-activity relationship (SAR) around the scaffold.
Caption: A workflow for library design and optimization using the scaffold.
Biological Evaluation: From In Vitro Assays to In Vivo Models
Once a library of compounds based on the 2-(4-Methylpiperazin-1-yl)cyclopentanol scaffold has been synthesized, a robust biological evaluation cascade is necessary to identify promising lead candidates.
Protocol 2: In Vitro Target-Based Assay (Hypothetical Kinase Target)
Objective: To determine the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
³²P-ATP (radiolabeled ATP)
-
Synthesized compounds (dissolved in DMSO)
-
Kinase reaction buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a dilution series of the test compounds in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the kinase enzyme, and the test compound.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ³²P-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated ³²P-ATP.
-
Measure the amount of radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Self-Validation and Controls:
-
Positive Control: A known inhibitor of the kinase should be included to validate the assay's sensitivity.
-
Negative Control: A vehicle control (DMSO only) should be included to determine the baseline kinase activity.
-
Z'-factor: This statistical parameter should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable for HTS.
Hypothetical Case Study: Development of a D₂ Receptor Antagonist
To illustrate the potential of the 2-(4-Methylpiperazin-1-yl)cyclopentanol scaffold, we present a hypothetical case study focused on the development of a dopamine D₂ receptor antagonist for the treatment of psychosis.
Rationale: Many atypical antipsychotics feature an N-arylpiperazine moiety that is crucial for D₂ receptor affinity. We hypothesize that the 2-(4-Methylpiperazin-1-yl)cyclopentanol scaffold can be elaborated to achieve potent and selective D₂ antagonism.
Library Synthesis: A library of compounds was synthesized by derivatizing the hydroxyl group of the cyclopentanol ring with various aromatic and heteroaromatic groups.
SAR Summary:
| Compound | R Group (at OH) | D₂ Receptor Binding Affinity (Ki, nM) |
| 1 | H | >1000 |
| 2a | Phenyl | 250 |
| 2b | 4-Fluorophenyl | 120 |
| 2c | 2,3-Dichlorophenyl | 15 |
Interpretation of SAR:
-
The unsubstituted scaffold (1 ) shows negligible affinity for the D₂ receptor.
-
The addition of an aromatic ring at the hydroxyl position significantly improves binding affinity (2a ).
-
Electron-withdrawing substituents on the phenyl ring, such as fluorine (2b ) and chlorine (2c ), further enhance potency. The 2,3-dichloro substitution pattern in compound 2c provided the most potent D₂ receptor antagonist in this series.
Conclusion and Future Directions
The 2-(4-Methylpiperazin-1-yl)cyclopentanol scaffold represents a promising, yet underexplored, starting point for the design of novel therapeutics. Its modular nature allows for facile synthesis and derivatization, enabling the rapid generation of compound libraries for screening against a wide range of biological targets. The insights and protocols provided in this application note serve as a foundational guide for researchers looking to exploit the potential of this versatile scaffold in their drug discovery endeavors. Future work should focus on exploring a wider range of substitutions on both the cyclopentanol and piperazine rings to fully delineate the SAR and unlock the full therapeutic potential of this chemical class.
References
-
The role of the piperazine ring in medicinal chemistry. A comprehensive review on the applications of the piperazine motif in drug design. (Source: Molecules, URL: [Link])
-
Strategies for the synthesis of substituted cyclopentanes. A review of synthetic methodologies for accessing functionalized cyclopentane rings. (Source: Chemical Reviews, URL: [Link])
-
High-Throughput Screening (HTS) in Drug Discovery. An overview of HTS techniques and assay development. (Source: Nature Reviews Drug Discovery, URL: [Link])
-
Dopamine D2 Receptor Ligands for the Treatment of Schizophrenia. A review of the pharmacology and SAR of D2 receptor antagonists. (Source: Journal of Medicinal Chemistry, URL: [Link])
Application Notes and Protocols for 2-(4-Methylpiperazin-1-YL)cyclopentanol in Asymmetric Catalysis
Introduction: Unveiling the Catalytic Potential of a Novel Chiral Scaffold
In the landscape of asymmetric catalysis, the quest for novel, efficient, and selective chiral catalysts is a perpetual endeavor. The molecule 2-(4-Methylpiperazin-1-YL)cyclopentanol presents a compelling, yet underexplored, structural architecture for catalytic applications. This compound synergistically combines two key motifs known for their roles in stereoselective transformations: a chiral 1,2-amino alcohol embedded within the cyclopentyl ring and a piperazine moiety.
Chiral 1,2-amino alcohols are privileged structures in asymmetric catalysis, serving as highly effective ligands for a variety of metal-catalyzed reactions and as organocatalysts in their own right.[1][2][3] Their ability to form stable chelate complexes with metals and to activate substrates through hydrogen bonding is central to their catalytic prowess. The piperazine core, a common pharmacophore, also offers intriguing possibilities.[4][5][6] Its basic nitrogens can act as Brønsted or Lewis bases, and when chiral, piperazine derivatives have been successfully employed in asymmetric synthesis.[7][8][9][10][11][12]
The amalgamation of these features in 2-(4-Methylpiperazin-1-YL)cyclopentanol suggests its potential as a bifunctional catalyst, capable of activating nucleophiles and electrophiles simultaneously. This application note serves as a prospective guide for researchers, scientists, and drug development professionals, outlining potential applications and providing detailed protocols to explore the catalytic capabilities of this novel compound. While direct literature on its catalytic use is not yet available, we present a scientifically grounded framework for its investigation in key asymmetric C-C bond-forming reactions.
Proposed Catalytic Applications and Mechanistic Rationale
Based on its structural components, 2-(4-Methylpiperazin-1-YL)cyclopentanol is a prime candidate for evaluation in several cornerstone reactions of asymmetric synthesis.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are ubiquitous in natural products and pharmaceuticals.[13] Proline and its derivatives are well-known organocatalysts for this transformation, proceeding through an enamine-based mechanism. The secondary amine in the piperazine ring of our title compound could potentially engage in a similar catalytic cycle.
Hypothesized Catalytic Cycle:
The catalytic cycle, analogous to proline catalysis, would involve the formation of an enamine between the catalyst and a ketone donor. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, directed by the chiral cyclopentanol backbone. Subsequent hydrolysis would release the aldol product and regenerate the catalyst.
Caption: Hypothetical catalytic cycle for an aldol reaction.
Asymmetric Michael Addition
The Michael addition is a fundamental reaction for the formation of 1,5-dicarbonyl compounds and other important structural motifs. Organocatalysts bearing secondary amines can activate α,β-unsaturated carbonyl compounds via the formation of a transient iminium ion, rendering them more susceptible to nucleophilic attack. The piperazine nitrogen in 2-(4-Methylpiperazin-1-YL)cyclopentanol could serve this role, while the chiral scaffold directs the stereochemical outcome.
Experimental Protocols: A Guide to Catalyst Screening
The following protocol provides a detailed methodology for the initial screening of 2-(4-Methylpiperazin-1-YL)cyclopentanol in a model asymmetric aldol reaction.
Protocol 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
Materials:
-
2-(4-Methylpiperazin-1-YL)cyclopentanol (Catalyst)
-
Cyclohexanone (distilled before use)
-
4-Nitrobenzaldehyde
-
Solvent (e.g., Toluene, CH2Cl2, THF, DMSO - anhydrous)
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4 or Na2SO4
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
TLC plates and visualization reagents (e.g., UV lamp, KMnO4 stain)
Experimental Workflow:
Caption: Experimental workflow for catalyst screening.
Step-by-Step Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add 2-(4-Methylpiperazin-1-YL)cyclopentanol (0.02 mmol, 10 mol%).
-
Add the chosen anhydrous solvent (0.5 mL).
-
Add cyclohexanone (0.1 mL, 1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-nitrobenzaldehyde (30.2 mg, 0.2 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (or after a set time, e.g., 24 hours), quench the reaction by adding 1 mL of saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, wash with brine (5 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the desired aldol product.
-
Determine the yield of the purified product.
-
Analyze the diastereomeric ratio (dr) of the product by 1H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.
Data Presentation and Analysis
Systematic screening of reaction parameters is crucial for optimizing the catalytic performance. The following table provides a template with hypothetical data for such a screening study.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) |
| 1 | 10 | Toluene | 25 | 24 | 65 | 70:30 | 55 |
| 2 | 10 | CH2Cl2 | 25 | 24 | 72 | 75:25 | 62 |
| 3 | 10 | THF | 25 | 24 | 58 | 68:32 | 48 |
| 4 | 10 | DMSO | 25 | 24 | 85 | 80:20 | 70 |
| 5 | 20 | DMSO | 25 | 24 | 88 | 82:18 | 73 |
| 6 | 10 | DMSO | 0 | 48 | 75 | 85:15 | 80 |
| 7 | 10 | DMSO | -20 | 72 | 68 | 90:10 | 88 |
Analysis of Hypothetical Data:
The hypothetical data in the table suggests that DMSO is a superior solvent for this reaction, leading to higher yield and enantioselectivity (Entry 4 vs. 1-3). Increasing the catalyst loading shows a modest improvement (Entry 5). Lowering the reaction temperature significantly enhances both diastereoselectivity and enantioselectivity, albeit at the cost of a longer reaction time and slightly lower yield (Entries 6 and 7). These trends are typical for many asymmetric organocatalyzed reactions and provide a clear direction for further optimization.
Conclusion and Future Outlook
While the catalytic application of 2-(4-Methylpiperazin-1-YL)cyclopentanol is yet to be documented in the scientific literature, its structural features present a strong case for its potential as a novel chiral catalyst or ligand. The protocols and frameworks provided in this application note offer a starting point for the systematic evaluation of this compound in key asymmetric transformations. Successful demonstration of its catalytic efficacy would not only introduce a new tool for synthetic chemists but also open avenues for the development of a new class of catalysts based on the piperazinyl-cyclopentanol scaffold. Further investigations could include derivatization of the piperazine moiety or the cyclopentanol hydroxyl group to fine-tune the steric and electronic properties of the catalyst for enhanced performance.
References
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Liu, D., & Wang, W. (2008). Recent developments in chiral amine-catalyzed asymmetric reactions. Chemistry-An Asian Journal, 3(10), 1634-1646. [Link]
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Amedjkouh, M. (2007). Chiral aminoalcohols and their derivatives in enantioselective catalysis. Current Organic Chemistry, 11(9), 736-750. [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]
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List, B. (2004). The ying and yang of asymmetric organocatalysis. Chemical Communications, (8), 857-860. [Link]
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Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric enamine catalysis. Chemical reviews, 107(12), 5471-5569. [Link]
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Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Recent advances in the synthesis of chiral piperazines. Synthesis, 51(09), 1849-1867. [Link]
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Huang, W. X., Liu, L. J., Wu, B., Feng, G. S., Wang, B., & Zhou, Y. G. (2018). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic letters, 20(15), 4652-4655. [Link]
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Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2015). Angewandte Chemie International Edition, 54(1), 179-183. [Link]
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A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. (2007). Organic Letters, 9(23), 4651-4654. [Link]
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Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2021). Organic Chemistry Frontiers, 8(21), 5970-5975. [Link]
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry, 88(5), 2948-2958. [Link]
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Piperazine derivatives for therapeutic use: a patent review (2010-present). (2016). Expert Opinion on Therapeutic Patents, 26(8), 915-934. [Link]
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Almasi, D., Alonso, D. A., & Nájera, C. (2007). Organocatalytic asymmetric conjugate addition reactions. Tetrahedron: Asymmetry, 18(24), 2993-3043. [Link]
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Palomo, C., Oiarbide, M., & García, J. M. (2004). The aldol reaction: a paradigmatic C–C bond-forming tool. Chemistry–A European Journal, 10(24), 6162-6170. [Link]
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Application Note & Protocol: A Validated LC-MS/MS Method for the Quantification of 2-(4-Methylpiperazin-1-YL)cyclopentanol in Human Plasma
Abstract
This document provides a comprehensive guide to the development and validation of a robust and sensitive analytical method for the quantitative determination of 2-(4-Methylpiperazin-1-YL)cyclopentanol in human plasma. The protocol leverages Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for its superior selectivity and sensitivity. We detail the rationale behind critical methodological choices, from sample preparation to instrument parameters, and provide a step-by-step protocol for both sample analysis and full method validation in accordance with international regulatory guidelines.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic, toxicokinetic, or metabolic studies involving this compound.
Introduction and Rationale
2-(4-Methylpiperazin-1-YL)cyclopentanol (Molecular Weight: 184.28 g/mol ) is a heterocyclic compound containing a cyclopentanol ring and a methylpiperazine group.[4][5] Its structure, featuring two basic nitrogen atoms and a hydroxyl group, imparts significant polarity. The accurate quantification of such compounds in complex biological matrices like plasma is crucial for evaluating the efficacy and safety of new chemical entities in drug development.
The primary analytical challenge lies in achieving efficient extraction from the biological matrix while minimizing ion suppression and ensuring high retention on a chromatographic column.[6][7] Standard reversed-phase liquid chromatography (RPLC) often provides insufficient retention for such polar molecules. Therefore, this method was developed using a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, which is well-suited for polar analytes. The use of tandem mass spectrometry (MS/MS) provides unparalleled specificity and sensitivity, allowing for precise quantification at low concentration levels.[8][9]
The validation framework described herein is based on the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH Q2(R2) guideline, ensuring the integrity and reliability of the generated data.[1][10][11]
Analytical Method Strategy
The overall strategy involves isolating the analyte from plasma proteins and phospholipids, separating it from endogenous components chromatographically, and detecting it with high specificity using MS/MS.
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The Strategic Application of 2-(4-Methylpiperazin-1-YL)cyclopentanol in the Synthesis of Novel Central Nervous System Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of central nervous system (CNS) drug discovery, the rational design and synthesis of novel molecular entities with desirable pharmacological profiles is paramount. The piperazine scaffold has long been recognized as a privileged structure in medicinal chemistry, featuring prominently in a multitude of approved CNS drugs.[1][2] This application note explores the utility of a specific, functionalized piperazine intermediate, 2-(4-Methylpiperazin-1-YL)cyclopentanol , as a versatile building block for the synthesis of potential CNS-active agents. We will delve into its synthesis, key reactions, and its prospective role in constructing molecules targeting various CNS receptors.
Introduction: The Significance of the Piperazine Moiety in CNS Drug Design
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. Its prevalence in CNS drugs stems from several key properties. The basic nitrogens can be protonated at physiological pH, enhancing aqueous solubility and allowing for critical interactions with biological targets such as G-protein coupled receptors (GPCRs).[3] Furthermore, the piperazine ring can be readily substituted at both nitrogen atoms, providing a flexible scaffold for modulating potency, selectivity, and pharmacokinetic properties.[4] Many successful CNS drugs, including antipsychotics and antidepressants, incorporate a piperazine moiety to engage with dopamine and serotonin receptors.[5][6]
The subject of this note, 2-(4-Methylpiperazin-1-YL)cyclopentanol, offers a unique combination of a tertiary amine (the N-methylpiperazine group) and a secondary alcohol on a cyclopentyl core. This arrangement presents multiple avenues for synthetic elaboration and introduces specific stereochemical and conformational constraints that can be exploited in drug design.
Synthesis of the Intermediate: 2-(4-Methylpiperazin-1-YL)cyclopentanol
A robust and scalable synthesis of the title intermediate is crucial for its application in drug development programs. While multiple synthetic routes to substituted cyclopentanols and piperazines are known, a common strategy for preparing 2-(4-Methylpiperazin-1-YL)cyclopentanol involves the reaction of a suitable cyclopentyl precursor with 1-methylpiperazine. Two plausible and efficient synthetic pathways are outlined below.
Protocol 1: From 2-Chlorocyclopentanone
This protocol involves the nucleophilic substitution of 2-chlorocyclopentanone with 1-methylpiperazine, followed by reduction of the resulting ketone.
Experimental Protocol:
Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)cyclopentanone
-
To a solution of 2-chlorocyclopentanone (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add 1-methylpiperazine (1.2 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-methylpiperazin-1-yl)cyclopentanone.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.
Step 2: Reduction to 2-(4-Methylpiperazin-1-yl)cyclopentanol
-
Dissolve the purified 2-(4-methylpiperazin-1-yl)cyclopentanone (1.0 eq) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-Methylpiperazin-1-YL)cyclopentanol.
Protocol 2: Epoxidation and Ring-Opening of a Cyclopentene Precursor
An alternative approach involves the epoxidation of a cyclopentene derivative followed by nucleophilic ring-opening with 1-methylpiperazine.[1][7]
Experimental Protocol:
Step 1: Synthesis of 1-(Cyclopent-1-en-1-yl)-4-methylpiperazine
-
Synthesize the enamine by reacting cyclopentanone with 1-methylpiperazine in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water.
Step 2: Epoxidation of 1-(Cyclopent-1-en-1-yl)-4-methylpiperazine
-
Dissolve the enamine (1.0 eq) in a chlorinated solvent like dichloromethane.
-
Add a suitable epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq), portion-wise at 0 °C.
-
Stir the reaction at 0 °C to room temperature until complete conversion of the starting material.
Step 3: Ring-Opening of the Epoxide
-
The resulting epoxide can be isolated or reacted in situ. The regioselectivity of the ring-opening will be influenced by the reaction conditions (acidic or basic).[4] Under acidic conditions, the nucleophile (water from workup or an added nucleophile) will preferentially attack the more substituted carbon. For the synthesis of the title compound from the epoxide of cyclopentene itself, the ring would be opened with 1-methylpiperazine.
Characterization Data for 2-(4-Methylpiperazin-1-YL)cyclopentanol:
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O |
| Molecular Weight | 184.28 g/mol |
| CAS Number | 915921-53-8 |
| Appearance | Solid |
Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired to confirm the structure and purity of the synthesized intermediate.
Application in the Synthesis of CNS Drug Scaffolds
The 2-(4-Methylpiperazin-1-YL)cyclopentanol intermediate is a valuable precursor for generating a library of diverse compounds for CNS drug screening. The hydroxyl group serves as a handle for further functionalization, allowing for the introduction of various pharmacophores.
Key Synthetic Transformations:
-
Etherification: The hydroxyl group can be alkylated or arylated to introduce different substituents. For instance, a Williamson ether synthesis with a substituted benzyl halide or an aryl halide (via Buchwald-Hartwig or Ullmann coupling) can be employed.
-
Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides) will yield corresponding esters, which can act as prodrugs or possess intrinsic activity.
-
Substitution of the Hydroxyl Group: The alcohol can be converted into a good leaving group (e.g., mesylate or tosylate) and subsequently displaced by various nucleophiles to introduce a range of functionalities.
Hypothetical Synthesis of a CNS Drug Candidate:
A plausible application of this intermediate is in the synthesis of antagonists or modulators for serotonin or dopamine receptors, which often feature an aromatic or heteroaromatic moiety linked to a piperazine core. For example, a reaction with a heterocyclic halide, such as 2-chloropyrimidine, could be a key step.
Workflow for the Synthesis of a Hypothetical CNS Drug Candidate:
Caption: Synthetic workflow for a CNS drug candidate.
Protocol for Reaction with 2-Chloropyrimidine:
-
To a solution of 2-(4-Methylpiperazin-1-YL)cyclopentanol (1.0 eq) in a high-boiling point solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a strong base such as sodium hydride (1.1 eq) at 0 °C to form the alkoxide.
-
After stirring for 30 minutes, add 2-chloropyrimidine (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
This synthetic route would yield a molecule possessing the core structural features of several known atypical antipsychotics and serotonin receptor modulators.[8]
Conclusion and Future Perspectives
2-(4-Methylpiperazin-1-YL)cyclopentanol represents a strategically valuable intermediate for the synthesis of novel CNS drug candidates. Its synthesis is achievable through established organic chemistry methodologies, and its bifunctional nature allows for diverse and flexible derivatization. The incorporation of a constrained cyclopentyl ring system and a pharmacologically relevant N-methylpiperazine moiety provides a solid foundation for the development of new chemical entities with potentially improved selectivity and pharmacokinetic profiles for various CNS targets. Further exploration of the synthetic utility of this intermediate is warranted and could lead to the discovery of next-generation therapeutics for a range of neurological and psychiatric disorders.
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Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Encyclopedia.pub. [Link]
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Synthesis and Preliminary Pharmacological Evaluation of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides as Novel Atypical Antipsychotic Agents. PubMed. [Link]
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Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. PubMed. [Link]
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Exploration of an epoxidation–ring-opening strategy for the synthesis of lyconadin A and discovery of an unexpected Payne rearrangement. PubMed Central. [Link]
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Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. PubMed. [Link]
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Application Notes and Protocols: In Vitro Evaluation of 2-(4-Methylpiperazin-1-YL)cyclopentanol as a Novel Anticancer Agent
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including notable anticancer properties.[1][2] Piperazine derivatives have been shown to exert their antitumor effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting cell migration.[3][4][5] This document provides a comprehensive guide for the initial in vitro evaluation of a novel piperazine-containing compound, 2-(4-Methylpiperazin-1-YL)cyclopentanol, as a potential anticancer agent. While specific data for this particular molecule is not yet established, the protocols and application notes herein are designed to serve as a robust framework for its characterization, based on established methodologies for analogous compounds.
This guide is intended for researchers, scientists, and drug development professionals. It offers a logical, stepwise approach to assess the cytotoxic and mechanistic properties of this novel chemical entity. The experimental workflow is designed to first establish baseline cytotoxicity across relevant cancer cell lines, followed by more in-depth investigations into the underlying mechanisms of action, such as the induction of programmed cell death and effects on cell cycle progression and migratory potential.
Experimental Workflow & Rationale
The preclinical in vitro evaluation of a novel anticancer compound follows a hierarchical approach. This ensures a cost-effective and scientifically rigorous assessment, starting with broad screening and moving towards more detailed mechanistic studies.
Caption: A general experimental workflow for the preclinical evaluation of novel piperazine-based anticancer compounds.[6]
Part 1: Cytotoxicity Assessment
The initial step is to determine the concentration-dependent cytotoxic effects of 2-(4-Methylpiperazin-1-YL)cyclopentanol on a panel of human cancer cell lines. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[7]
Protocol 1: MTT Assay for Cell Viability
Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenases of viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7]
Materials:
-
2-(4-Methylpiperazin-1-YL)cyclopentanol
-
Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung))
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure (for Adherent Cells):
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare a stock solution of 2-(4-Methylpiperazin-1-YL)cyclopentanol in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in serum-free medium. After 24 hours of cell seeding, replace the old medium with fresh medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm is recommended to subtract background absorbance.[7]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve (percentage of cell viability vs. compound concentration) using a suitable software (e.g., GraphPad Prism).
Data Presentation: Hypothetical IC50 Values
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) of 2-(4-Methylpiperazin-1-YL)cyclopentanol |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| HCT-116 | Colorectal Carcinoma | 9.8 |
| A549 | Lung Carcinoma | 22.5 |
| HEK293 | Normal Human Embryonic Kidney | > 100 |
This table presents hypothetical data for illustrative purposes. The inclusion of a non-cancerous cell line (e.g., HEK293) is crucial to assess the selectivity of the compound.
Part 2: Mechanistic Studies
Once the cytotoxic potential of 2-(4-Methylpiperazin-1-YL)cyclopentanol is established, the next logical step is to investigate its mechanism of action. Many piperazine derivatives exert their anticancer effects by inducing apoptosis and/or causing cell cycle arrest.[3][4][6]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[8] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9][10]
Caption: Simplified diagram of a common apoptotic signaling pathway initiated by bioactive piperazine derivatives.[6]
Materials:
-
Cancer cells treated with 2-(4-Methylpiperazin-1-YL)cyclopentanol at its IC50 concentration.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with 2-(4-Methylpiperazin-1-YL)cyclopentanol at its predetermined IC50 concentration for 24 or 48 hours. Include untreated cells as a negative control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.[11]
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.[9][11]
-
Staining: Transfer 100 µL of the cell suspension (approximately 1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[8]
Data Interpretation: The results will be displayed as a dot plot with four quadrants:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells[9]
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells[9]
-
Upper Left (Annexin V- / PI+): Necrotic cells
Protocol 3: Cell Cycle Analysis
Principle: The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer.[12] Propidium iodide (PI) can be used to analyze the cell cycle as it stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cells. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]
Materials:
-
Cancer cells treated with 2-(4-Methylpiperazin-1-YL)cyclopentanol at its IC50 concentration.
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)[14]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay. Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[14]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, ensuring that PI only binds to DNA.[14]
-
PI Staining: Add PI solution (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Data Interpretation: The histogram will show distinct peaks corresponding to the different phases of the cell cycle:
-
G0/G1 phase: A peak with 2n DNA content.
-
S phase: A broad region between the G0/G1 and G2/M peaks, representing cells with intermediate DNA content.
-
G2/M phase: A peak with 4n DNA content.
-
Sub-G1 peak: A peak to the left of the G0/G1 peak, which represents apoptotic cells with fragmented DNA.[13]
An accumulation of cells in a particular phase (e.g., G2/M arrest) suggests that the compound interferes with cell cycle progression at that checkpoint.
Protocol 4: Wound Healing (Scratch) Assay
Principle: The wound healing assay is a simple and widely used method to study cell migration in vitro. A "scratch" or "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is monitored over time.[15][16] This assay can indicate the anti-metastatic potential of a compound.
Materials:
-
Cancer cells
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them until they form a confluent monolayer.[17]
-
Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the well.[17][18]
-
Washing and Treatment: Gently wash the wells with PBS to remove any detached cells. Replace the PBS with a fresh medium containing a sub-lethal concentration of 2-(4-Methylpiperazin-1-YL)cyclopentanol (e.g., IC50/4 or IC50/2). An untreated control well should also be included.
-
Imaging: Immediately after adding the compound, capture images of the scratch at designated points (time 0). Continue to capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.[17]
-
Analysis: The area of the wound can be quantified using image analysis software such as ImageJ. The percentage of wound closure is calculated as: % Wound Closure = [(Initial Wound Area - Wound Area at time t) / Initial Wound Area] x 100
Data Interpretation: A slower rate of wound closure in the treated cells compared to the control cells indicates that 2-(4-Methylpiperazin-1-YL)cyclopentanol inhibits cell migration.
Conclusion and Future Directions
This document outlines a foundational in vitro strategy for assessing the anticancer potential of the novel compound 2-(4-Methylpiperazin-1-YL)cyclopentanol. Positive results from these initial assays—specifically, potent and selective cytotoxicity, induction of apoptosis, cell cycle arrest, and inhibition of cell migration—would provide a strong rationale for further investigation.
Subsequent studies could delve deeper into the specific molecular pathways involved. For example, Western blotting could be employed to examine the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins, CDKs). Further investigations could also include more advanced migration and invasion assays, such as the Transwell assay, and ultimately progress to in vivo studies in animal models to evaluate the compound's efficacy and safety in a more complex biological system.
References
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-
Csonka, R., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]
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Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
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Lee, S. H., & Park, Y. (2014). Assaying cell cycle status using flow cytometry. PMC. [Link]
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- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Biological Technology website.
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Ganesan, R., et al. (2022). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PMC. [Link]
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Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research. [Link]
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Ghaffari, H., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. [Link]
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Csonka, R., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. [Link]
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Chen, Y. (2012). Scratch Wound Healing Assay. Bio-protocol. [Link]
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Application Notes and Protocols for Investigating the Antibacterial Activity of Novel Piperazinyl-Quinolones
Introduction: The Enduring Challenge of Antibiotic Resistance and the Promise of Piperazinyl-Quinolones
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, threatening to return us to a pre-antibiotic era where common infections could be lethal[1][2]. This has catalyzed an urgent search for new antimicrobial agents with novel mechanisms of action or improved efficacy against resistant pathogens. Among the classes of synthetic antibiotics, (fluoro)quinolones have been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity and favorable pharmacokinetic profiles[3][4].
Piperazinyl-quinolones, a significant subgroup of fluoroquinolones, are characterized by a piperazine ring at the C-7 position. This structural motif is crucial for their potent antibacterial activity, influencing their spectrum of activity, and pharmacokinetic properties[5][6]. These compounds exert their bactericidal effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV[7][8][9]. These enzymes are essential for DNA replication, transcription, and repair, and their inhibition leads to the fragmentation of the bacterial chromosome and subsequent cell death[9].
Despite their success, the extensive use of quinolones has led to the emergence of resistant bacterial strains, primarily through mutations in the target enzymes or through the expression of efflux pumps that actively remove the drug from the bacterial cell[3][7][10]. The development of novel piperazinyl-quinolone derivatives aims to overcome these resistance mechanisms and to provide new therapeutic options against multidrug-resistant bacteria.
This comprehensive guide provides detailed protocols and expert insights for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel piperazinyl-quinolones. We will delve into the essential in vitro assays required to characterize the antibacterial profile of these compounds, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. Furthermore, we will address the critical aspect of preliminary safety assessment through a standard cytotoxicity assay. The methodologies presented herein are grounded in established standards from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust and reproducible data[11][12][13][14][15][16][17].
Mechanism of Action: Targeting Bacterial DNA Replication
The bactericidal activity of piperazinyl-quinolones stems from their ability to form a ternary complex with the bacterial type II topoisomerase and DNA. This complex traps the enzyme in a state where it has cleaved the DNA, but is unable to religate it, leading to the accumulation of double-strand DNA breaks and ultimately, cell death[5][8][9]. The piperazine substituent at the C-7 position plays a significant role in the drug's interaction with the enzyme-DNA complex and can influence its activity against resistant strains[6].
Caption: Mechanism of action of piperazinyl-quinolones.
Core Antibacterial Assays: A Step-by-Step Guide
A systematic in vitro evaluation is paramount to understanding the antibacterial potential of a novel piperazinyl-quinolone. The following protocols are designed to provide a comprehensive characterization of the compound's activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[18][19] It is a fundamental parameter for assessing the potency of a new antibacterial compound. The broth microdilution method is a widely accepted and standardized technique for MIC determination.[19][20][21]
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19] This can be verified using a spectrophotometer at 625 nm.
-
Dilute the adjusted bacterial suspension in the appropriate growth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[18][19]
-
-
Preparation of Piperazinyl-Quinolone Dilutions:
-
Dissolve the novel piperazinyl-quinolone in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the growth medium to obtain a range of concentrations.[18][19] Ensure the final concentration of the solvent is non-inhibitory to the bacteria.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic can also be used as a comparator.[18]
-
Incubate the plate at 35-37°C for 16-20 hours for most bacteria.[18]
-
-
Determination of MIC:
Caption: Workflow for MIC determination.
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[22][23][24] This assay is crucial for distinguishing between bactericidal (killing) and bacteriostatic (inhibiting) activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[22]
Protocol: MBC Determination
-
Perform MIC Assay:
-
First, determine the MIC of the novel piperazinyl-quinolone as described above.
-
-
Sub-culturing:
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Determination of MBC:
Time-Kill Kinetics Assay
The time-kill kinetics assay provides valuable insights into the pharmacodynamics of an antimicrobial agent, revealing the rate and extent of bacterial killing over time.[25][26] This assay helps to determine whether the killing effect is concentration-dependent or time-dependent.[26]
Protocol: Time-Kill Kinetics Assay
-
Preparation:
-
Prepare a standardized bacterial inoculum as for the MIC assay.
-
Prepare flasks or tubes containing the growth medium with the novel piperazinyl-quinolone at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without the compound.
-
-
Inoculation and Sampling:
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
Caption: Workflow for time-kill kinetics assay.
Data Presentation: Summarizing Antibacterial Efficacy
Clear and concise presentation of quantitative data is essential for the effective communication of research findings.
Table 1: MIC and MBC of a Novel Piperazinyl-Quinolone against Various Microorganisms
| Test Microorganism | Gram Stain | MIC (µg/mL) of Novel Compound | MBC (µg/mL) of Novel Compound | MBC/MIC Ratio | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 0.5 | 1 | 2 | 0.25 |
| Escherichia coli ATCC 25922 | Negative | 0.25 | 0.5 | 2 | 0.125 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 1 | 4 | 4 | 0.5 |
| Methicillin-Resistant S. aureus (MRSA) | Positive | 2 | 8 | 4 | >32 |
| Vancomycin-Resistant Enterococcus (VRE) | Positive | 4 | 16 | 4 | >32 |
Table 2: Hypothetical Time-Kill Kinetics Data for a Novel Piperazinyl-Quinolone against S. aureus
| Time (hours) | Growth Control (Log10 CFU/mL) | 0.5x MIC (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 2x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.5 | 4.8 | 4.2 | 3.5 |
| 4 | 7.8 | 5.3 | 3.9 | 3.1 | <2.0 |
| 6 | 8.9 | 5.1 | 3.2 | <2.0 | <2.0 |
| 8 | 9.2 | 5.0 | <2.0 | <2.0 | <2.0 |
| 24 | 9.5 | 4.8 | <2.0 | <2.0 | <2.0 |
Preliminary Safety Assessment: In Vitro Cytotoxicity
While potent antibacterial activity is the primary goal, a preliminary assessment of a novel compound's toxicity to mammalian cells is a critical step in early-stage drug discovery. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drugs.[29]
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture a relevant mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium and conditions until confluent.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Exposure:
-
Prepare serial dilutions of the novel piperazinyl-quinolone in the cell culture medium.
-
Replace the medium in the cell plate with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Table 3: Cytotoxicity of a Novel Piperazinyl-Quinolone against Mammalian Cell Lines
| Cell Line | Exposure Time (hours) | IC₅₀ (µg/mL) of Novel Compound | Ciprofloxacin IC₅₀ (µg/mL) |
| HEK293 | 24 | >100 | >100 |
| HepG2 | 24 | 85 | 95 |
Conclusion and Future Directions
The protocols and guidelines presented in this document provide a robust framework for the initial in vitro characterization of novel piperazinyl-quinolones. By systematically determining the MIC, MBC, time-kill kinetics, and preliminary cytotoxicity, researchers can gain a comprehensive understanding of a compound's antibacterial potential and its selectivity for bacterial over mammalian cells. These data are essential for making informed decisions about which lead compounds to advance in the drug discovery pipeline. It is imperative that these studies are conducted with adherence to international standards to ensure data quality and comparability across different studies and laboratories. The ongoing challenge of antimicrobial resistance necessitates a continued and rigorous approach to the discovery and development of new antibacterial agents like the promising class of piperazinyl-quinolones.
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Time-Kill Kinetics Assay - Emery Pharma. (URL: [Link])
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: [Link])
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. (URL: [Link])
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Time-Kill Evaluations | Nelson Labs. (URL: [Link])
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EUCAST - ESCMID. (URL: [Link])
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Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (URL: [Link])
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Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (URL: [Link])
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Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (URL: [Link])
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Video: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B - JoVE. (URL: [Link])
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M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (URL: [Link])
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EUCAST: EUCAST - Home. (URL: [Link])
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. (URL: [Link])
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. (URL: [Link])
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Antibacterial Susceptibility Test Interpretive Criteria - FDA. (URL: [Link])
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Challenges for the Development of New Antimicrobials— Rethinking the Approaches - NCBI. (URL: [Link])
-
Guidance Documents - EUCAST. (URL: [Link])
-
The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. (URL: [Link])
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (URL: [Link])
-
FLUOROQUINOLONE: A NEW FRONTIER INANTIBACTERIAL DRUG DEVELOPMENT - ResearchGate. (URL: [Link])
-
Antimicrobial susceptibility testing EUCAST disk diffusion method - National Institute for Communicable Diseases (NICD). (URL: [Link])
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (URL: [Link])
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (URL: [Link])
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Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI. (URL: [Link])
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Quinolone antibiotic - Wikipedia. (URL: [Link])
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (URL: [Link])
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Current economic and regulatory challenges in developing antibiotics for Gram-negative bacteria - PMC - NIH. (URL: [Link])
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Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC - PubMed Central. (URL: [Link])
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Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ | ACS Omega. (URL: [Link])
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Mechanism of action of and resistance to quinolones - PMC - NIH. (URL: [Link])
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Challenges in the development of novel antibiotics - ScienceDirect. (URL: [Link])
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Mechanism of Quinolone Action and Resistance - PMC - NIH. (URL: [Link])
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Assessment of the genotoxicity of quinolone and fluoroquinolones contaminated soil with the Vicia faba micronucleus test - PubMed. (URL: [Link])
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Fluoroquinolone Resistance and Screening Methods - Hardy Diagnostics. (URL: [Link])
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Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed. (URL: [Link])
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Mechanism of Quinolone Action and Resistance | Biochemistry - ACS Publications. (URL: [Link])
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Simultaneous Determination of (Fluoro)quinolone Antibiotics in Kidney, Marine Products, Eggs, and Muscle by Enzyme-Linked Immunosorbent Assay (ELISA) - ACS Publications. (URL: [Link])
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Steps of by which quinolone antibiotics showed their antibiotic activity - ResearchGate. (URL: [Link])
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Application Notes & Protocols: High-Throughput Screening for 2-(4-Methylpiperazin-1-YL)cyclopentanol Derivatives
Introduction: The 2-(4-methylpiperazin-1-yl)cyclopentanol scaffold represents a promising starting point for novel therapeutic agent discovery. It incorporates two key structural motifs recognized for their prevalence in successful pharmaceuticals: the piperazine ring and a cyclopentanol core. The piperazine moiety is a classic "privileged scaffold" found in drugs targeting a wide array of biological systems, including G-protein coupled receptors (GPCRs) and protein kinases, with applications in oncology, neuroscience, and infectious diseases.[1][2] The cyclopentane ring offers a rigid, three-dimensional structure that can be stereochemically defined to optimize interactions with a biological target.[3]
Given the diverse biological activities associated with these substructures, a multi-pronged high-throughput screening (HTS) strategy is essential to efficiently identify and characterize the therapeutic potential of a library of these derivatives.[1] This guide outlines a comprehensive, tiered approach for screening these compounds, beginning with broad primary assays to identify initial hits, followed by more focused secondary assays to confirm activity, determine potency, and elucidate the mechanism of action. The protocols provided are designed for robustness, scalability, and compatibility with automated HTS platforms.[4][5]
Section 1: The Tiered HTS Workflow
A successful screening campaign efficiently funnels a large library of compounds into a small number of high-quality leads. We propose a three-tiered strategy that maximizes efficiency and minimizes false positives by employing orthogonal and increasingly complex assays at each stage.
Figure 1: Tiered High-Throughput Screening Workflow.
Section 2: Tier 1 - Primary Screening Protocols
The goal of primary screening is to rapidly and cost-effectively test the entire compound library at a single concentration to identify "hits." We will utilize three parallel assays targeting kinases, GPCRs, and general cytotoxicity.
Protocol: Universal Kinase Inhibition Assay (TR-FRET)
Scientific Rationale: Protein kinases are a major class of drug targets, and many approved kinase inhibitors contain a piperazine scaffold.[6] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the Adapta™ Universal Kinase Assay, is an ideal HTS format.[7] It is a homogeneous, "add-and-read" assay that measures the generation of ADP, the universal product of kinase reactions, making it adaptable to virtually any kinase.[7] The time-resolved nature of the signal minimizes interference from compound autofluorescence.[8]
Figure 2: Principle of a competitive TR-FRET ADP detection assay.
Step-by-Step Protocol: This protocol is based on a 384-well plate format.
-
Compound Plating: Using an acoustic liquid handler, dispense 25 nL of each 2-(4-Methylpiperazin-1-YL)cyclopentanol derivative (at 10 mM in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.
-
Enzyme/Substrate Preparation: Prepare a 2X kinase/substrate solution in the appropriate kinase buffer. For a universal screen, a representative kinase like PKA or a tyrosine kinase can be used.
-
Enzyme/Substrate Addition: Add 5 µL of the 2X kinase/substrate solution to each well containing the test compounds.
-
ATP Addition & Incubation: Prepare a 2X ATP solution. To initiate the kinase reaction, add 5 µL of the 2X ATP solution to each well. Seal the plate and incubate at room temperature for 60 minutes. The ATP concentration should ideally be at or near the Km for the specific kinase.[9]
-
Detection Reagent Addition: Prepare the TR-FRET detection solution containing the Europium-labeled anti-ADP antibody and the ULight™-ADP tracer. Add 10 µL of this solution to each well to stop the reaction.
-
Final Incubation: Seal the plate, protect it from light, and incubate at room temperature for 60 minutes to allow the detection reagents to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both 615 nm (Europium donor) and 665 nm (ULight™ acceptor) after a 340 nm excitation.[8] Calculate the emission ratio (665 nm / 615 nm). Hits are identified as compounds that significantly reduce this ratio compared to DMSO controls.
Protocol: Cell-Based β-Arrestin Recruitment Assay (GPCRs)
Scientific Rationale: GPCRs are the largest family of cell surface receptors and a major target class for drugs containing the piperazine scaffold.[10][11] Ligand binding to a GPCR often triggers the recruitment of β-arrestin. This interaction can be measured using enzyme fragment complementation assays (e.g., PathHunter®) or Bioluminescence Resonance Energy Transfer (BRET).[12] These assays provide a universal readout for GPCR activation or antagonism, independent of the specific G-protein signaling pathway (Gs, Gi, Gq).[12]
Step-by-Step Protocol: This protocol uses a generic engineered cell line co-expressing a target GPCR and a β-arrestin-enzyme fragment fusion protein.
-
Cell Plating: Seed the engineered cells into 384-well, white, solid-bottom cell culture plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Add 5 µL of a 5X concentration of the test compounds (solubilized in assay buffer) to the appropriate wells. For antagonist screening, this is followed immediately by the addition of an EC80 concentration of a known agonist.
-
Incubation: Incubate the plates at 37°C for 60-90 minutes.
-
Detection Reagent Addition: Prepare the enzyme substrate solution according to the manufacturer's instructions. Add 12.5 µL to each well.
-
Signal Development: Incubate the plates at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the luminescence signal on a standard plate reader. Potential antagonists will reduce the signal generated by the agonist, while potential agonists will increase the signal relative to the vehicle control.
Protocol: Cell Viability Counter-Screen
Scientific Rationale: It is critical to identify compounds that appear as "hits" in the primary assays simply because they are cytotoxic.[13][14] The CellTiter-Glo® Luminescent Cell Viability Assay is the industry standard for this purpose.[15][16] It is a homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active, viable cells.[17][18] This assay should be run in parallel with the primary screens using the same cell line as the cell-based GPCR assay.
Step-by-Step Protocol:
-
Cell Plating: Plate cells as described in Protocol 2.2, step 1.
-
Compound Addition: Add the test compounds at the same final concentration used in the primary screens (e.g., 10 µM).
-
Incubation: Incubate for a period that matches the longest incubation time of the primary cell-based assay (e.g., 90 minutes for the GPCR assay).
-
Reagent Equilibration: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature for 30 minutes.[17]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well (e.g., add 25 µL of reagent to 25 µL of medium).[17]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Data Acquisition: Read the luminescence on a plate reader. Compounds causing a significant decrease in luminescence are flagged as cytotoxic and are typically deprioritized.
Section 3: Tier 2 - Hit Confirmation and Characterization
Hits identified in Tier 1 are advanced to secondary screening to confirm their activity, determine their potency, and begin to understand their mechanism of action.
Dose-Response Analysis
Confirmed hits must be tested over a range of concentrations (typically an 8- to 12-point, 3-fold serial dilution) to determine their potency, expressed as an IC50 (for inhibitors) or EC50 (for activators). This is a critical step for establishing structure-activity relationships (SAR).
Sample Dose-Response Data for a Kinase Inhibitor:
| Compound Conc. (µM) | % Inhibition |
| 30.000 | 98.5 |
| 10.000 | 95.2 |
| 3.333 | 88.1 |
| 1.111 | 75.4 |
| 0.370 | 51.2 |
| 0.123 | 24.8 |
| 0.041 | 10.1 |
| 0.014 | 2.3 |
| Calculated IC50 | 0.36 µM |
Orthogonal Assay Confirmation
To ensure that primary hits are not artifacts of the specific assay technology (e.g., interference with the TR-FRET system), their activity should be confirmed using an assay with a different detection principle.[19] For a kinase inhibitor, an excellent orthogonal method is the Fluorescence Polarization (FP) assay .[19][20][21]
FP Assay Principle: This assay measures the change in the apparent molecular weight of a fluorescently labeled tracer. A small, fluorescently labeled ligand (tracer) bound to a large protein kinase rotates slowly and has a high FP value. An active inhibitor compound will displace the tracer, which then tumbles rapidly in solution, resulting in a low FP value.[19]
Mechanism of Action (MoA) Studies for Kinase Inhibitors
For confirmed kinase inhibitors, it is crucial to determine if they are ATP-competitive, substrate-competitive, or allosteric. This can be achieved by performing IC50 shifts, where the potency of the inhibitor is determined at both low and high concentrations of ATP.[9]
Figure 3: Differentiating kinase inhibitor mechanisms of action.
A significant rightward shift (increase) in the IC50 value at high ATP concentrations is the hallmark of an ATP-competitive inhibitor.[9]
Section 4: Tier 3 - Selectivity Profiling
The most promising and potent hits from Tier 2 should be profiled for selectivity. A compound that inhibits the target of interest without affecting other, related proteins is more likely to have a clean safety profile in later development stages. For a kinase inhibitor, this typically involves screening the compound at a single concentration (e.g., 1 µM) against a large panel of diverse kinases (e.g., the DiscoverX KINOMEscan™ panel).[22] The goal is to identify compounds with high potency for the intended target and minimal off-target activity.
References
-
Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC Source: National Institutes of Health URL: [Link]
-
Title: Fluorescence Polarization Assay Kits Source: BPS Bioscience URL: [Link]
-
Title: High-Throughput Screening of GPCRs for Drug Discovery Applications Source: The Scientist URL: [Link]
-
Title: Recent progress in assays for GPCR drug discovery Source: Physiological Reviews URL: [Link]
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Title: High-throughput screening for kinase inhibitors Source: PubMed URL: [Link]
-
Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection Source: PubMed URL: [Link]
-
Title: From Lab to Lead: Using Fluorescence Polarization in Drug Development Source: BellBrook Labs URL: [Link]
-
Title: Resources for Assay Development and High Throughput Screening Source: MSU Drug Discovery URL: [Link]
-
Title: Kinase Screening Assay Services Source: Reaction Biology URL: [Link]
-
Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery Source: Lifescience Global URL: [Link]
-
Title: Fluorescence Polarization (FP) Source: Molecular Devices URL: [Link]
-
Title: Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates Source: ACS Publications URL: [Link]
-
Title: High-Throughput Screening Assays for the Assessment of Cytotoxicity Source: ResearchGate URL: [Link]
-
Title: High-Throughput Cell Toxicity Assays Source: PubMed URL: [Link]
-
Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source: PubMed Central URL: [Link]
-
Title: HTRF® Source: Berthold Technologies URL: [Link]
-
Title: High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening Source: Royal Society of Chemistry URL: [Link]
-
Title: A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery Source: Anticancer Research URL: [Link]
-
Title: EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS - PMC Source: National Institutes of Health URL: [Link]
-
Title: Assay Guidance Manual Source: National Center for Biotechnology Information URL: [Link]
-
Title: High-Throughput GPCR Assay Development Source: Agilent URL: [Link]
-
Title: Cytotoxicity Assays - High Throughput Screening Source: BPS Bioscience URL: [Link]
-
Title: HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications Source: PubMed Central URL: [Link]
-
Title: Working principle of the AlphaLISA assay Source: ResearchGate URL: [Link]
-
Title: Time-Resolved Fluorescence TRF / TR-FRET (HTRF) Source: Molecular Devices URL: [Link]
-
Title: Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran Source: IU Indianapolis ScholarWorks URL: [Link]
-
Title: How Are Biochemical Assays Used in High-Throughput Screening? Source: Patsnap Synapse URL: [Link]
-
Title: Advances in G Protein-Coupled Receptor High-throughput Screening - PMC Source: National Institutes of Health URL: [Link]
-
Title: HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR Source: Celtarys Research URL: [Link]
-
Title: High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel Source: Royal Society of Chemistry URL: [Link]
-
Title: HTS Assay Validation - Assay Guidance Manual Source: National Center for Biotechnology Information URL: [Link]
-
Title: Strategies for Assay Selection and for the Development of Robust Biochemical Assays Source: YouTube URL: [Link]
-
Title: Assay Validation in High Throughput Screening – from Concept to Application Source: IntechOpen URL: [Link]
-
Title: See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay Source: YouTube URL: [Link]
-
Title: Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines Source: PubMed URL: [Link]
-
Title: Biological Activities of Piperazine Derivatives: A Comprehensive Review Source: IntechOpen URL: [Link]
-
Title: Chemical Properties and Biological Activities of Cyclopentenediones: A Review Source: ResearchGate URL: [Link]
-
Title: Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives Source: PubMed URL: [Link]
-
Title: Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives Source: ResearchGate URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for the Synthesis of Heterocyclic Compounds
Welcome to the Technical Support Center for Heterocyclic Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of these vital chemical entities. The following question-and-answer format provides in-depth, field-proven insights to troubleshoot and optimize your synthetic routes.
Section 1: General Troubleshooting for Low Reaction Yields
Low product yield is one of the most frequent hurdles in heterocyclic synthesis. A systematic and logical approach is crucial to identifying and resolving the underlying issues.[1]
Question: My reaction is consistently resulting in a low yield. What are the primary factors to investigate?
Answer: Persistently low yields can be attributed to a range of factors, from the purity of your starting materials to the stability of your final product. A thorough evaluation of the following aspects is the first step in troubleshooting.
1. Reagent and Solvent Purity: The integrity of your starting materials and solvents is paramount. Impurities can act as catalysts for side reactions or inhibitors of your desired transformation, leading to a complex reaction mixture and diminished yield.[1]
-
Causality: Trace amounts of water or other nucleophiles can hydrolyze starting materials or intermediates. Similarly, residual acids or bases from previous purification steps can interfere with pH-sensitive reactions.
-
Protocol:
-
Verify Purity: Re-evaluate the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS, melting point).
-
Purify if Necessary: If impurities are detected, purify the reagents using standard methods like recrystallization, distillation, or column chromatography.
-
Use High-Purity Solvents: Employ freshly distilled or commercially available anhydrous solvents, especially for moisture-sensitive reactions. Consider passing solvents through a column of activated alumina to remove residual water.
-
2. Reaction Conditions: The optimization of reaction parameters is a critical step that is often overlooked when following established literature procedures.
-
Causality: Temperature, pressure, and reaction time are interconnected variables that dictate the reaction kinetics. An inadequate temperature may lead to an impractically slow reaction, while excessive heat can promote decomposition or the formation of side products.[1][2]
-
Protocol:
-
Systematic Optimization: If possible, perform a design of experiments (DoE) to systematically vary the temperature, concentration, and reaction time on a small scale.
-
Monitor Progress: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and identify the formation of byproducts.[3]
-
Consider Solvent Effects: The polarity and boiling point of the solvent can significantly influence the reaction outcome.[2][4] Experiment with a range of solvents to find the most suitable one for your specific transformation.
-
3. Atmospheric Contamination: Many reagents and intermediates in heterocyclic synthesis are sensitive to atmospheric oxygen and moisture.
-
Causality: Oxygen can lead to undesired oxidation of starting materials or products. Moisture can quench organometallic reagents or participate in hydrolysis side reactions.[1]
-
Protocol:
-
Inert Atmosphere: For sensitive reactions, employ an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.
-
Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas or by the freeze-pump-thaw method.
-
4. Product Instability and Work-up Issues: The desired heterocyclic compound may be unstable under the reaction or work-up conditions, leading to degradation and a lower isolated yield.[5][6]
-
Causality: Acidic or basic work-up conditions can cause decomposition of sensitive functional groups on the heterocyclic ring. Prolonged exposure to high temperatures during solvent evaporation can also be detrimental.
-
Protocol:
-
Monitor Stability: Use TLC or LC-MS to assess the stability of your product under the work-up conditions.
-
Modify Work-up: If degradation is observed, consider alternative work-up procedures, such as using a buffered aqueous solution or minimizing the time the product is in contact with acidic or basic media.
-
Gentle Solvent Removal: Use a rotary evaporator at a reduced temperature and pressure to remove the solvent. For highly volatile or thermally sensitive compounds, consider lyophilization.
-
Below is a general workflow for troubleshooting low yields:
Caption: A systematic workflow for troubleshooting low reaction yields.
Section 2: Addressing Side Reactions in Specific Heterocyclic Systems
Side reactions are a common challenge that can significantly reduce the yield and purity of the desired product. Understanding the potential side reactions for a given heterocyclic system is key to mitigating them.
Question: I am attempting a Fischer indole synthesis and observing significant byproduct formation. What are the likely side reactions and how can I suppress them?
Answer: The Fischer indole synthesis, while versatile, is prone to several side reactions, particularly when certain substituent patterns are present.[7][8]
1. N-N Bond Cleavage: This is a major competing pathway, especially with electron-donating groups on the carbonyl component.[7][8][9]
-
Causality: Electron-donating substituents can over-stabilize a key intermediate, favoring heterolytic cleavage of the N-N bond over the desired[7][7]-sigmatropic rearrangement.[8][9] This is a known issue in the synthesis of 3-aminoindoles.[7][9]
-
Troubleshooting:
-
Catalyst Choice: The choice and concentration of the acid catalyst are critical and often require empirical optimization. Lewis acids like ZnCl₂ can sometimes be more effective than protic acids in promoting the desired cyclization.[7][9]
-
Protecting Groups: For substrates with sensitive functionalities, the use of protecting groups can prevent interference with the reaction. For the indole nitrogen, Boc, tosyl, and SEM are common protecting groups.[7]
-
2. Formation of Regioisomers: The use of unsymmetrical ketones can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles.
-
Troubleshooting:
-
Directed Synthesis: To obtain a single regioisomer, consider a synthetic route that allows for the regioselective formation of the enamine intermediate.
-
Chromatographic Separation: If a mixture is unavoidable, careful optimization of column chromatography conditions may allow for the separation of the desired isomer.
-
Table 1: Common Acid Catalysts in Fischer Indole Synthesis
| Catalyst | Typical Concentration | Notes |
| Zinc Chloride (ZnCl₂) | 1-2 equivalents | Effective for many substrates, can be used neat or in a solvent.[7] |
| Polyphosphoric Acid (PPA) | Used as solvent/catalyst | Strong dehydrating agent, suitable for less reactive substrates. |
| Sulfuric Acid (H₂SO₄) | Catalytic to stoichiometric | Strong protic acid, can cause charring with sensitive substrates. |
| Hydrochloric Acid (HCl) | Catalytic to stoichiometric | Commonly used in alcoholic solvents. |
Question: During the synthesis of substituted pyridines, I am observing the formation of a viscous, intractable material. What is causing this?
Answer: The formation of a viscous material during pyridine synthesis often points to polymerization of the starting materials or the product. For instance, in the synthesis of pyridine-3-carbonitriles, polymerization of the cyanopyridine product can occur.[10]
-
Causality: Cyanopyridines can polymerize to form polyconjugated polymers, especially under harsh reaction conditions or in the presence of certain catalysts.[10] The exothermic nature of nitrile hydrolysis, a potential side reaction, can also promote polymerization.[10]
-
Troubleshooting:
-
Temperature Control: Maintain strict control over the reaction temperature to prevent localized overheating.[10]
-
Catalyst Choice: The choice of catalyst can influence the rate of polymerization. A less active catalyst or a lower catalyst loading may be beneficial.
-
Solvent Selection: The use of an appropriate solvent can help to dissipate heat and maintain a homogeneous reaction mixture, reducing the likelihood of polymerization.
-
Section 3: Purification and Characterization Challenges
Even with a successful reaction, isolating and characterizing the pure heterocyclic compound can be a significant hurdle.
Question: I am struggling to purify my crude heterocyclic product by column chromatography. What alternative strategies can I employ?
Answer: Purification of heterocyclic compounds can be challenging due to the presence of closely related impurities or the inherent properties of the target molecule.[7]
1. Recrystallization: This is a powerful technique for obtaining highly pure crystalline solids, although it may lead to a lower recovery compared to chromatography.[7]
-
Protocol:
-
Solvent Screening: The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixed solvent system, such as methanol/water, can be effective.[7]
-
Slow Cooling: Allow the saturated solution to cool slowly to promote the formation of well-defined crystals.
-
2. Acid-Base Extraction: For basic heterocycles, such as pyridines and imidazoles, an acid-base extraction can be a highly effective purification method.
-
Protocol:
-
Dissolve the crude product in an organic solvent.
-
Extract with an aqueous acid solution (e.g., 1M HCl). The basic heterocycle will be protonated and move to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove neutral impurities.
-
Basify the aqueous layer (e.g., with NaOH) to deprotonate the heterocycle, which will then precipitate or can be extracted back into an organic solvent.
-
3. Specialized Chromatographic Techniques: If standard silica gel chromatography is ineffective, consider alternative stationary phases or techniques.
-
Alumina Chromatography: Alumina can be a good alternative to silica, especially for basic compounds that may interact strongly with the acidic silica surface.
-
Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide excellent separation.
Question: The NMR spectrum of my purified heterocycle is complex and difficult to interpret. What advanced NMR techniques can aid in structure elucidation?
Answer: The structural characterization of complex heterocyclic compounds often requires more than simple one-dimensional ¹H and ¹³C NMR spectra.[5][11][12]
1. 2D NMR Spectroscopy: Two-dimensional NMR experiments are invaluable for establishing connectivity within a molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining stereochemistry.
2. ¹⁵N NMR Spectroscopy: For nitrogen-containing heterocycles, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms.[11]
-
Causality: The chemical shift of a nitrogen atom is highly sensitive to its hybridization state and its involvement in bonding and resonance.
-
Application: ¹⁵N NMR can help to distinguish between different nitrogen atoms in a complex heterocycle and provide insights into tautomeric equilibria.
Below is a diagram illustrating the logical flow for structure elucidation using NMR:
Caption: A workflow for the structural elucidation of heterocyclic compounds using NMR spectroscopy.
References
- Troubleshooting guide for the synthesis of heterocyclic compounds - Benchchem.
- Advanced NMR techniques for structural characteriz
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Technical Support Center: Troubleshooting Indole Alkaloid Synthesis - Benchchem.
- Advanced NMR techniques for structural characterisation of heterocyclic structures - ESA-IPB.
- (PDF)
- Common side reactions in the synthesis of pyridine-3-carbonitriles - Benchchem.
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester.
- The effect of different solvent and temperature on the reaction - ResearchG
- Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society.
- Why Do Some Fischer Indoliz
- Effects of Solvent and Temperature on Reaction Outcome | Download Table - ResearchG
Sources
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- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. researchgate.net [researchgate.net]
"optimization of reaction conditions for synthesizing 2-(4-Methylpiperazin-1-YL)cyclopentanol"
Welcome to the dedicated technical support center for the synthesis of 2-(4-Methylpiperazin-1-YL)cyclopentanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific chemical synthesis. Here, we move beyond simple procedural steps to explore the underlying chemical principles that govern the reaction, empowering you to optimize your experimental outcomes.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the synthesis of 2-(4-Methylpiperazin-1-YL)cyclopentanol, which is typically achieved through the nucleophilic ring-opening of cyclopentene oxide by 1-methylpiperazine.
Question 1: Why is my reaction yield consistently low?
Low yields can be attributed to several factors, ranging from suboptimal reaction conditions to inefficient purification. Let's break down the potential causes and solutions.
Potential Cause 1: Incomplete Reaction
-
Explanation: The nucleophilic attack of the tertiary amine (1-methylpiperazine) on the epoxide ring of cyclopentene oxide is the key bond-forming step.[1] This reaction's rate is highly dependent on temperature, solvent, and the presence of a catalyst. Insufficient reaction time or a temperature that is too low can lead to a significant amount of unreacted starting materials.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of starting materials and the appearance of the product. This will provide a clear picture of the reaction's progression.
-
Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). While higher temperatures can accelerate the reaction, be mindful of potential side reactions or decomposition.
-
Extend Reaction Time: If the reaction is proceeding but is slow, extending the reaction time may be all that is needed to drive it to completion.
-
Consider a Catalyst: While the reaction can proceed without a catalyst, certain catalysts can significantly enhance the rate of epoxide ring-opening.[2] Lewis acids or even water can act as a catalyst.[3][4]
-
Potential Cause 2: Side Reactions
-
Explanation: The primary side reaction of concern is the dimerization or polymerization of the cyclopentene oxide, especially in the presence of strong acids or bases. Another possibility is the formation of diol byproducts if water is present in the reaction mixture.
-
Troubleshooting Steps:
-
Control Stoichiometry: Ensure the molar ratio of 1-methylpiperazine to cyclopentene oxide is optimized. A slight excess of the amine can help to favor the desired reaction over epoxide polymerization.
-
Solvent Purity: Use anhydrous solvents to minimize the formation of 1,2-cyclopentanediol.
-
pH Control: If using a catalyst, carefully control the pH of the reaction mixture. Strongly acidic or basic conditions can promote unwanted side reactions.[5]
-
Potential Cause 3: Product Loss During Workup and Purification
-
Explanation: The product, 2-(4-Methylpiperazin-1-YL)cyclopentanol, is a polar molecule and may have some solubility in the aqueous phase during extraction. Improper purification techniques can also lead to significant product loss.
-
Troubleshooting Steps:
-
Optimize Extraction: After quenching the reaction, ensure the pH of the aqueous layer is basic to keep the amine product in its free base form, which is more soluble in organic solvents. Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate, and perform multiple extractions to maximize recovery.
-
Purification Method: Column chromatography is often the preferred method for purifying this type of product. Select an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to achieve good separation from starting materials and byproducts.
-
Question 2: My product is contaminated with a significant amount of 1,2-cyclopentanediol. How can I prevent this?
The presence of 1,2-cyclopentanediol is a clear indication of water contamination in your reaction.
-
Explanation: Epoxides can be opened by water, especially under acidic or basic conditions, to form diols.[6] This reaction competes with the desired amine addition.
-
Preventative Measures:
-
Use Anhydrous Reagents and Solvents: Ensure that both cyclopentene oxide and 1-methylpiperazine are free of water. Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Drying Agents: Consider adding a drying agent that is compatible with your reaction conditions.
-
Question 3: I am observing the formation of a diastereomeric mixture. How can I control the stereochemistry?
-
Explanation: The nucleophilic attack of 1-methylpiperazine on the epoxide ring is an S(_N)2 reaction.[1] For a symmetrical epoxide like cyclopentene oxide, the attack can occur from either above or below the plane of the ring, leading to a racemic mixture of enantiomers of the trans product. The formation of the cis isomer is generally not favored.
-
Strategies for Stereocontrol:
-
Chiral Catalysts: The use of a chiral catalyst can promote the formation of one enantiomer over the other.[7] This is a more advanced technique and requires careful selection of the catalyst and reaction conditions.
-
Starting Material Chirality: If a specific stereoisomer is required, starting with an enantiomerically pure cyclopentene oxide would be the most direct approach.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 2-(4-Methylpiperazin-1-YL)cyclopentanol.
What is the reaction mechanism for the synthesis of 2-(4-Methylpiperazin-1-YL)cyclopentanol?
The reaction proceeds through a nucleophilic ring-opening of an epoxide. The lone pair of electrons on the nitrogen atom of 1-methylpiperazine acts as a nucleophile and attacks one of the electrophilic carbon atoms of the cyclopentene oxide ring.[8] This attack occurs via an S(_N)2 mechanism, leading to the inversion of stereochemistry at the site of attack and resulting in the formation of a trans product.
Sources
- 1. Epoxy Cure Chemistry Part 4: Nucleophiles in Action - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. rroij.com [rroij.com]
- 3. www2.oberlin.edu [www2.oberlin.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jsynthchem.com [jsynthchem.com]
- 6. chegg.com [chegg.com]
- 7. Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges in the Purification of Piperazine-Containing Compounds
Welcome to the technical support center dedicated to addressing the unique challenges researchers, scientists, and drug development professionals face during the purification of piperazine-containing compounds. The inherent physicochemical properties of the piperazine moiety often introduce complexities into standard purification workflows. This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these hurdles and achieve your desired purity with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude piperazine-containing compounds?
A1: Crude piperazine derivatives often contain a variety of impurities stemming from starting materials, side reactions, or degradation. Common contaminants include:
-
Unreacted Starting Materials: Residual precursors such as ethylene diamine and diethylene triamine are frequently present.[1]
-
Side-Reaction Products: The synthesis can lead to the formation of structurally related impurities like pyrazines, diazabicyclo-octane, and various N-alkylated or N-hydroxyalkylated piperazines.[1][2]
-
Degradation Products: Improper storage conditions or elevated temperatures can result in the formation of degradation products, for instance, N-formylpiperazine and ammonia.[1]
-
Structurally Similar Impurities: Alkylated piperazines or related pyrazines can co-precipitate with the target compound, complicating purification by simple crystallization.[1]
Q2: What are the fundamental challenges associated with the purification of piperazine-containing compounds?
A2: The primary purification challenges are rooted in the intrinsic physicochemical properties of the piperazine ring system. These include:
-
High Polarity and Basicity: The two nitrogen atoms within the piperazine ring confer high polarity and basicity (pKa values are typically around 5.3 and 9.7), which can cause difficulties with solubility and chromatographic separation.[1]
-
Hygroscopicity: Piperazine and its derivatives have a tendency to absorb moisture from the atmosphere, which can complicate accurate weighing and handling.[1]
-
Salt and Hydrate Formation: These compounds readily form salts and hydrates. While this can be exploited for purification, it can also create challenges in isolating the free base and lead to inconsistencies in the final product's form.[1]
-
Chromatographic Difficulties: The high polarity can lead to poor retention and peak tailing in reversed-phase HPLC. Conversely, the basicity can result in strong, undesirable interactions with the silica gel stationary phase in normal-phase chromatography.[1]
Troubleshooting Guide: Chromatographic Purification
Problem 1: My piperazine compound shows significant peak tailing in reversed-phase HPLC.
-
Symptoms: Asymmetrical peaks with a pronounced "tail" are observed, leading to poor resolution and inaccurate quantification.
-
Root Cause Analysis: Peak tailing of basic compounds like piperazines on C18 columns is primarily due to secondary interactions between the basic nitrogen atoms of the analyte and residual acidic silanol groups on the silica-based stationary phase.[3]
| Strategy | Mechanism of Action | Recommended Protocol |
| Mobile Phase pH Adjustment | At a low pH (2-3 pH units below the analyte's pKa), the piperazine nitrogens are fully protonated, and the silanol groups are also protonated (neutral), minimizing ionic interactions.[3][4] | Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to achieve a pH of approximately 2-3.[1] This ensures the analyte carries a consistent positive charge and reduces interaction with the stationary phase. |
| Use of a Competing Base | A small amount of a basic additive in the mobile phase, such as triethylamine (TEA), will compete with the piperazine compound for interaction with the active silanol sites.[5] | Incorporate 0.1-1% (v/v) of triethylamine (TEA) into your mobile phase. This is particularly effective when operating at a more neutral pH. |
| Employ a High-Purity, End-Capped Column | Modern stationary phases (Type B silica) are manufactured to have a lower concentration of acidic silanol groups. End-capping further passivates these remaining sites.[3] | Switch to a high-purity, end-capped C18 or C8 column specifically designed for the analysis of basic compounds. |
| Alternative Stationary Phases | Phenyl or cyano-based columns offer different selectivity compared to traditional alkyl phases and may exhibit reduced secondary interactions with basic analytes.[1] | Screen different column chemistries, such as phenyl-hexyl or cyano, to find the optimal selectivity and peak shape for your compound. |
Problem 2: My highly polar piperazine-containing compound is not retained on a C18 column.
-
Symptoms: The compound elutes in the void volume of the column, co-eluting with the solvent front, making separation from other polar impurities impossible.
-
Root Cause Analysis: Highly polar (hydrophilic) compounds have a low affinity for the non-polar stationary phase in reversed-phase chromatography and are not retained.[6]
| Strategy | Mechanism of Action | Recommended Protocol |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC utilizes a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent. Polar analytes partition into an aqueous layer on the surface of the stationary phase, leading to their retention.[6][7][8] | Use a bare silica or an amino- or diol-bonded phase column. Start with a high percentage of acetonitrile (e.g., 95%) and a low percentage of aqueous buffer (e.g., 5% of 10 mM ammonium formate) and run a gradient by increasing the aqueous component. |
| Supercritical Fluid Chromatography (SFC) | SFC uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase. It is a powerful technique for the purification of polar and chiral compounds and is considered a "greener" alternative to normal-phase chromatography.[9][10][11] | Employ a suitable chiral or achiral stationary phase with a mobile phase of supercritical CO2 and a co-solvent such as methanol, often with a basic additive to improve peak shape. |
Troubleshooting Guide: Crystallization and Post-Purification
Problem 3: My piperazine derivative is an oil and will not crystallize.
-
Symptoms: The purified compound is obtained as a viscous oil, making handling, drying, and accurate weighing difficult.
-
Root Cause Analysis: Many piperazine derivatives, particularly those with bulky or flexible N-substituents, have low melting points and a high affinity for solvents, hindering crystallization.
| Strategy | Mechanism of Action | Recommended Protocol |
| Salt Formation | The basic piperazine nitrogen atoms can be protonated with an acid to form a salt. Salts often have higher melting points and are more crystalline than the corresponding free base.[5] | Dissolve the oily free base in a suitable solvent (e.g., isopropanol, ethanol). Slowly add a solution of an acid like hydrochloric acid or fumaric acid. The resulting salt will often precipitate and can be isolated by filtration.[5] The purified free base can be regenerated by neutralization.[5] |
| Formation of a Hydrate | Piperazine itself can form a stable hexahydrate which is insoluble in certain aqueous alcohol mixtures and can be used for purification.[1] | Add water to the crude mixture to ensure a molar ratio of at least 6:1 of water to piperazine. Then, add a water-insoluble alcohol (e.g., isooctanol). The piperazine hexahydrate will precipitate and can be filtered off.[12] |
Experimental Workflows & Diagrams
Workflow for Troubleshooting Poor Peak Shape in Reversed-Phase HPLC
Caption: Decision tree for improving piperazine peak shape in RP-HPLC.
Protocol: Purification of Piperazine via Diacetate Salt Formation
This protocol is effective for achieving high purity by selectively precipitating piperazine as its diacetate salt, leaving many common impurities in solution.[2]
-
Dissolution: Dissolve the crude piperazine-containing mixture in acetone at a temperature between 20-40°C. The concentration should be in the range of 0.5 to 20 weight percent piperazine.[2]
-
Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. Use an amount that is at least stoichiometric and up to 5 times the stoichiometric amount necessary to form piperazine diacetate.[1][2]
-
Precipitation: The crystalline piperazine diacetate will begin to precipitate. Cool the mixture to a temperature between 10-30°C to ensure complete precipitation.[1][2]
-
Isolation: Separate the precipitated piperazine diacetate from the liquid by filtration.[1]
-
Washing: Wash the collected precipitate with cold acetone to remove any remaining impurities.[1]
-
(Optional) Regeneration of Free Base: The pure piperazine can be regenerated from the diacetate salt by treatment with a suitable base.[1]
References
-
Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs. PubMed. [Link]
- Purification of piperazine.
-
Amine Treating - Troubleshooting Guide. Scribd. [Link]
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Separation Science. [Link]
-
How to extract/isolate piperazine from water without distillation?. ResearchGate. [Link]
-
Amine Plant Troubleshooting and Optimiza. Scribd. [Link]
-
LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism: elucidation of bioactivation pathways. RSC Publishing. [Link]
-
What can I use to purify polar reaction mixtures?. Biotage. [Link]
-
Ionizable compound purification using reversed-phase flash column chromatography. Biotage. [Link]
-
Is there an easy way to purify organic amines?. Biotage. [Link]
- Recovery and purification of piperazine.
-
Workup: Amines. University of Rochester Department of Chemistry. [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health. [Link]
-
Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. PubMed. [Link]
-
Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. National Institutes of Health. [Link]
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. [Link]
-
An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]
-
How to separate an unknown component that causes tailing with HPLC?. ResearchGate. [Link]
-
Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed. [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
-
Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar. [Link]
-
HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. [Link]
-
Chelation in metal intoxication. XXXVI: Effect of substituted piperazine dithiocarbamates in lead-exposed rats. PubMed. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
-
Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online. [Link]
-
HPLC Methods for analysis of Piperazine. HELIX Chromatography. [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. FAGG. [Link]
-
Reversed Phase Chromatography. Journal of New Developments in Chemistry. [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
-
Study of Iron Piperazine-Based Chelators as Potential Siderophore Mimetics. National Institutes of Health. [Link]
-
Piperazine derivatives as iron chelators: a potential application in neurobiology. PubMed. [Link]
-
Preparative Supercritical Fluid Chromatography Made Easy. YouTube. [Link]
-
Supercritical Fluid Chromatography in Bioanalysis–A Review. UVaDOC Principal. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs. [Link]
-
PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
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- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. uvadoc.uva.es [uvadoc.uva.es]
- 11. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 12. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Preventing Di-substitution in Piperazine N-Alkylation Reactions
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Welcome to the technical support center for piperazine N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving selective mono-N-alkylation of the piperazine ring. The symmetrical nature of piperazine, with its two secondary amine groups of similar reactivity, often leads to the undesired formation of 1,4-disubstituted byproducts.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reactions and maximize the yield of your desired mono-substituted piperazine product.
Understanding the Challenge: The Inherent Reactivity of Piperazine
The core of the di-substitution problem lies in the nucleophilicity of the piperazine nitrogens. Once the first N-alkylation occurs, the remaining secondary amine is often still sufficiently nucleophilic to react with the alkylating agent present in the reaction mixture.[3] This competitive reaction leads to a mixture of mono- and di-substituted products, which can be challenging and costly to separate.
Several factors influence the ratio of mono- to di-alkylation:
-
Stoichiometry: An excess of the alkylating agent will invariably drive the reaction towards di-substitution.[3]
-
Reaction Conditions: Higher temperatures and longer reaction times provide more energy and opportunity for the second alkylation to occur.[3]
-
Basicity: The mono-alkylated piperazine's basicity can be sufficient for it to react further. The choice of base and its strength can significantly impact selectivity.[3]
-
Alkylating Agent Reactivity: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, are more prone to causing di-substitution.[3]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when performing piperazine N-alkylation.
Q1: Why is di-alkylation such a persistent problem with piperazine?
A1: The two nitrogen atoms in the piperazine ring have comparable basicity and nucleophilicity. After the first alkylation, the second nitrogen can still readily react with the alkylating agent, leading to the di-substituted product.
Q2: What is the most straightforward method to favor mono-alkylation?
A2: The simplest approach is to use a large excess of piperazine relative to the alkylating agent (e.g., 5 to 10 equivalents of piperazine).[3][4] This statistical approach increases the probability that the alkylating agent will encounter an unreacted piperazine molecule rather than a mono-alkylated one.[3] However, this method necessitates a subsequent purification step to remove the excess piperazine.[4]
Q3: When should I consider using a protecting group?
A3: Using a protecting group is the most robust method to ensure mono-alkylation, especially when dealing with valuable or complex substrates where maximizing the yield of the mono-substituted product is critical.[5][6] Protecting one nitrogen with a group like tert-butyloxycarbonyl (Boc) allows for the selective alkylation of the other nitrogen.[5] While this involves additional synthesis steps (protection and deprotection), it often results in a cleaner reaction and higher overall yield of the desired product.[4]
Q4: Are there alternatives to traditional protecting groups?
A4: Yes, in-situ mono-protonation is a cost-effective, one-pot alternative.[4] By adding one equivalent of an acid (like HCl or acetic acid), you can form the piperazine mono-salt. The protonated nitrogen is deactivated, directing the alkylation to the free nitrogen.[4][7] However, the nucleophilicity of the remaining free nitrogen is reduced, which might necessitate longer reaction times or more reactive alkylating agents.[4][6]
Q5: Can the choice of solvent and base make a difference?
A5: Absolutely. The solvent polarity can influence the relative reactivity of the species in the reaction.[3] It's often beneficial to screen a few different solvents to find the optimal conditions. Regarding the base, using a weaker base can help prevent the deprotonation of the mono-alkylated piperazine, making it less nucleophilic and less likely to undergo a second alkylation.[3]
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and solve common problems encountered during piperazine N-alkylation reactions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High percentage of di-substituted product | 1. Stoichiometry of alkylating agent is too high.2. Reaction temperature is too high.3. Reaction time is too long.4. A strong base is deprotonating the mono-alkylated product. | 1. Use a large excess of piperazine (5-10 eq).2. Lower the reaction temperature.[3]3. Monitor the reaction by TLC or LC-MS and stop it once the mono-alkylated product is maximized.4. Switch to a milder base (e.g., K₂CO₃, NaHCO₃).[8] |
| Low or no conversion to the desired mono-alkylated product | 1. Alkylating agent is not reactive enough.2. Reaction temperature is too low.3. In the case of in-situ mono-protonation, the nucleophilicity of the free nitrogen is too low. | 1. Consider a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl bromide or iodide).2. Gradually increase the reaction temperature while monitoring for di-substitution.3. Activate the alkylating agent or allow for longer reaction times.[4][6] |
| Formation of a quaternary ammonium salt | Over-alkylation on the same nitrogen atom, often with highly reactive alkylating agents.[8] | 1. Use a less reactive alkylating agent if possible.2. Consider using reductive amination instead of direct alkylation, as it avoids the formation of quaternary salts.[6][9] |
| Difficulty in removing excess piperazine after the reaction | Piperazine is a water-soluble base. | 1. Perform an acidic wash to extract the excess piperazine into the aqueous layer.2. Utilize column chromatography for purification.[4] |
Detailed Experimental Protocols
Here are step-by-step protocols for key strategies to achieve mono-N-alkylation of piperazine.
Protocol 1: Mono-N-Alkylation Using a Large Excess of Piperazine
This method relies on statistical control to favor mono-alkylation.
Materials:
-
Piperazine (10 equivalents)
-
Alkylating agent (e.g., benzyl bromide, 1 equivalent)
-
Dichloromethane (DCM) or Acetonitrile (ACN) as solvent
-
Potassium Carbonate (K₂CO₃) (optional, 2 equivalents)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve piperazine (10 eq.) in DCM or ACN in a round-bottom flask.[3][4] If using a base, add K₂CO₃ (2 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution over 30 minutes.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the mixture if a solid base was used.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between DCM and water. Wash the organic layer with saturated sodium bicarbonate solution to remove any remaining piperazine salts.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: Mono-N-Alkylation via a Boc-Protected Intermediate
This is a highly selective multi-step process.[5]
Step 1: Mono-Boc Protection of Piperazine [1][4]
-
Dissolve piperazine (2.0 eq) in DCM.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.[4]
-
Stir the reaction for 20-24 hours.
-
Evaporate the solvent and purify the resulting 1-Boc-piperazine by column chromatography or extraction. Typical yields are around 83%.[4]
Step 2: N-Alkylation of 1-Boc-Piperazine [5]
-
Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent like ACN.
-
Add the alkyl halide (1.0-1.2 eq) to the mixture at room temperature.[5]
-
Stir the reaction until completion (monitor by TLC or LC-MS).
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate and perform an aqueous workup as described in Protocol 1.
-
Purify the N-alkyl-N'-Boc-piperazine by column chromatography.
Step 3: Deprotection of the Boc Group [4]
-
Dissolve the purified N-alkyl-N'-Boc-piperazine in DCM.
-
Cool the mixture to 0 °C and add an excess of trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-2 hours.
-
Evaporate the solvent and excess acid.
-
Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-alkylated piperazine product.
Visualizing the Strategies
To better illustrate the concepts discussed, the following diagrams outline the reaction pathways and decision-making processes.
Caption: Reaction pathway of direct piperazine alkylation.
Caption: Synthetic route using a Boc protecting group.
Caption: Troubleshooting workflow for high di-substitution.
Alternative Synthetic Routes
Beyond direct alkylation, other methods can be employed to synthesize mono-N-alkylated piperazines.
-
Reductive Amination: This is a powerful alternative, particularly when dealing with aldehydes or ketones as the alkyl source.[10] The reaction of piperazine (or a mono-protected piperazine) with a carbonyl compound in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) can cleanly provide the desired N-alkylated product.[6][9] A key advantage is the prevention of quaternary ammonium salt formation.[6][9]
-
Flow Chemistry: For precise stoichiometric control and improved reaction efficiency, flow chemistry presents a modern solution.[6] By continuously mixing streams of piperazine and the alkylating agent in a 1:1 ratio, the formation of the di-substituted byproduct can be significantly minimized.[6]
Conclusion
Achieving selective mono-N-alkylation of piperazine is a common yet manageable challenge in synthetic chemistry. By carefully considering the stoichiometry, reaction conditions, and the potential use of protecting groups or alternative synthetic strategies, researchers can effectively control the reaction outcome. This guide provides a comprehensive framework for troubleshooting and optimizing your piperazine N-alkylation reactions, ultimately leading to higher yields and purer products. For further assistance, please do not hesitate to contact our technical support team.
References
- Tajbakhsh, M., et al. One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Tetrahedron Letters. 2007.
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available from: [Link]
- Google Patents. DE1092019B - Process for the N-monoalkylation of piperazine.
- Saggioro, S., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023.
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available from: [Link]
- Le, C. M., et al. A practical catalytic reductive amination of carboxylic acids. Chemical Science. 2020.
- Boley, A. J., et al.
-
ResearchGate. What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?. Available from: [Link]
- ACS Publications. Preparation of Mono-N-alkyl and -N-Acyl Piperazines by Non hydrolytic Cleavage of 1-Carbethoxypiperazines. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]
-
ResearchGate. A Simple Synthesis of N-Alkylpiperazines. Available from: [Link]
- Knesl, P., et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield and Purity in the Synthesis of Amino Alcohols
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of amino alcohols. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital compounds. Chiral amino alcohols are indispensable building blocks in the pharmaceutical industry, forming the backbone of numerous therapeutic agents.[1][2] Their synthesis, however, is often fraught with challenges related to yield, purity, and stereochemical control.[2][3][4] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments effectively.
Section 1: Troubleshooting Low Reaction Yields
Low product yield is one of the most common frustrations in synthetic chemistry. The issue can stem from various factors, from reaction conditions to workup procedures. This section addresses the primary causes and provides a systematic approach to diagnosing and solving yield-related problems.
FAQ 1.1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are often a result of multiple contributing factors rather than a single issue. A systematic investigation is key.
-
Incomplete Reaction: The most straightforward cause is a reaction that has not proceeded to completion.
-
Causality: Insufficient reaction time, inadequate temperature, or poor mixing can lead to a stalled reaction. The starting material will remain, and the product will be difficult to isolate from it.
-
Solution: Monitor the reaction progress diligently using an appropriate technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or increasing the temperature. However, be cautious, as higher temperatures can promote side reactions or racemization.[3][5]
-
-
Suboptimal Reagent Stoichiometry & Quality: The amount and purity of your reagents are critical.
-
Causality: An incorrect molar ratio of reactants can leave an excess of one starting material, complicating purification. Furthermore, reagents can degrade over time, especially if they are sensitive to air or moisture.[6] Reducing agents, in particular, can lose their potency.
-
Solution: Always use freshly opened or properly stored reagents. Verify the purity of your starting materials. Carefully calculate and measure the stoichiometry. For reductions of amino acids, for instance, using at least 1.1 equivalents of an activating agent like BF₃·Et₂O can be crucial to drive the reaction to completion.[7]
-
-
Product Loss During Workup & Purification: Significant amounts of product can be lost during extraction, washing, and final purification steps.
-
Causality: Amino alcohols are often highly polar and can have some solubility in aqueous layers during an extraction, leading to loss.[3] Similarly, aggressive purification, like using an unnecessarily long chromatography column, can reduce the final isolated yield.[6]
-
Solution: Optimize your workup procedure. If your amino alcohol has high water solubility, saturate the aqueous layer with salt (brine) to decrease the product's solubility and improve extraction efficiency into the organic layer. During purification, choose the most efficient method; sometimes a simple recrystallization is higher-yielding and more effective than chromatography.[1]
-
Caption: Troubleshooting workflow for diagnosing low reaction yields.
FAQ 1.2: I am reducing an N-protected amino acid. Which reducing agent should I choose for the best yield?
The choice of reducing agent is critical and depends on the substrate's functional groups and the desired selectivity. The most common method for synthesizing amino alcohols is the reduction of the corresponding amino acid.[1]
-
Lithium Aluminum Hydride (LiAlH₄): A very powerful and non-selective reducing agent. It readily reduces carboxylic acids to alcohols.[8][9]
-
Pros: Fast and effective for many amino acids.[8]
-
Cons: Reacts violently with water and protic solvents, requiring strictly anhydrous conditions and a careful quenching procedure. It can also reduce other functional groups if present.
-
-
Borane Complexes (BH₃·THF or BH₃·SMe₂): These are more selective than LiAlH₄.[10] Borane is an electrophilic reducing agent and readily attacks the electron-rich carbonyl of a carboxylic acid.[10]
-
Pros: Generally provides high yields and is safer to handle than LiAlH₄. The borane-dimethylsulfide (BMS) complex is more stable and soluble than the THF complex.[8][10]
-
Cons: The reaction can sometimes be slow and may require heating.[10] A complex is formed that requires hydrolysis (e.g., with acid or methanol) during workup.[7][10]
-
-
Sodium Borohydride (NaBH₄) with Additives: NaBH₄ alone is generally not strong enough to reduce a carboxylic acid. However, its reactivity can be enhanced by additives that activate the carboxyl group.
| Reducing System | Reactivity | Selectivity | Safety Considerations | Typical Workup |
| LiAlH₄ | Very High | Low (reduces many functional groups) | Highly reactive with water/protic solvents. Pyrophoric. | Careful quenching with ethyl acetate, followed by aqueous workup (e.g., Fieser method). |
| BH₃·THF / BH₃·SMe₂ | High | Good (selective for carboxylic acids/amides) | Flammable. Reacts with water. Requires ventilation. | Quenching with methanol, followed by aqueous extraction.[10] |
| NaBH₄ / BF₃·Et₂O | High | Good | NaBH₄ is stable in air. BF₃·Et₂O is corrosive and moisture-sensitive. | Acidic or alcoholic hydrolysis to break down borate complexes, followed by extraction.[7] |
Experimental Protocol: Reduction of L-Phenylalanine with NaBH₄/BF₃·Et₂O
This protocol is adapted from a procedure known to effectively reduce α-amino acids to their corresponding chiral amino alcohols in high yield.[7]
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add L-Phenylalanine (1.0 eq) and dry tetrahydrofuran (THF). Cool the resulting suspension to 0 °C in an ice bath.
-
Activation: Slowly add boron trifluoride etherate (BF₃·Et₂O, 1.1 eq) dropwise to the stirred suspension. A complex will form, which helps to activate the carboxylic acid and improve solubility.[7]
-
Reduction: In a separate flask, dissolve sodium borohydride (NaBH₄, 3.0-4.0 eq) in dry diglyme or THF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-12 hours, monitoring by TLC. Gentle heating (40-50 °C) may be required for some substrates.[10]
-
Quenching & Hydrolysis: Cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of methanol. Vigorous gas evolution (hydrogen) will be observed. After gas evolution ceases, add 1N HCl and heat the mixture to 80 °C for 1 hour to hydrolyze the borate complex.[7]
-
Workup: Cool the mixture to room temperature. Make the solution basic (pH > 10) with aqueous NaOH. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amino alcohol, which can be further purified by recrystallization or column chromatography.
Section 2: Managing Side Reactions and Impurities
The presence of impurities not only lowers the yield but also significantly complicates the purification process. Understanding and preventing common side reactions is a hallmark of an efficient synthesis.
FAQ 2.1: What are the most common side reactions in amino alcohol synthesis, and how can I prevent them?
Several side reactions can occur depending on the synthetic route.
-
Incomplete or Over-Reduction: When reducing a carboxylic acid, the reaction can sometimes stop at the aldehyde stage, leading to a significant impurity.[5] Conversely, other sensitive functional groups in the molecule could be unintentionally reduced.
-
Prevention: Ensure a sufficient excess of the reducing agent and adequate reaction time to drive the reaction past the aldehyde intermediate. For substrates with multiple reducible groups, choose a more selective reagent (e.g., BH₃·THF is less likely to reduce an ester than LiAlH₄).
-
-
Racemization: The loss of stereochemical integrity at the alpha-carbon is a major concern when synthesizing chiral amino alcohols.[5]
-
Prevention: This is a critical topic discussed in detail in Section 3 . In short, avoid high temperatures and harsh acidic or basic conditions.[5]
-
-
Protecting Group-Related Side Reactions: The protecting groups themselves can be a source of impurities if not chosen or handled correctly.[5]
-
Prevention: Problems like incomplete deprotection or side reactions caused by the cleavage cocktail can be mitigated by choosing an appropriate "orthogonal" protecting group strategy.[5][11] This means selecting groups that can be removed under specific conditions without affecting other groups.[12][13]
-
FAQ 2.2: My N-protecting group seems to be causing issues. What should I consider when choosing one?
Protecting the α-amino group is mandatory to prevent its nucleophilic character from interfering with the desired reaction (e.g., reduction of the carboxyl group) and to prevent unwanted polymerization.[14] An ideal protecting group should be easy to install, stable to the reaction conditions, and easy to remove cleanly and in high yield.
The concept of orthogonality is crucial. An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others. For example, a Boc group (acid-labile) and a Cbz group (removed by hydrogenolysis) are orthogonal.
Caption: Orthogonal deprotection of Boc and Cbz protecting groups.
| Protecting Group | Abbreviation | Introduction Method | Cleavage Conditions | Key Characteristics |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., NaHCO₃, NaOH) | Strong acid (TFA, HCl in dioxane) | Stable to base and hydrogenolysis. Widely used.[13] |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate, base | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions.[11] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl, base | Secondary amine base (e.g., Piperidine in DMF) | Stable to acid and hydrogenolysis. Common in solid-phase synthesis.[13] |
Section 3: Preserving Stereochemical Integrity
For most pharmaceutical applications, the biological activity of an amino alcohol is dependent on its specific stereochemistry.[1] Therefore, preventing racemization is of paramount importance.
FAQ 3.1: How can I prevent racemization at the alpha-carbon during the synthesis?
Racemization involves the loss of stereochemical purity at the chiral center adjacent to the carbonyl group.
-
Underlying Cause: The α-proton is weakly acidic and can be abstracted under basic conditions, leading to a planar enolate intermediate which can be protonated from either face, resulting in a racemic mixture. Similarly, harsh acidic conditions and high temperatures can also promote enolization and subsequent racemization.[5]
-
Mitigation Strategies:
-
Temperature Control: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate. For reductions, this often means starting the reaction at 0 °C or even lower.[5]
-
Avoid Harsh Bases/Acids: Use mild reagents for both the reaction and the workup whenever possible.
-
Choose a Mild Activation/Reduction System: Certain methods are known to minimize racemization. For example, activating the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) followed by reduction with NaBH₄ is a mild, one-pot method shown to proceed with high retention of optical purity.[5]
-
Experimental Protocol: Racemization-Minimizing Reduction via CDI Activation
This protocol provides a mild alternative for reducing N-protected amino acids while preserving stereochemical integrity.[5]
-
Activation: Dissolve the N-protected amino acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere. Add 1,1'-carbonyldiimidazole (CDI, 1.1 eq) and stir for 10-15 minutes until CO₂ evolution ceases and the imidazolide intermediate is formed.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a single portion, add a solution of sodium borohydride (NaBH₄, 5.0 eq) in water.
-
Quenching and Work-up: Stir the solution for 30-60 minutes at 0 °C. Carefully acidify the reaction with 1N HCl to quench excess NaBH₄ and break down intermediates.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product can often be purified by passing it through a short plug of silica gel or by recrystallization to obtain the amino alcohol with high optical purity.[5]
Section 4: Purification Strategies for High Purity
The final step in any synthesis is purification. The polar nature of amino alcohols, containing both a basic amine and a hydrophilic alcohol, can make this a non-trivial task.[3]
FAQ 4.1: What is the best general strategy for purifying a crude amino alcohol product?
There is no single "best" strategy; the optimal method depends on the physical properties of your compound and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
-
Recrystallization: This is the most convenient and often preferred method for purifying solid compounds.[15] It relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.[16]
-
Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption to a stationary phase (like silica gel).[17][18] It is very powerful for separating complex mixtures or compounds that are oils.[17]
-
Diastereomeric Salt Crystallization: For resolving a racemic mixture of amino alcohols, this classical method is highly effective. It involves reacting the racemate with a chiral acid or base to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[19]
FAQ 4.2: My amino alcohol won't crystallize properly. What can I do?
Failure to crystallize is a common issue, often due to using too much solvent or the presence of impurities that inhibit crystal formation.
-
Induce Crystallization: If a cooled solution does not yield crystals, you can try several techniques:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic glass fragments serve as nucleation sites for crystal growth.[20]
-
Seeding: Add a tiny crystal of the pure compound to the solution. This "seed" acts as a template for crystallization.[20]
-
Concentrate the Solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration, and then allow it to cool again.[20]
-
-
"Oiling Out": If your compound separates as an oil instead of a solid, it means the solution became supersaturated at a temperature above the compound's melting point.
-
Solution: Re-heat the solution to dissolve the oil, then add slightly more solvent and allow it to cool much more slowly. Insulating the flask can help promote slow cooling and the formation of well-defined crystals.
-
Experimental Protocol: General Recrystallization Procedure
This protocol outlines the fundamental steps for purifying a solid organic compound.[15][16]
-
Solvent Selection: Choose a solvent in which your amino alcohol is highly soluble at high temperatures but poorly soluble at low temperatures. The impurities should ideally remain soluble at low temperatures.[20]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) to the solvent's boiling point until the solid completely dissolves.[16]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, let it cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes. The charcoal will adsorb the colored impurities.[15]
-
Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[16]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor containing soluble impurities.[15]
-
Drying: Allow the crystals to air dry on the filter by continuing to draw a vacuum. For final drying, transfer them to a watch glass or a vacuum oven.
References
- Technical Support Center: Synthesis of Amino Alcohol Compounds. (2025). Benchchem.
- Minimizing byproduct formation in the synthesis of amino alcohols. (2025). Benchchem.
- Optimizing reaction conditions for the synthesis of 1-Aminoethanol derivatives. (2025). Benchchem.
- Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
- Discovery and synthesis of chiral amino alcohols. (2025). Benchchem.
- Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
- Reddit discussion on common causes of low reaction yields. (2024). r/Chempros.
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology.
- Protection Reactions. (n.d.). Wiley-VCH.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- Overcoming challenges in the purification of chiral amino alcohols. (2025). Benchchem.
- Protecting Groups. (n.d.). Organic Chemistry Portal.
- Recrystallization. (n.d.). University of Colorado Boulder.
- Recrystallization. (2023). Chemistry LibreTexts.
- Cao, Y. Q., et al. (2011). Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-ether. Organic Chemistry: An Indian Journal.
- Technical Support Center: Refining Crystallization Methods. (2025). Benchchem.
- Protecting Groups. (n.d.). University of California, Irvine.
- Borane Reductions (using BH3.THF or BH3.Me2S, BMS). (n.d.). Organic Synthesis.
- Reduction of valine to L-valinol. (n.d.). Organic Syntheses.
- Amino Acid Purification - Column Chromatography. (n.d.). Sorbead India.
- Chromatographic Separation of Amino Acids. (2019). ResearchGate.
- Reduction of Chiral Amino Acids Based on Current Method. (2012). Journal of Chemical and Pharmaceutical Research.
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- 4. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
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Technical Support Center: Overcoming Side Reactions in the Synthesis of 2-Substituted Cyclopentanols
Welcome to the technical support center dedicated to the synthesis of 2-substituted cyclopentanols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we will dissect common side reactions, delve into their mechanistic origins, and provide robust, field-proven troubleshooting strategies and frequently asked questions to ensure the success of your experiments.
Introduction: The Challenge of Stereocontrol and Regioselectivity
The synthesis of 2-substituted cyclopentanols is a cornerstone in the construction of a wide array of biologically active molecules and advanced materials. However, the inherent reactivity of the five-membered ring and the frequent involvement of strained intermediates, such as epoxides, present significant challenges in controlling stereochemistry and regioselectivity. Undesired side reactions can lead to mixtures of diastereomers, constitutional isomers, and other byproducts, complicating purification and reducing overall yield. This guide aims to provide a clear and logical framework for identifying and overcoming these synthetic hurdles.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Issue 1: Poor Diastereoselectivity in the Ring-Opening of Cyclopentene Oxide
Question: I am attempting to synthesize a trans-2-substituted cyclopentanol via the ring-opening of cyclopentene oxide with a Grignard reagent, but I am obtaining a mixture of cis and trans isomers. How can I improve the diastereoselectivity?
Answer: This is a classic challenge in cyclopentanol synthesis. The stereochemical outcome of the epoxide ring-opening is highly dependent on the reaction mechanism, which is influenced by the nature of the nucleophile and the reaction conditions.[1][2]
Underlying Cause:
The formation of the cis isomer suggests that a competing reaction pathway is occurring alongside the expected SN2 attack. Grignard reagents, while excellent nucleophiles, also possess Lewis acidic character due to the magnesium halide.[3] This Lewis acidity can catalyze the rearrangement of the epoxide to cyclopentanone, which is then attacked by the Grignard reagent, leading to a mixture of stereoisomers.
Troubleshooting Protocol:
To favor the desired trans product, you need to enhance the nucleophilicity of the organometallic reagent while minimizing its Lewis acidity. The use of organocuprates (Gilman reagents) is the gold standard for this transformation.[4][5]
Experimental Protocol: Synthesis of trans-2-Methylcyclopentanol using an Organocuprate
-
Preparation of the Organocuprate (Lithium Dimethylcuprate):
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide (CuI) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath).
-
Slowly add two equivalents of methyllithium (MeLi) in diethyl ether to the stirred suspension. The solution will typically change color, indicating the formation of the Gilman reagent.
-
-
Ring-Opening Reaction:
-
To the freshly prepared lithium dimethylcuprate solution at -78 °C, add one equivalent of cyclopentene oxide dropwise via syringe.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure trans-2-methylcyclopentanol.
-
Why this works: Organocuprates are "softer" nucleophiles than Grignard reagents and are significantly less Lewis acidic.[6] This ensures that the reaction proceeds exclusively through an SN2 mechanism, with the nucleophile attacking the epoxide carbon from the backside, resulting in a clean inversion of stereochemistry and the formation of the trans product.[1][7]
Data Summary: Comparison of Reagents for Cyclopentene Oxide Ring-Opening
| Reagent | Predominant Mechanism | Major Product | Typical Diastereomeric Ratio (trans:cis) |
| RMgX (Grignard) | SN2 & Lewis Acid Catalyzed Rearrangement | Mixture of trans and cis isomers | Variable (e.g., 2:1 to 5:1) |
| R₂CuLi (Gilman) | SN2 | trans isomer | >95:5 |
Issue 2: Formation of a Ring-Contracted Byproduct
Question: During the synthesis of a 2-substituted cyclopentanol from cyclohexene oxide using a methyl Grignard reagent, I isolated a significant amount of a cyclopentyl-substituted secondary alcohol. What is happening?
Answer: You are observing a classic example of a semi-pinacol rearrangement, a common side reaction when epoxides are treated with Lewis acidic reagents.[3]
Mechanism of Side Reaction:
The Lewis acidic magnesium bromide in the Grignard reagent coordinates to the epoxide oxygen, weakening the C-O bonds. This facilitates a ring contraction via a 1,2-hydride shift, forming cyclopentanecarbaldehyde. The aldehyde is then readily attacked by the Grignard reagent to yield the observed secondary alcohol byproduct.[3]
Caption: Workflow for hydroboration-oxidation.
Detailed Protocol:
-
Hydroboration:
-
To a solution of cyclopentene in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add borane-THF complex (BH₃·THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Carefully add aqueous sodium hydroxide (NaOH) solution, followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂).
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Work-up:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield cyclopentanol.
-
Why this works: The hydroboration-oxidation is a mild and highly selective method that avoids harsh oxidizing conditions and the formation of over-oxidized byproducts. The reaction proceeds via a concerted, anti-Markovnikov addition of the borane across the double bond, followed by a stereospecific oxidation with retention of configuration.
Summary and Best Practices
| Side Reaction | Primary Cause | Recommended Solution | Key Reagents |
| Poor Diastereoselectivity | Lewis acid-catalyzed rearrangement | Use of "soft" nucleophiles | Organocuprates (R₂CuLi) |
| Ring-Contraction | Semi-pinacol rearrangement | Minimize Lewis acidity | Organocuprates (R₂CuLi) |
| Over-oxidation | Harsh oxidizing conditions | Mild, two-step hydration | BH₃·THF, H₂O₂, NaOH |
By understanding the mechanistic underpinnings of these common side reactions, researchers can make informed decisions in designing their synthetic strategies for 2-substituted cyclopentanols. The careful selection of reagents and reaction conditions is paramount to achieving high yields and selectivities.
References
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
-
"Epoxide Ring-Opening Reactions." Chemistry LibreTexts. [Link]
-
"Grignard Reagents." Master Organic Chemistry. [Link]
-
"Organocuprates (Gilman Reagents)." Master Organic Chemistry. [Link]
Sources
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- 7. Khan Academy [khanacademy.org]
Technical Support Center: Optimization of Chiral Separation of 2-(4-Methylpiperazin-1-YL)cyclopentanol Enantiomers
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the chiral separation of 2-(4-methylpiperazin-1-YL)cyclopentanol enantiomers. The stereochemistry of pharmaceutical compounds is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2][3] This document outlines a systematic workflow for method development, offers detailed troubleshooting advice for common issues, and answers frequently asked questions to facilitate the rapid development of robust and efficient separation methods.
Section 1: Method Development & Optimization Workflow
Developing a successful chiral separation method is often an empirical process, but a systematic approach can significantly streamline the effort.[4][5] The following workflow is recommended as a starting point for 2-(4-methylpiperazin-1-YL)cyclopentanol.
Analyte Characterization
2-(4-Methylpiperazin-1-YL)cyclopentanol is a basic compound due to the tertiary amine in the piperazine ring. This characteristic is a key consideration for method development, as it can lead to strong interactions with the silica support of the chiral stationary phase (CSP), potentially causing poor peak shape (tailing).[6] The molecule lacks a strong chromophore, suggesting that UV detection at lower wavelengths (e.g., 205-220 nm) may be necessary for adequate sensitivity.[7]
Initial Screening Strategy
A column and mobile phase screening strategy is the most efficient way to identify promising starting conditions.[4][8] Polysaccharide-based CSPs are highly versatile and represent the most successful class of columns for resolving a wide range of chiral compounds, making them an ideal starting point.[7][9][10]
Recommended Initial Screening Platforms:
-
High-Performance Liquid Chromatography (HPLC): A robust and widely available technique. Screening should encompass Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) modes.
-
Supercritical Fluid Chromatography (SFC): Often provides faster separations and improved peak shapes for basic compounds compared to HPLC.[1][11][12][13] It is a highly complementary technique and should be considered.
Workflow for Chiral Method Development
Caption: A systematic workflow for chiral method development and optimization.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during method development and optimization in a question-and-answer format.
Q1: I am seeing very broad and tailing peaks for both enantiomers. What is the cause and how can I fix it?
A1: This is the most common issue for basic analytes like 2-(4-methylpiperazin-1-YL)cyclopentanol.
-
Cause: The basic piperazine nitrogen interacts strongly with acidic silanol groups present on the surface of the silica-based CSP.[6] This secondary interaction mechanism leads to peak tailing.[14][15]
-
Solution: Add a basic modifier to the mobile phase to compete with the analyte for these active sites.[6][16]
-
For Normal Phase/Polar Organic HPLC & SFC: Add 0.1% to 0.5% diethylamine (DEA), triethylamine (TEA), or another suitable amine to the alcohol portion of your mobile phase.[16][17]
-
For Reversed-Phase HPLC: Use a buffer system to control the pH or add a basic additive like DEA.
-
Example: A mobile phase of Hexane/Ethanol (80:20) could be modified to Hexane/Ethanol with 0.1% DEA (v/v) (80:20).
-
Q2: I have no separation between the enantiomers (co-elution). What should I try next?
A2: Co-elution means the chosen CSP and mobile phase system does not provide the necessary stereoselective interactions.[9]
-
Solution 1: Change the Mobile Phase/Mode. Chiral recognition is highly dependent on the mobile phase.[8] If you are in normal phase, try polar organic or reversed-phase conditions. The interaction mechanisms (e.g., hydrogen bonding, π-π interactions, dipole-dipole) vary significantly between these modes.[8]
-
Solution 2: Change the Chiral Stationary Phase. If screening across different mobile phase modes on one column fails, the CSP itself is likely unsuitable. Switch to a CSP with a different chiral selector. For example, if you started with an amylose-based column (e.g., Chiralpak® AD/AS/IA), switch to a cellulose-based one (e.g., Chiralcel® OD/OJ/IC).[7][18] They often provide complementary selectivity.
-
Solution 3 (SFC): Change the Co-solvent. In SFC, switching the alcohol co-solvent (e.g., from methanol to ethanol or isopropanol) can dramatically alter selectivity and resolve co-eluting peaks.[13]
Q3: My resolution (Rs) is poor (e.g., Rs < 1.5). How can I improve it?
A3: Poor resolution indicates that the peaks are not sufficiently separated for accurate quantification.[7]
-
Solution 1: Adjust Mobile Phase Strength. Decrease the amount of the stronger solvent (e.g., reduce the percentage of alcohol in normal phase). This will increase retention time and allow more interaction with the CSP, often improving resolution.[6]
-
Solution 2: Optimize Temperature. Temperature affects the thermodynamics of chiral recognition.[6] Both increasing and decreasing the column temperature can improve resolution. It is an empirical parameter that should be screened (e.g., test at 15°C, 25°C, and 40°C).
-
Solution 3: Reduce Flow Rate. A lower flow rate increases the time the enantiomers spend interacting with the CSP, which can enhance resolution, albeit at the cost of longer analysis time.[6]
-
Solution 4: Fine-tune Additive Concentration. The concentration of your acidic or basic additive can influence selectivity. Try varying the concentration (e.g., 0.05%, 0.1%, 0.2% DEA) to find the optimal level.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chiral separation issues.
Section 3: Frequently Asked Questions (FAQs)
Q: Should I start with HPLC or SFC for this compound? A: Both are powerful techniques. SFC is often advantageous for basic amines as the supercritical CO2 mobile phase has low viscosity, allowing for faster separations, and can provide better peak shapes.[1][12][13][19] However, HPLC is more widely available. If both are accessible, an initial screening on an SFC system is highly recommended.
Q: Which specific chiral columns should I screen first? A: A good starting set of four columns would cover a broad range of selectivity:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H, Chiralpak® IA)
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H, Chiralpak® IB)
-
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralcel® OJ-H, Chiralpak® IC)[7]
-
Amylose tris(5-chloro-2-methylphenylcarbamate) (e.g., Chiralpak® AY-H)
Q: Why is a basic additive necessary? Won't it damage the column? A: The basic additive is crucial for suppressing the unwanted ionic interactions between your basic analyte and the silica surface, which is the primary cause of peak tailing.[6][17] Modern, high-quality chiral columns are robust and designed to be used with these common additives.[8] Always follow the manufacturer's guidelines, but using 0.1-0.5% of an amine like DEA in normal phase or SFC is a standard and safe practice.[10][16]
Q: Can I use acidic additives for this basic compound? A: While counterintuitive, sometimes using an acidic additive with a basic compound (or vice-versa) can create an ion-pair that separates well.[20] In SFC, acidic additives like trifluoroacetic acid (TFA) or ethanesulfonic acid (ESA) can sometimes dramatically improve separations of basic compounds.[13][20] This is a secondary strategy to try if basic additives fail to yield a good result.
Q: My retention times are drifting between injections. What's wrong? A: Retention time instability is often due to insufficient column equilibration.
-
Cause: Chiral separations, especially with mobile phase additives, can require longer equilibration times than standard reversed-phase methods. The additive needs to fully adsorb onto the stationary phase surface.
-
Solution: Ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before the first injection.[6] Also, ensure your mobile phase is well-mixed and that there is no compositional change due to evaporation of a volatile component.[6][14]
Section 4: Data & Protocols
Hypothetical Screening Data
The following table represents a plausible outcome from an initial CSP screening for 2-(4-methylpiperazin-1-YL)cyclopentanol.
| Column (CSP Chemistry) | Mobile Phase (v/v) | tR1 (min) | tR2 (min) | Resolution (Rs) | Peak Shape |
| Chiralpak IA (Amylose) | Hexane/IPA (90:10) + 0.1% DEA | 5.2 | 5.2 | 0.00 | Tailing |
| Chiralpak IB (Cellulose) | Hexane/IPA (90:10) + 0.1% DEA | 6.8 | 7.5 | 1.35 | Good |
| Chiralpak IC (Cellulose) | Hexane/IPA (90:10) + 0.1% DEA | 8.1 | 9.2 | 1.80 | Excellent |
| Chiralpak IC (Cellulose) | MTBE/MeOH (98:2) + 0.1% DEA | 4.5 | 4.9 | 1.10 | Good |
Based on this screening, Chiralpak IC with a Hexane/IPA mobile phase provides the best starting point for optimization.
Experimental Protocol: HPLC Method Screening
This protocol details a standard procedure for screening chiral stationary phases.
1. Sample Preparation: a. Prepare a racemic stock solution of 2-(4-methylpiperazin-1-YL)cyclopentanol at 1.0 mg/mL in ethanol. b. From the stock, prepare a working solution at 0.2 mg/mL by diluting with the initial mobile phase (e.g., Hexane/IPA (90:10)). c. Filter the working solution through a 0.45 µm syringe filter before injection.[7]
2. HPLC System & Conditions: a. System: Standard HPLC with UV detector. b. Columns: Chiralpak IA, IB, IC (e.g., 250 x 4.6 mm, 5 µm). c. Mobile Phases: i. NP: Hexane/Isopropanol (90:10) with 0.1% DEA ii. PO: Acetonitrile/Methanol (90:10) with 0.1% DEA[21] d. Flow Rate: 1.0 mL/min. e. Column Temperature: 25 °C. f. Detection: UV at 210 nm. g. Injection Volume: 10 µL.
3. Procedure: a. Install the first column (e.g., Chiralpak IA). b. Equilibrate the column with the first mobile phase (NP) for at least 30 minutes or until a stable baseline is achieved.[7] c. Inject the prepared sample and record the chromatogram. d. Flush the column and system thoroughly when changing to the next mobile phase (PO). Equilibrate for 30 minutes. e. Inject the sample and record the chromatogram. f. Repeat steps a-e for each column in the screening set.
4. Data Analysis: a. For each run, identify the peaks corresponding to the enantiomers. b. Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 is considered baseline separation.[7] c. Evaluate peak shape (asymmetry or tailing factor). d. Select the column/mobile phase combination that provides the best resolution and peak shape as the lead condition for optimization.
References
- Chiral Method Development Str
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- A Comparative Guide: HPLC vs.
- Chiral HPLC Method Development. I.B.S.
- Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- Chiral column takes the crown for supercritical enantioseparation of primary amines.
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
- Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives.
- Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. Benchchem.
- Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- additives for chiral.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- Dr.
- Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI.
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulf
- Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- CHIRAL SEPARATIONS INTRODUCTION 1.1.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
- Journal of Pharmaceutical and Biomedical Analysis. Unife.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
Sources
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
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- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. jocpr.com [jocpr.com]
Technical Support Center: Navigating the Scale-Up Synthesis of Piperazine Derivatives
Welcome to the Technical Support Center for the scale-up synthesis of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges encountered when transitioning from bench-scale experiments to pilot or production-scale manufacturing. The piperazine moiety is a cornerstone in medicinal chemistry, but its unique physicochemical properties present distinct hurdles in large-scale synthesis.[1] This resource offers a structured approach to troubleshooting, optimization, and safe handling, ensuring robust and reproducible outcomes.
Troubleshooting Guide: From Theory to Practice
This section addresses specific issues in a direct question-and-answer format, focusing on the causality behind the challenges and providing actionable solutions.
Issue 1: Low Yield and Poor Selectivity in N-Alkylation Reactions
-
Question: My N-alkylation reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution on a larger scale?
-
Answer: This is a classic challenge in piperazine chemistry, stemming from the comparable nucleophilicity of both nitrogen atoms.[2] On scale-up, localized concentration and temperature gradients can exacerbate this issue. To enhance mono-selectivity, a multi-faceted approach is recommended.
-
Causality & Rationale: The second N-alkylation is a competing reaction. The mono-substituted product, still a secondary amine, can react with the alkylating agent. To favor the desired reaction, we must manipulate the reaction kinetics and stoichiometry to make it statistically more likely for the alkylating agent to react with an unsubstituted piperazine molecule.
-
Troubleshooting Strategies:
-
Stoichiometry Control (The Statistical Advantage): Employing a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile is the most straightforward method to favor mono-substitution.[2] This ensures that the concentration of unreacted piperazine is always significantly higher than the mono-alkylated product.
-
Controlled Reagent Addition: On a large scale, the heat of reaction can create hot spots. A slow, controlled addition of the alkylating agent at a low temperature (e.g., 0-10 °C) helps to maintain a low concentration of the electrophile and dissipate heat effectively, minimizing the rate of the second alkylation.[2]
-
Use of a Mono-Protecting Group (The Definitive Solution): For high-value products where maximizing yield and purity is critical, using a mono-protected piperazine, such as N-Boc-piperazine, is the most robust strategy.[3][4] This physically blocks one nitrogen, forcing the reaction to occur at the unprotected site. The Boc group can be efficiently removed later under acidic conditions.
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature can disproportionately slow down the second alkylation reaction compared to the first, thereby improving selectivity.[2]
-
Base Selection: If a base is required, using a weaker, non-nucleophilic base can prevent the deprotonation of the mono-alkylated product, making it less reactive towards further alkylation.[2]
-
-
Troubleshooting Workflow: Improving Mono-Alkylation Selectivity
Caption: Troubleshooting workflow for low mono-substitution yield.
-
Issue 2: Challenges in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
-
Question: I am consistently observing low yields in my Buchwald-Hartwig amination reaction to synthesize N-aryl piperazines during scale-up. What are the potential causes and how can I optimize the reaction?
-
Answer: The Buchwald-Hartwig amination is a powerful tool, but its efficiency is highly dependent on the integrity of the catalytic cycle, which can be sensitive to scale-up parameters.[5] Low yields often point to catalyst deactivation, suboptimal reaction conditions, or mass transfer limitations.
-
Causality & Rationale: The catalytic cycle involves a delicate balance of oxidative addition, ligand exchange, and reductive elimination.[6] Any impurity (water, oxygen) or condition (excessive temperature) that disrupts the active Pd(0) catalyst or hinders the solubility of reactants can stall the reaction.
-
Troubleshooting Strategies:
-
Catalyst and Ligand Selection: This is the most critical parameter. The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand (e.g., RuPhos, XPhos, BINAP) is crucial.[5][7] For less reactive aryl chlorides, more electron-rich and sterically hindered ligands are often required.[8] Using pre-formed palladium catalysts can also improve reproducibility on a larger scale.
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are common, but can cause substrate degradation at high temperatures. If you observe decomposition, consider switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[8]
-
Solvent and Temperature:
-
Solvents: Anhydrous solvents like toluene, dioxane, or THF are standard.[9] Ensure the solvent is thoroughly dried, as water can lead to catalyst deactivation. Poor solubility of reactants is a common scale-up failure; ensure your chosen solvent provides good solubility at the reaction temperature.
-
Temperature: These reactions are often run at 80-110 °C. However, prolonged heating can lead to catalyst decomposition. Monitor the reaction closely and aim for the lowest effective temperature.[10]
-
-
Inert Atmosphere: Strict adherence to an inert atmosphere (Argon or Nitrogen) is critical. Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to inactivation. Ensure proper degassing of solvents and purging of the reactor.
-
Data Summary: Typical Conditions for Buchwald-Hartwig Amination
-
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts | Pre-catalysts can offer better consistency.[1] |
| Ligand | RuPhos, XPhos (for aryl chlorides) | Bulky, electron-rich ligands facilitate oxidative addition.[7] |
| Base | NaOtBu (strong), Cs₂CO₃, K₃PO₄ (milder) | Base choice impacts reaction rate and substrate stability.[8] |
| Solvent | Toluene, Dioxane (anhydrous) | Affects solubility and catalyst stability.[9] |
| Temperature | 80 - 110 °C | Balances reaction rate against catalyst decomposition.[10] |
Issue 3: Purification and Isolation Difficulties
-
Question: My piperazine derivative is a viscous oil that won't crystallize, and it streaks badly on silica gel chromatography. How can I purify it at scale?
-
Answer: This is a common scenario, as many piperazine derivatives are oils or low-melting solids. The basicity of the piperazine nitrogens often causes strong interactions with acidic silica gel, leading to tailing.[11]
-
Causality & Rationale: The lone pairs on the nitrogen atoms readily interact with the acidic silanol groups (Si-OH) on the surface of silica gel, causing the compound to move slowly and unevenly down the column. For oily products, traditional crystallization is not an option.
-
Troubleshooting Strategies:
-
Salt Formation & Recrystallization: This is often the most effective and scalable method for purifying basic, oily compounds.[11] By reacting the oily free base with an acid (e.g., HCl, fumaric acid), you form a salt which is often a stable, crystalline solid that can be easily purified by recrystallization. The purified salt can then be neutralized with a base to regenerate the pure oily amine.
-
Chromatography on Modified Silica:
-
Adding a Basic Modifier: To mitigate tailing on silica gel, add a basic modifier like triethylamine (TEA) (typically 0.1-1% v/v) to the mobile phase.[11] The TEA will compete with your product for the acidic sites on the silica, leading to much-improved peak shape.
-
Using Deactivated Silica: Using commercially available deactivated silica gel or treating the silica with a base before packing the column can also be effective.
-
-
Acid-Base Extraction: This is a good first-pass purification for removing non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid. Your piperazine derivative will form a salt and move to the aqueous layer, leaving neutral impurities behind. The aqueous layer can then be basified and re-extracted to recover the purified product.[11]
-
Vacuum Distillation: If the compound is thermally stable and has a reasonably low molecular weight, high-vacuum distillation can be an excellent method for removing non-volatile impurities.[11]
-
Purification Strategy for Oily Piperazine Derivatives
Caption: General purification strategy for oily piperazine derivatives.
-
-
Question: How can I effectively remove unreacted piperazine from my reaction mixture, especially when it's used in large excess?
-
Answer: Removing a large excess of a water-soluble starting material like piperazine requires a targeted approach.
-
Troubleshooting Strategies:
-
Aqueous Washes: If your product has low water solubility, repeated washes with water or a slightly acidic aqueous solution (to protonate the piperazine) can effectively remove the bulk of the excess piperazine.
-
Precipitation as a Salt: Piperazine can be selectively precipitated from certain organic solvents. For example, adding acetic acid to an acetone solution of the reaction mixture will precipitate piperazine diacetate, which can be removed by filtration.[12]
-
Conversion to a Non-volatile Salt Before Distillation: If your product is purified by distillation and co-distills with piperazine, you can add a non-volatile acid (like sulfuric or phosphoric acid) to the crude mixture before distillation. This will form a non-volatile piperazine salt, allowing your product to be distilled off.[12]
-
-
Issue 4: Handling and Stability
-
Question: I've noticed inconsistencies in weighing piperazine and its derivatives, and my material seems to change over time. What's happening?
-
Answer: This is likely due to the hygroscopic nature of many piperazine compounds.[13]
-
Causality & Rationale: The polar N-H bonds and nitrogen lone pairs in piperazine and its derivatives readily form hydrogen bonds with water molecules, causing them to absorb moisture from the atmosphere. This can lead to inaccurate weighing and potential degradation over time.
-
Handling and Storage Recommendations:
-
Storage: Always store piperazine and its derivatives in tightly sealed containers in a desiccator or a controlled low-humidity environment.
-
Handling: When handling on a large scale, work in a well-ventilated area with humidity control if possible. Minimize the time the container is open to the atmosphere. For precise measurements, consider dispensing from a sealed container under an inert atmosphere (e.g., in a glove box).
-
Drying: If moisture absorption is suspected, the material can be dried under high vacuum, potentially with gentle heating if the compound is thermally stable.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety concerns when working with piperazine and its derivatives on a large scale?
-
A1: Piperazine is a corrosive chemical that can cause severe skin burns and eye damage.[14] It is also a known skin and respiratory sensitizer, meaning repeated exposure can lead to allergic reactions, including asthma-like symptoms.[14] Always handle piperazine and its derivatives in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale operations, consider enclosed systems and local exhaust ventilation.
-
-
Q2: Are there any "greener" or more sustainable approaches to piperazine synthesis on a large scale?
-
A2: Yes, research is ongoing in this area. Some approaches include using piperazine itself as the solvent in Buchwald-Hartwig reactions to eliminate the need for organic solvents.[1][15] Additionally, the development of flow chemistry processes for N-alkylation can offer better control over reaction parameters, potentially leading to higher selectivity and reduced waste streams.
-
-
Q3: How can I accurately monitor the progress of my piperazine reaction to avoid over-reaction or byproduct formation?
-
A3: Regular in-process control (IPC) is crucial for scale-up. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for quantitatively tracking the consumption of starting materials and the formation of products and byproducts. For faster, qualitative checks, Thin Layer Chromatography (TLC) can be very effective.
-
Experimental Protocols
Protocol 1: Purification of Crude Piperazine via Diacetate Salt Formation
This protocol is effective for separating piperazine from many common byproducts of its synthesis.[16]
-
Dissolution: Dissolve the crude piperazine-containing mixture in acetone. The target concentration should be between 0.5 to 20% by weight of piperazine. Warm gently to 20-40 °C if necessary to ensure complete dissolution.
-
Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. Use a quantity that is at least stoichiometric and up to 5 times the stoichiometric amount necessary to form piperazine diacetate.[13]
-
Precipitation: The crystalline piperazine diacetate will begin to precipitate. Continue stirring and cool the mixture to a temperature between 10-30 °C to ensure complete precipitation.[13]
-
Isolation: Separate the precipitated piperazine diacetate from the mother liquor by filtration.
-
Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining soluble impurities.[13]
-
Drying: Dry the purified piperazine diacetate precipitate under vacuum at room temperature.
-
(Optional) Regeneration of Free Base: The pure piperazine can be regenerated from the diacetate salt by dissolving it in water and treating it with a suitable base (e.g., NaOH) followed by extraction with an organic solvent.
Protocol 2: Selective Mono-N-alkylation of Piperazine using a Large Excess
This protocol describes a general method for favoring mono-alkylation by leveraging stoichiometry.[2]
-
Setup: In a suitable reactor, dissolve piperazine (10 equivalents) in a solvent like dichloromethane (DCM) or acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice-salt bath or a chiller.
-
Slow Addition: Slowly add the alkylating agent (1 equivalent), either neat or dissolved in a small amount of the reaction solvent, to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the point of maximum mono-alkylated product formation.
-
Workup: Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Extract the aqueous layer multiple times with DCM.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography or acid-base extraction to isolate the mono-alkylated product from the excess piperazine and any di-alkylated byproduct.
References
- Google Patents. (1959).
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Google Patents. (1969).
-
White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Australian Government Department of Health. (2019). Piperazine: Human health tier II assessment. [Link]
-
PubMed Central (PMC). (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. [Link]
-
PubMed Central (PMC). (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]
-
Reddit. (2024). BH amination side products and purification. [Link]
-
Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. [Link]
-
Organic Chemistry Portal. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]
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- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 16. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of Piperazine Compounds Under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, as a senior application scientist, with in-depth technical information, troubleshooting advice, and practical protocols for investigating the degradation pathways of piperazine-containing compounds under various stress conditions. Understanding the stability of these ubiquitous scaffolds is paramount for ensuring drug product quality, safety, and efficacy.
Section 1: Foundational Principles of Piperazine Degradation
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a common structural motif in many active pharmaceutical ingredients (APIs). Its susceptibility to degradation under stress conditions such as heat, light, humidity, oxidation, and acidic or basic environments is a critical consideration in drug development. Forced degradation studies are essential to identify potential degradants, elucidate degradation pathways, and develop stability-indicating analytical methods.[1][2][3] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety and quality of pharmaceutical products.[1][2][3]
Core Degradation Mechanisms
The degradation of piperazine and its derivatives can proceed through several mechanisms, primarily influenced by the specific stressor applied.
-
Hydrolysis: Cleavage of chemical bonds by reaction with water. While the piperazine ring itself is generally stable to hydrolysis, substituents on the ring can be susceptible.[4]
-
Oxidation: Degradation initiated by oxidizing agents, often leading to the formation of N-oxides, ring-opened products, or other oxygenated derivatives.[5][6][7] The presence of metal ions, such as copper (Cu2+), can significantly catalyze oxidative degradation.[5][8]
-
Thermal Degradation: At elevated temperatures (typically above 135°C), piperazine can undergo complex degradation reactions.[5] The primary mechanism often involves nucleophilic substitution (SN2) reactions, which can lead to ring-opening and the formation of various byproducts.[9][10]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[2][11] This can involve the formation of reactive species that lead to a variety of degradation products.
The following diagram illustrates the general workflow for conducting forced degradation studies as recommended by ICH guidelines.[1][2]
Caption: General workflow for forced degradation studies.
Section 2: Troubleshooting Common Issues in Piperazine Degradation Studies
This section addresses specific challenges that researchers may encounter during their experiments in a question-and-answer format.
Q1: My piperazine-containing compound shows no degradation under standard acidic and basic hydrolysis conditions (e.g., 0.1 M HCl, 0.1 M NaOH at room temperature). Should I be concerned?
A1: Not necessarily. The piperazine ring is a relatively stable saturated heterocycle. The lack of degradation under mild conditions is not unusual. However, to ensure a thorough investigation as per ICH guidelines, which recommend achieving 5-20% degradation, you should consider applying more stringent conditions.[1][12]
Troubleshooting Guide:
-
Increase Acid/Base Concentration: Gradually increase the concentration of the acid or base (e.g., to 1 M or higher), while carefully monitoring the degradation.
-
Elevate Temperature: Perform the hydrolysis at elevated temperatures (e.g., 50-80°C). Hydrolytic reactions are often temperature-dependent.[3]
-
Extend Exposure Time: Increase the duration of the stress testing. Some compounds may degrade slowly.
-
Consider the Drug Substance's pKa: The pKa of the piperazine nitrogens will influence their protonation state at a given pH. This can affect the molecule's susceptibility to hydrolysis. Ensure your chosen pH conditions are appropriate to induce degradation.
Causality: The stability of the piperazine ring is due to the lack of inherent functionalities that are highly susceptible to hydrolysis, such as esters or amides.[4] For degradation to occur, the applied stress must be sufficient to overcome the activation energy of the degradation reaction.
Q2: I'm observing a multitude of small, poorly resolved peaks in my HPLC chromatogram after oxidative stress with hydrogen peroxide. How can I improve the separation and identify the major degradants?
A2: This is a common issue in oxidative degradation studies, as oxidation can lead to a complex mixture of products. The key is to optimize your analytical method to achieve better separation and then use appropriate techniques for identification.
Troubleshooting Guide:
-
Optimize HPLC Method:
-
Gradient Elution: If you are using an isocratic method, switch to a gradient elution. A shallower gradient can improve the resolution of closely eluting peaks.
-
Column Chemistry: Consider trying a column with a different stationary phase (e.g., phenyl-hexyl or cyano) that may offer different selectivity for your degradants.
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of basic piperazine compounds and their degradants. Experiment with different pH values.[13]
-
Ion-Pairing Reagents: For highly polar degradants, consider adding an ion-pairing reagent to the mobile phase to improve retention and peak shape.
-
-
Degradant Identification:
-
LC-MS/MS: Couple your HPLC to a mass spectrometer. This will provide the molecular weights of the degradation products and fragmentation patterns (MS/MS) that are crucial for structural elucidation.[13]
-
Reference Standards: If you have hypothesized potential degradation products, synthesize or purchase reference standards to confirm their retention times and mass spectra.
-
Causality: Oxidative stress can lead to a cascade of reactions, including N-oxidation, hydroxylation, and ring cleavage, resulting in a complex mixture of degradants with varying polarities and chromatographic behaviors.
Q3: During thermal stress testing of my solid piperazine-containing drug substance, I'm seeing inconsistent results between batches. What could be the cause?
A3: Inconsistent thermal degradation in the solid state can be attributed to several factors related to the physical properties of the drug substance and the experimental setup.
Troubleshooting Guide:
-
Characterize the Solid Form:
-
Polymorphism: Different crystalline forms (polymorphs) of a drug can have different thermal stabilities. Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure you are working with the same polymorphic form across batches.
-
Particle Size: Variations in particle size can affect the surface area exposed to heat and any atmospheric components, potentially leading to different degradation rates.
-
-
Control Experimental Conditions:
-
Atmosphere: Ensure the atmosphere in your oven is consistent (e.g., air, nitrogen). The presence of oxygen can lead to thermo-oxidative degradation.
-
Sample Packing: The way the sample is packed in the vial can influence heat transfer. Maintain consistent sample packing density and vial type.
-
-
Investigate Impurities: Trace impurities, such as residual catalysts from synthesis, could be catalyzing the thermal degradation in some batches.
Causality: The thermal stability of a solid is not only dependent on its chemical structure but also on its solid-state properties. Different crystal lattice energies and packing arrangements in polymorphs can lead to different degradation profiles.
Section 3: Experimental Protocols
This section provides detailed step-by-step methodologies for key experiments.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Materials:
-
Piperazine-containing drug substance
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
HPLC grade water, acetonitrile, and methanol
-
Appropriate buffers and other reagents for HPLC analysis
-
Calibrated oven, photostability chamber, and pH meter
Procedure:
-
Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl to a known concentration. Store a portion at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). At each time point, withdraw an aliquot, neutralize it, and dilute to the final concentration for analysis.
-
Base Hydrolysis: Repeat the procedure from step 1 using 0.1 M NaOH.
-
Oxidative Degradation: Dissolve the drug substance in a suitable solvent and add hydrogen peroxide to a final concentration of 3%. Store at room temperature for a defined period, taking aliquots at specified time points for analysis.
-
Thermal Degradation (Solid State): Place a known amount of the solid drug substance in a vial and heat it in an oven at a temperature above the accelerated stability testing temperature (e.g., 70°C). Analyze the sample at various time points.
-
Thermal Degradation (Solution): Prepare a solution of the drug substance and heat it at an elevated temperature. Analyze at different time intervals.
-
Photostability: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be protected from light.
-
Analysis: Analyze all samples using a suitable, validated stability-indicating HPLC method.
Protocol 2: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a substance by measuring the change in mass as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.[14]
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a suitable pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: Use an inert atmosphere (e.g., nitrogen) to study thermal decomposition or an oxidative atmosphere (e.g., air) to study thermo-oxidative decomposition. Set a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate can be determined from the TGA and its derivative (DTG) curve, respectively.
Section 4: Key Degradation Pathways and Products
The degradation of the piperazine ring can result in a variety of products depending on the stress conditions.
Thermal Degradation Pathway
Thermal degradation of piperazine often proceeds via an SN2 mechanism, initiated by the nucleophilic attack of a piperazine molecule on the α-carbon of a protonated piperazine molecule, leading to a ring-opened structure.[9][10]
Caption: Key thermal degradation products of piperazine.
Oxidative Degradation Products
Oxidative stress can lead to a range of degradation products. Common products identified include:[6][15][16]
-
Ethylenediamine (EDA)
-
2-oxopiperazine (OPZ)
-
Formylpiperazine (FPZ)
-
Formate, acetate, and oxalate
The following table summarizes common degradation products observed under different stress conditions.
| Stress Condition | Common Degradation Products | References |
| Thermal | N-formylpiperazine, Ammonium, N-(2-aminoethyl)piperazine (AEP), 2-imidazolidone | [5][9][10] |
| Oxidative | Ethylenediamine (EDA), 2-oxopiperazine (OPZ), Formylpiperazine (FPZ), Formate, Acetate, Oxalate | [5][6][16] |
| Photolytic (OH-initiated) | 1,2,3,6-tetrahydropyrazine, 1-nitropiperazine, 1-nitrosopiperazine | [17][18] |
Section 5: Frequently Asked Questions (FAQs)
Q1: What is the typical percentage of degradation to aim for in a forced degradation study?
A1: According to ICH guidelines, the goal is to achieve approximately 5-20% degradation of the active ingredient.[1][12] This range is considered sufficient to demonstrate the stability-indicating nature of the analytical method without generating an overly complex degradation profile that may not be relevant to real-world storage conditions.
Q2: Are there any specific safety concerns when handling piperazine and its degradation products?
A2: Yes. Piperazine itself can be corrosive and a skin and respiratory sensitizer. Some potential degradation products, such as N-nitrosamines, are known to be potent carcinogens.[16] Therefore, it is crucial to handle all samples in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: How does the presence of other functional groups in a molecule affect the degradation of the piperazine ring?
A3: The overall stability of a molecule containing a piperazine ring is influenced by its entire structure. Electron-withdrawing groups attached to the piperazine nitrogens can decrease their nucleophilicity and potentially increase their stability towards certain degradation pathways. Conversely, other parts of the molecule may be more labile than the piperazine ring and degrade preferentially.
Q4: Can I use computational modeling to predict the degradation pathways of my piperazine-containing compound?
A4: Yes, computational chemistry can be a valuable tool to predict the most likely sites of degradation and the relative stabilities of potential degradation products.[19][20] Techniques such as density functional theory (DFT) can be used to model reaction mechanisms and calculate activation energies for different degradation pathways. This information can help guide your experimental design for forced degradation studies.
References
- Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- BenchChem. (2025).
- Resolve Mass Laboratories. (2023).
- MedCrave. (2016).
- Freeman, S., & Rochelle, G. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 119-128.
- Wang, S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
- Tan, W., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 411-422.
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(23), 7960-7969.
- Liu, J., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 815-827.
- Einbu, A., et al. (2019). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 58(33), 15230-15242.
- BioProcess International. (2012).
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- IJCRT. (2020).
- BenchChem. (2025).
- Einbu, A., et al. (2019). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Omega, 4(8), 13347-13359.
- Tan, W., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 411-422.
- Al-Dahhan, M. H., et al. (2012). Oxidative degradation of piperazine in the absorption of carbon dioxide.
- Resolve Mass Laboratories. (2023, September 20).
- Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture.
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(23), 7960-7969.
- Tan, W., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 411-422.
- Møller, K. H., et al. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 3(11), 2496-2505.
- Voice, A. K., & Rochelle, G. T. (2013). Degradation of piperazine by UV light in the presence of air. Energy Procedia, 37, 1657-1664.
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Validation & Comparative
A Researcher's Guide to the Pharmacological Characterization of 2-(4-Methylpiperazin-1-YL)cyclopentanol: A Proposed Comparative Study
This guide provides a comprehensive framework for the characterization of 2-(4-Methylpiperazin-1-YL)cyclopentanol, a lesser-known piperazine derivative, through a comparative study with established compounds. We will delve into the rationale behind experimental design, present detailed protocols, and offer a blueprint for data interpretation, empowering researchers to unlock the therapeutic potential of novel piperazine-based entities.
Introduction: The Piperazine Scaffold - A Cornerstone of Modern Therapeutics
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its unique stereoelectronic properties and synthetic tractability have made it a central component in a vast array of FDA-approved drugs.[2] Piperazine derivatives have demonstrated remarkable therapeutic versatility, finding applications as antipsychotics (clozapine), antidepressants (vortioxetine), anxiolytics (buspirone), antihistamines, and antivirals.[1][3]
The success of this scaffold lies in the properties conferred by the piperazine ring: the two nitrogen atoms can be functionalized to fine-tune biological activity and pharmacokinetic profiles, often leading to improved water solubility and oral bioavailability.[4] The rigid ring structure also helps to correctly orient substituents for optimal interaction with biological targets.[4]
This guide focuses on 2-(4-Methylpiperazin-1-YL)cyclopentanol (CAS 915921-53-8), a compound representing a structural class that is not extensively characterized in public literature.[5] To ascertain its potential pharmacological profile, a systematic, comparative approach is essential. We will outline a hypothetical, yet rigorous, research plan to compare it against two well-understood piperazine derivatives: 1-(2-Methoxyphenyl)piperazine (1-OMPP) , a metabolite of several CNS drugs known to interact with serotonergic and adrenergic receptors, and 1-Benzhydrylpiperazine , a precursor for many antihistaminic drugs.[6]
This comparative analysis will provide context for its activity and guide future drug development efforts.
Part 1: Synthesis and Physicochemical Profiling
Before biological evaluation, understanding the synthesis and fundamental physicochemical properties of a compound is paramount. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical determinant of a drug's success.
Proposed Synthesis of 2-(4-Methylpiperazin-1-YL)cyclopentanol
A plausible and efficient method for synthesizing the title compound is through nucleophilic substitution (N-alkylation), a common strategy for preparing piperazine derivatives.[7][8] The proposed workflow involves the reaction of 1-methylpiperazine with 2-bromocyclopentanol.
Caption: Proposed synthetic workflow for 2-(4-Methylpiperazin-1-YL)cyclopentanol.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 1-methylpiperazine (1.0 eq) in acetonitrile (10 mL/mmol), add anhydrous potassium carbonate (2.5 eq) and 2-bromocyclopentanol (1.1 eq).
-
Reaction Execution: Stir the mixture vigorously at 80°C for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final compound. Characterize the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Physicochemical Data (Hypothetical)
The following table presents expected, yet hypothetical, physicochemical data. These parameters are crucial for predicting a compound's "drug-likeness."
| Property | 2-(4-Methylpiperazin-1-YL)cyclopentanol | 1-(2-Methoxyphenyl)piperazine (1-OMPP) | 1-Benzhydrylpiperazine | Rationale & Importance |
| Molecular Weight | 184.28 g/mol [5] | 192.26 g/mol | 252.36 g/mol | Influences diffusion and transport across membranes. Generally <500 g/mol is preferred. |
| cLogP | 1.5 | 2.1 | 4.2 | Lipophilicity: Affects solubility, permeability, and metabolism. High LogP can lead to poor solubility and high metabolic turnover. |
| Aqueous Solubility | High | Moderate | Low | Solubility: Crucial for absorption. Poor solubility is a major hurdle in drug development. |
| pKa (most basic) | ~8.5 | ~7.8 | ~7.5 | Ionization State: Determines solubility and receptor interaction. The piperazine nitrogens are basic. |
| H-Bond Donors | 1 (from -OH) | 1 (from -NH) | 1 (from -NH) | Governs interactions with biological targets and affects permeability. |
| H-Bond Acceptors | 3 (2 from N, 1 from O) | 3 (2 from N, 1 from O) | 2 (from N) | Affects solubility and binding affinity. |
Part 2: Proposed Pharmacological Screening Cascade
Given the prevalence of piperazine derivatives as CNS agents, a logical starting point is to screen our target compound against a panel of CNS-related receptors.[3][9] The proposed cascade is designed to first identify primary biological targets and then validate the nature of the interaction.
Caption: Proposed screening cascade for pharmacological characterization.
Experimental Protocol: Radioligand Binding Assay (Primary Screen)
This experiment determines if a compound binds to a specific receptor by measuring its ability to displace a known, radioactively labeled ligand.
-
Preparation: Prepare cell membranes expressing the receptor of interest (e.g., 5-HT₁ₐ).
-
Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ), and the test compound (at a screening concentration of 10 µM). Include wells for total binding (no competitor) and non-specific binding (excess non-labeled ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Detection: Wash the filters to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound. A value >50% is typically considered a "hit."
Comparative Biological Data (Hypothetical)
This table summarizes potential outcomes from the primary binding screen, providing a comparative snapshot of receptor affinity.
| Receptor Target | % Inhibition at 10 µM (Hypothetical) |
| 2-(4-Methylpiperazin-1-YL)cyclopentanol | |
| Serotonin 5-HT₁ₐ | 85% |
| Serotonin 5-HT₂ₐ | 45% |
| Dopamine D₂ | 65% |
| Histamine H₁ | 12% |
| Adrenergic α₁ | 70% |
Interpretation of Hypothetical Data:
-
2-(4-Methylpiperazin-1-YL)cyclopentanol: Shows strong affinity for the 5-HT₁ₐ receptor and moderate affinity for D₂ and α₁ receptors. This profile suggests potential antidepressant or anxiolytic activity.[3][10]
-
1-OMPP: As expected, this compound shows broad affinity for serotonergic and adrenergic receptors.
-
1-Benzhydrylpiperazine: Demonstrates high and selective affinity for the H₁ receptor, consistent with its role as an antihistamine precursor.[6]
Part 3: Lead Validation and Future Directions
Based on the hypothetical data, 2-(4-Methylpiperazin-1-YL)cyclopentanol is a "hit" for the 5-HT₁ₐ receptor. The next logical step is to determine its functional activity.
Experimental Protocol: cAMP Functional Assay (Secondary Screen)
Many 5-HT₁ₐ receptors are Gi-coupled, meaning their activation inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Use a cell line stably expressing the human 5-HT₁ₐ receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate the cells with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of the test compound.
-
Lysis and Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration.
-
Agonist: A dose-dependent decrease in cAMP levels indicates agonism. Calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Antagonist: If the compound has no effect on its own, test its ability to block the effect of a known 5-HT₁ₐ agonist (e.g., 8-OH-DPAT). A dose-dependent reversal of the agonist's effect indicates antagonism. Calculate the IC₅₀ value.
-
Future Directions
Assuming the compound is confirmed as a potent 5-HT₁ₐ agonist, the subsequent research path would involve:
-
Lead Optimization: Synthesize analogs to improve potency, selectivity, and ADME properties. This involves exploring the Structure-Activity Relationship (SAR).[4][11] For example, one could replace the N-methyl group with larger alkyl or aryl groups or modify the cyclopentanol ring.
-
In Vivo Pharmacology: Test the compound in relevant animal models of anxiety or depression (e.g., elevated plus-maze, forced swim test) to establish efficacy.[12]
-
Pharmacokinetic Studies: Evaluate the compound's half-life, bioavailability, and metabolism in vivo.
-
Safety and Toxicology: Conduct preliminary safety assessments to identify any potential liabilities.
Conclusion
This guide presents a structured, hypothesis-driven framework for the comprehensive evaluation of a novel compound, 2-(4-Methylpiperazin-1-YL)cyclopentanol. By employing a comparative approach against established piperazine derivatives and following a logical screening cascade, researchers can efficiently identify its primary pharmacological targets, elucidate its mode of action, and make informed decisions about its potential for further development. The piperazine scaffold continues to be a rich source of therapeutic innovation, and a systematic exploration of its lesser-known derivatives is a promising strategy for discovering the next generation of medicines.[13]
References
- Ningbo Inno Pharmchem Co., Ltd. The Role of Piperazine Derivatives in Modern Drug Discovery. Vertex AI Search.
- Faizan, M., Kumar, R., Mazumder, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
- Yamashita, T., Hatamoto, E., Takenaka, H., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-859.
- Anonymous. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry, 44(11), 4367-4375.
- Faizan, M., Kumar, R., Mazumder, A., et al. (2024).
- Anonymous. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
- Anonymous. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.
- Anonymous. A Comparative Analysis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol and Other Piperazine-Based CNS Agents. BenchChem.
- Anonymous. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50, 785-800.
- Anonymous. Piperazine derivatives of existing drug molecules.
- Anonymous. Piperazine. Wikipedia.
- Anonymous. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- Singhal, P. K., Kumar, A., Singh, B., et al. (2025). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
- Anonymous. 2-(4-Methylpiperazin-1-yl)cyclopentanol. Sigma-Aldrich.
- Anonymous. 2-(4-Methylpiperazin-1-yl)cyclopentanol AldrichCPR 915921-53-8. Sigma-Aldrich.
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- Anonymous. CAS 915921-53-8 2-(4-Methylpiperazin-1-yl)cyclopentanol. BOC Sciences.
- Anonymous. 2-(4-Methylpiperazin-1-yl)cyclopentanol AldrichCPR 915921-53-8 (Chinese). Sigma-Aldrich.
- Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI.
- Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.
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"structure-activity relationship (SAR) of 2-(4-Methylpiperazin-1-YL)cyclopentanol analogs"
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 2-(4-Methylpiperazin-1-YL)cyclopentanol Analogs as Dopamine Receptor Ligands
Introduction: Deciphering the Molecular Blueprint for Dopamine Receptor Modulation
In the intricate world of drug discovery, understanding the relationship between a molecule's structure and its biological activity—known as the Structure-Activity Relationship (SAR)—is paramount.[1][2] This knowledge allows medicinal chemists to rationally design and optimize compounds to enhance potency, improve selectivity, and fine-tune pharmacokinetic properties. This guide focuses on the SAR of a promising chemical scaffold: 2-(4-Methylpiperazin-1-YL)cyclopentanol and its analogs.
Compounds based on piperazine and related scaffolds have shown significant promise as ligands for G-protein coupled receptors (GPCRs), particularly dopamine receptors.[3][4][5][6] Ligands that modulate dopamine D2 and D3 receptors are critical for treating a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[5][6] The 2-(4-methylpiperazin-1-yl)cyclopentanol core represents a key starting point for developing such therapeutic agents. By systematically modifying different regions of this molecule, we can probe the chemical space and elucidate the structural features essential for high-affinity binding and functional modulation of dopamine receptors.
The Core Scaffold: Key Pharmacophoric Features
The parent compound, 2-(4-methylpiperazin-1-yl)cyclopentanol, can be dissected into three primary pharmacophoric regions. Understanding the contribution of each is fundamental to interpreting the SAR of its analogs.
-
The Cyclopentanol Moiety: The hydroxyl group (-OH) can act as a hydrogen bond donor or acceptor, while the cyclopentyl ring provides a hydrophobic scaffold that can engage in van der Waals interactions within the receptor's binding pocket. The stereochemistry at the C1 and C2 positions is expected to be a critical determinant of binding orientation and affinity.
-
The Piperazine Ring: This central heterocycle is a common feature in many CNS-active drugs. The nitrogen atom at position 4 (N4) is typically protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue (e.g., Aspartic acid) in the orthosteric binding site of aminergic GPCRs.[4]
-
The N1-Methyl Group: The substituent on the N1 nitrogen of the piperazine ring can influence potency, selectivity, and metabolic stability. Modifications at this position explore interactions with secondary, or allosteric, binding pockets which can be key to achieving receptor subtype selectivity (e.g., D3 vs. D2).[4]
Structure-Activity Relationship (SAR) Analysis
The following sections compare analogs based on systematic modifications to the core scaffold, drawing insights from studies on related piperazine-based dopamine receptor ligands.
Modifications of the Cyclopentanol and Piperazine Rings
The rigidity and nature of the core rings are critical for orienting the key interacting groups. Studies on related compounds show that replacing the piperazine ring with other cyclic diamines or modifying its substitution pattern can drastically alter activity.[7]
-
Piperazine Substitution: In prazosin-related alpha-blockers, adding alkyl groups to the piperazine ring helped to characterize a lipophilic pocket in the receptor. Specifically, a cis-dialkylpiperazine derivative showed the highest potency and selectivity, suggesting that the size and spatial orientation of these substituents are crucial for optimal fit.[7]
-
Piperidine/Piperazine Bioisosteres: In a separate study, a screening of piperidine and piperazine-based compounds identified a potent agonist for the Sigma-1 receptor (S1R).[8] This highlights that while these rings are structurally similar, their subtle differences in basicity and conformation can be exploited to achieve selectivity for different targets.
Modifications of the N-Substituent
The N-substituent on the piperazine ring often extends towards a secondary binding pocket, and modifications here are a powerful strategy for enhancing affinity and achieving subtype selectivity.
-
Small Alkyl Groups: Simple N-propyl groups are often well-tolerated and can confer high affinity for D2/D3 receptors, as seen in analogs of 5-hydroxy-1,2,3,4-tetrahydronaphthalen.[9]
-
Aryl and Heteroaryl Appendages: The addition of larger, more complex groups is a hallmark of developing "bitopic" ligands. These ligands engage both the primary (orthosteric) binding site and a secondary (allosteric) site.[4] For example, incorporating a 4-(thiophen-3-yl)benzamide moiety onto an N-phenylpiperazine core led to compounds with over 800-fold selectivity for the D3 receptor over the D2 receptor.[4] This dramatic increase in selectivity is attributed to the benzamide portion interacting with a unique secondary binding site present in the D3 subtype.[4]
The general SAR trends are summarized in the diagram below.
Caption: Key modification points on the 2-(4-Methylpiperazin-1-YL)cyclopentanol scaffold.
Comparative Biological Data of Representative Analogs
The table below synthesizes binding affinity data for various piperazine-based ligands from the literature to illustrate the SAR principles discussed. Note that these are not direct analogs of the title compound but belong to the broader class of piperazine-containing dopamine receptor ligands, providing valuable comparative insights.
| Analog / Compound | Modification from a Basic Scaffold | Target Receptor | Binding Affinity (Ki, nM) | D2/D3 Selectivity Ratio | Reference |
| Compound 12b | 5-methylquinoline-8-ol attached to piperazine | D2 Dopamine | 41 | ~11 | [9] |
| D3 Dopamine | 3.71 | [9] | |||
| Compound 19a | 8-hydroxy quinoline attached to piperazine | D2 Dopamine | 15.9 | ~20 | [9] |
| D3 Dopamine | 0.81 | [9] | |||
| LS-3-134 | Arylamide phenylpiperazine with extended chain | D3 Dopamine | 0.17 | >150 | [3] |
| Compound 6a | 4-thiophene-3-yl-benzamide N-phenylpiperazine | D2 Dopamine | >1000 | >800 | [4] |
| D3 Dopamine | 1.4 | [4] | |||
| Haloperidol | Reference Compound | Sigma-1 (S1R) | 2.5 | N/A | [8] |
| Compound 1 | Benzylpiperidine attached to phenylpiperazinylethanone | Sigma-1 (S1R) | 3.2 | N/A | [8] |
Experimental Protocols: A Guide to Evaluation
To establish a robust SAR, compounds must be evaluated in standardized, reproducible assays.[10][11] The following are detailed protocols for key experiments used to characterize dopamine receptor ligands.
Protocol 1: Radioligand Competitive Binding Assay (for Affinity)
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[12][13]
Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled test compound.
Materials:
-
Cell membranes expressing the human dopamine receptor of interest (e.g., D2 or D3).
-
Radioligand (e.g., [³H]-Spiperone or [³H]-7-OH-DPAT).
-
Test compounds (analogs) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates, filter mats (GF/B), and a scintillation counter.
Step-by-Step Methodology:
-
Plate Preparation: Add 25 µL of assay buffer to all wells of a 96-well plate. For non-specific binding (NSB) wells, add 25 µL of a high concentration of a known non-radiolabeled ligand (e.g., 10 µM Haloperidol). For test compound wells, add 25 µL of the compound at varying concentrations (e.g., 0.1 nM to 10 µM).
-
Radioligand Addition: Add 25 µL of the radioligand (at a final concentration close to its Kd value) to all wells.
-
Membrane Addition: Add 150 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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A Head-to-Head Comparison of Synthetic Routes to 2-Aminocyclopentanols: A Guide for Researchers
The 2-aminocyclopentanol motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including antiviral agents and enzyme inhibitors. The precise spatial arrangement of the amino and hydroxyl groups on the cyclopentane ring is paramount to their therapeutic function, making stereoselective synthesis a critical challenge for drug development professionals. This guide provides an in-depth, head-to-head comparison of three principal synthetic strategies, evaluating their strengths, weaknesses, and practical applicability. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to inform your synthetic planning.
Strategic Overview: Three Paths to a Privileged Scaffold
The synthesis of 2-aminocyclopentanols can be broadly categorized into three strategic approaches, each with distinct advantages concerning stereocontrol, scalability, and starting material accessibility. The choice of route is often a trade-off between these factors.
-
Route 1: Diastereoselective Epoxide Ring-Opening. This classical and often straightforward approach begins with the epoxidation of cyclopentene, followed by nucleophilic ring-opening with an amine or an azide. Stereocontrol is primarily substrate-driven, typically yielding the trans product via an SN2 mechanism.
-
Route 2: Reductive Amination of an α-Hydroxyketone. This method involves the condensation of an amine with 2-hydroxycyclopentanone to form an imine or enamine intermediate, which is then reduced. This route can provide access to both cis and trans isomers, though it often results in mixtures that require separation.[1]
-
Route 3: Asymmetric Aminohydroxylation. As a powerful method for installing both the amine and hydroxyl groups stereoselectively in a single step, the Sharpless Asymmetric Aminohydroxylation (AA) converts an alkene directly into a vicinal amino alcohol with high enantiopurity.[2][3]
dot graph "Synthetic_Strategies" { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Core Synthetic Strategies for 2-Aminocyclopentanols", fontcolor="#202124", pad=0.5, size="7.6,5!", ratio=fill]; node [style=filled, shape=box, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Achiral Starting Materials\n(e.g., Cyclopentene, 2-Hydroxycyclopentanone)", fillcolor="#FBBC05", fontcolor="#202124", pos="0,3!"]; Route1 [label="Route 1: Epoxide Ring-Opening\n(Diastereoselective)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; Route2 [label="Route 2: Reductive Amination\n(Diastereoselective)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,1.5!"]; Route3 [label="Route 3: Asymmetric Aminohydroxylation\n(Enantioselective)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2.5,1.5!"]; Product [label="2-Aminocyclopentanols\n(cis/trans, racemic/enantiopure)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse, pos="0,0!"];
// Edges Start -> Route1 [label=" Epoxidation"]; Start -> Route2 [label=" Carbonyl Chemistry"]; Start -> Route3 [label=" Direct C=C Functionalization"]; Route1 -> Product; Route2 -> Product; Route3 -> Product; } Caption: Overview of the main synthetic approaches to 2-aminocyclopentanols.
Route 1: Epoxide Ring-Opening
This is arguably the most common and direct method for accessing trans-2-aminocyclopentanols. The strategy hinges on the predictable anti-addition of a nitrogen nucleophile to a pre-formed epoxide.
Mechanism & Rationale: The synthesis begins with the epoxidation of cyclopentene, often using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).[4] This reaction proceeds via a concerted mechanism, delivering the oxygen atom to one face of the double bond to form cyclopentene oxide.[4] The subsequent ring-opening is an SN2 reaction. The amine or azide nucleophile attacks one of the electrophilic carbons of the epoxide, leading to inversion of stereochemistry at that center. This inherent mechanistic feature dictates the trans relationship between the incoming amino group and the existing oxygen. The choice of nucleophile and catalyst is critical for controlling regioselectivity and reaction efficiency.[5][6] Using a Lewis acid catalyst can facilitate the opening of the strained epoxide ring.[5][7]
dot graph "Epoxide_Route" { rankdir=LR; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10, size="7.6,2.5!", ratio=fill]; node [style=filled, shape=box, fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Cyclopentene [label="Cyclopentene", fillcolor="#FFFFFF", fontcolor="#202124"]; Epoxide [label="Cyclopentene Oxide", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="trans-2-Aminocyclopentanol", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Cyclopentene -> Epoxide [label=" m-CPBA\n(Epoxidation)", color="#4285F4"]; Epoxide -> Product [label=" R-NH2 or NaN3\n(SN2 Ring-Opening)", color="#EA4335"]; } Caption: Workflow for the synthesis of trans-2-aminocyclopentanol via epoxide opening.
Experimental Protocol: Synthesis of trans-2-Azidocyclopentanol
This protocol uses sodium azide as the nitrogen source, which can be subsequently reduced to the primary amine.
-
Epoxidation: To a solution of cyclopentene (1.0 eq) in dichloromethane (DCM) at 0 °C, add m-CPBA (1.1 eq) portion-wise. Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Wash the reaction mixture with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate under reduced pressure to yield cyclopentene oxide, which can often be used without further purification.[4]
-
Ring-Opening: Dissolve the crude cyclopentene oxide (1.0 eq) in a solvent mixture (e.g., ethanol/water). Add sodium azide (1.5 eq) and a catalyst such as ammonium chloride (0.2 eq). Heat the mixture to reflux (approx. 80-90 °C) and stir for 12-18 hours.
-
Work-up & Purification: After cooling to room temperature, extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude trans-2-azidocyclopentanol can be purified by silica gel column chromatography.
-
Reduction: The azide can be reduced to the primary amine using standard conditions, such as hydrogenation with Pd/C catalyst or by using LiAlH₄.[1]
Route 2: Reductive Amination
Reductive amination offers a versatile alternative that can be tuned to favor either cis or trans isomers, depending on the reducing agent and reaction conditions.[8] The reaction proceeds by forming an imine or iminium ion intermediate from 2-hydroxycyclopentanone and an amine, which is then reduced in situ.[9][10]
Mechanism & Rationale: The initial step is the nucleophilic attack of an amine on the ketone carbonyl to form a hemiaminal, which then dehydrates to an imine (from a primary amine) or an iminium ion (from a secondary amine).[8][9] This intermediate is then reduced. The stereochemical outcome depends on the facial selectivity of the hydride delivery to the C=N double bond. Bulky reducing agents may favor attack from the less hindered face, while others can be influenced by chelation with the adjacent hydroxyl group. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) are often preferred because they are selective for the iminium ion over the starting ketone, allowing for a one-pot reaction.[10]
dot graph "Reductive_Amination_Route" { rankdir=LR; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10, size="7.6,2.5!", ratio=fill]; node [style=filled, shape=box, fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Ketone [label="2-Hydroxycyclopentanone", fillcolor="#FFFFFF", fontcolor="#202124"]; Imine [label="Imine/Iminium Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="cis/trans-2-Aminocyclopentanol", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Ketone -> Imine [label=" R-NH2, pH 4-6\n(Condensation)", color="#34A853"]; Imine -> Product [label=" NaBH3CN\n(Reduction)", color="#EA4335"]; } Caption: Workflow for 2-aminocyclopentanol synthesis via reductive amination.
Experimental Protocol: Synthesis of cis-2-(Methylamino)cyclopentanol
This protocol details the N-methylation of cis-2-aminocyclopentanol, a common application of the reductive amination strategy.[11]
-
Reaction Setup: In a round-bottom flask, dissolve cis-2-aminocyclopentanol (1.0 eq) in a suitable solvent like methanol.
-
Imine Formation: Add an aqueous solution of formaldehyde (1.1 eq). The reaction is typically performed at room temperature.
-
Reduction: After stirring for 1-2 hours to allow for imine formation, cool the reaction to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling the gas evolution.
-
Work-up & Purification: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by carefully adding water. Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate or DCM). Dry the combined organic layers, concentrate, and purify the product by column chromatography to yield cis-2-(methylamino)cyclopentanol.[11]
Route 3: Sharpless Asymmetric Aminohydroxylation (AA)
For applications demanding high enantiopurity, the Sharpless Asymmetric Aminohydroxylation is the premier choice. This powerful reaction creates two adjacent stereocenters with predictable syn-stereochemistry and high enantioselectivity directly from an alkene.[2][3][12]
Mechanism & Rationale: The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) and a chiral ligand, typically derived from dihydroquinine or dihydroquinidine alkaloids.[2][12] The osmium catalyst forms an active imidoosmium(VIII) species with a nitrogen source, such as chloramine-T.[3][12] This species then undergoes a [3+2] cycloaddition with the alkene, directed by the chiral ligand, to form an osmaazaglycolate intermediate.[12] Hydrolysis of this intermediate releases the desired syn-1,2-amino alcohol and regenerates the osmium catalyst. The choice of ligand (e.g., (DHQ)₂-PHAL vs. (DHQD)₂-PHAL) determines which enantiomer of the product is formed.
dot graph "Sharpless_AA_Route" { rankdir=LR; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10, size="7.6,2.5!", ratio=fill]; node [style=filled, shape=box, fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Cyclopentene [label="Cyclopentene", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Enantiopure\ncis-2-Aminocyclopentanol", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Cyclopentene -> Product [label=" OsO4 (cat.), Chiral Ligand\nNitrogen Source (e.g., Chloramine-T)\n(syn-Aminohydroxylation)", color="#EA4335", fontsize=8]; } Caption: Direct synthesis of enantiopure product via Sharpless AA.
Experimental Protocol: Asymmetric Aminohydroxylation of a Cyclopentene Derivative
This is a general procedure adaptable for various cyclopentene derivatives.
-
Catalyst Preparation: In a reaction vessel, combine the nitrogen source (e.g., Chloramine-T trihydrate, 3.0 eq), the chiral ligand (e.g., (DHQ)₂-PHAL, 0.05 eq), and potassium osmate(VI) dihydrate (0.04 eq) in a biphasic solvent system such as t-butanol and water (1:1).
-
Reaction: Cool the mixture to 0 °C and add the cyclopentene derivative (1.0 eq). Stir the reaction vigorously at 4 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up & Purification: Once the starting material is consumed, quench the reaction by adding sodium sulfite. Stir for 1 hour, then extract the product with ethyl acetate. Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. The product, typically an N-protected amino alcohol, is then purified by silica gel chromatography. Yields are generally high (70-95%) with excellent enantiomeric excess (>95% ee).[2]
Head-to-Head Performance Comparison
| Parameter | Route 1: Epoxide Ring-Opening | Route 2: Reductive Amination | Route 3: Sharpless AA |
| Stereocontrol | Good Diastereoselectivity (typically trans) | Variable; can yield cis/trans mixtures requiring separation[1] | Excellent Enantio- and Diastereoselectivity (syn addition)[2][12] |
| Typical Yield | Good to Excellent (70-95%) | Moderate to Good (50-85%) | Good to Excellent (70-95%)[2] |
| Starting Materials | Cyclopentene derivatives[1] | 2-Hydroxycyclopentanone precursors[1] | Cyclopentene derivatives[1] |
| Key Reagents | m-CPBA, NaN₃, LiAlH₄[1] | NaBH₃CN, NaBH(OAc)₃, R-NH₂[8][10] | OsO₄ (catalytic), chiral ligands, Chloramine-T[2][3] |
| Scalability | High; well-established and robust | Moderate; one-pot nature is advantageous | Moderate; cost of ligands and toxicity of osmium are considerations |
| Primary Advantage | Straightforward, reliable for trans products | Versatile, one-pot procedure | Direct access to highly enantiopure products |
| Primary Drawback | Limited to trans products; requires azide reduction step | Often produces diastereomeric mixtures | High cost of chiral ligands; osmium toxicity |
Conclusion and Recommendations
The optimal synthetic route to a 2-aminocyclopentanol derivative is highly dependent on the specific stereochemical requirements and practical constraints of the project.
-
For the synthesis of racemic or achiral trans-2-aminocyclopentanols , the Epoxide Ring-Opening route is the most direct and reliable method. Its predictability and scalability make it a workhorse in synthetic chemistry.
-
When diastereomeric mixtures are acceptable or when targeting specific N-substituted derivatives in a one-pot fashion, Reductive Amination provides a flexible and efficient alternative.
-
For the synthesis of enantiomerically pure cis-2-aminocyclopentanols , which are critical for many pharmaceutical applications, the Sharpless Asymmetric Aminohydroxylation is unparalleled. Despite the higher initial cost and handling precautions for the osmium catalyst, the direct access to high-enantiopurity products often justifies its use, saving significant time and resources that would otherwise be spent on chiral resolution.
By understanding the mechanistic underpinnings and practical considerations of each route, researchers can make informed decisions to efficiently access these valuable building blocks for drug discovery and development.
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Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154-4155. [Link]
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Barrett, S., et al. (2000). New route to 4-aminocyclopent-2-en-1-ols: Synthesis and enantioselective rearrangement of 4-amino-substituted cyclopentene oxides. Tetrahedron, 56(51), 9633-9640. [Link]
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A Comparative Guide to Validating the Agonist Activity of 2-(4-Methylpiperazin-1-YL)cyclopentanol at the GPR139 Receptor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound, 2-(4-Methylpiperazin-1-YL)cyclopentanol, hereafter referred to as Compound X. Our investigation will proceed under the hypothesis that Compound X is an agonist for GPR139, an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and a promising target for neuropsychiatric disorders.[1][2]
The validation strategy herein is built on a multi-assay approach, ensuring scientific rigor through orthogonal testing and direct comparison with established GPR139 agonists. We will detail the rationale behind assay selection, provide step-by-step protocols, and present a clear path for data interpretation and comparison.
The Scientific Imperative: De-orphaning GPR139 and Validating Novel Ligands
GPR139 is an orphan GPCR, meaning its endogenous ligand has not been definitively identified, although certain amino acids like L-Tryptophan and L-Phenylalanine have been proposed.[3] The receptor's expression in brain regions associated with motor control and motivation has made it an attractive, albeit challenging, therapeutic target.[1][4] Validating a novel small molecule like Compound X requires a robust and multi-faceted approach to unequivocally demonstrate on-target activity and elucidate its specific signaling mechanism. GPR139 has been reported to primarily couple through the Gq/11 pathway, which activates phospholipase C (PLC) and leads to the mobilization of intracellular calcium.[3][5] This forms the cornerstone of our primary validation strategy.
Logical Framework for MOA Validation
Our approach is designed to build a comprehensive evidence package for Compound X's activity at GPR139. The workflow progresses from a primary functional screen to more specific downstream and interaction-based assays to confirm the initial findings and rule out off-target effects.
Figure 1: A logical workflow for validating Compound X's mechanism of action.
Primary Validation: The Calcium Mobilization Assay
The initial and most direct method to test our hypothesis is to measure the immediate downstream effect of Gq activation: the release of intracellular calcium (Ca2+).[1][4] This assay is robust, has a high signal-to-background ratio, and is well-suited for determining the potency and efficacy of novel compounds.[6]
Experimental Protocol: Cell-Based Calcium Mobilization Assay
This protocol is designed for a 96-well plate format using a cell line stably expressing human GPR139 (e.g., HEK293 or CHO cells).
Materials:
-
GPR139-expressing cells (e.g., CHO-K1/GPR139)
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage)
-
Compound X
-
96-well black, clear-bottom assay plates
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating: Seed the GPR139-expressing cells into 96-well plates at a density of 40,000-60,000 cells/well. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in Assay Buffer. Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C in the dark to allow for dye uptake.
-
Compound Plate Preparation: Prepare a separate 96-well plate with serial dilutions of Compound X and the reference agonists at 4x the final desired concentration. Include wells with buffer only as a negative control.
-
Assay Execution: Place both the cell plate and the compound plate into the FLIPR instrument. Program the instrument to add 50 µL from the compound plate to the cell plate.
-
Data Acquisition: Measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) before and after compound addition. Typically, a baseline reading is taken for 10-20 seconds, followed by compound addition and continuous reading for 90-180 seconds to capture the peak response.
Comparative Data Analysis
The primary output is a measure of fluorescence change over time. The peak fluorescence intensity is used to generate dose-response curves. By fitting this data to a four-parameter logistic equation, we can determine the potency (EC50) and efficacy (Emax) for each compound.
| Compound | Class | Avg. EC50 (nM) | Relative Efficacy (% of JNJ-63533054) |
| JNJ-63533054 | Reference Agonist | 15 | 100% |
| Compound 1a | Reference Agonist | 150 | 95% |
| Compound X | Test Compound | 85 | 98% |
| Vehicle | Negative Control | – | 0% |
| Table 1: Hypothetical comparative performance data from a calcium mobilization assay. |
Orthogonal Validation: Confirming the Gq Pathway
While a positive result in the calcium assay is strong evidence, it is crucial to confirm this activity through an orthogonal method that measures a different event in the same signaling cascade. This strengthens the argument that the observed effect is due to on-target GPR139 activation.
Secondary Assay: Inositol Monophosphate (IP1) Accumulation
Activation of the Gq pathway leads to the hydrolysis of PIP2 into diacylglycerol (DAG) and inositol triphosphate (IP3). IP3 is rapidly metabolized to IP1. Measuring the accumulation of IP1 provides a time-integrated signal of Gq activation and is less prone to the transient signal kinetics of calcium flux.[2] Commercial HTRF (Homogeneous Time-Resolved Fluorescence) kits are widely available for this purpose.
Brief Protocol Outline:
-
Seed GPR139-expressing cells in a 96-well plate.
-
Stimulate cells with varying concentrations of Compound X and reference agonists in the presence of LiCl (to prevent IP1 degradation) for 30-60 minutes.
-
Lyse the cells and add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1 cryptate donor).
-
After incubation, read the plate on an HTRF-compatible reader. The ratio of emission at 665 nm to 620 nm is used to determine the amount of IP1 produced.
A rank order of potency for Compound X and the reference agonists similar to that observed in the calcium assay would strongly validate the Gq-mediated mechanism.[1][2]
Figure 2: The GPR139 Gq signaling pathway and points of assay intervention.
Probing for Signaling Bias: β-Arrestin Recruitment
Modern GPCR drug discovery recognizes that receptor signaling is not a simple on/off switch. Ligands can preferentially activate one pathway over another (e.g., G protein signaling vs. β-arrestin-mediated signaling), a phenomenon known as "biased agonism."[7] It is therefore prudent to assess whether Compound X also engages the β-arrestin pathway.
Counter-Screen: β-Arrestin Recruitment Assay
Assays based on enzyme fragment complementation, such as the PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific) systems, are industry standards for measuring GPCR/β-arrestin interaction.[6][8] In these assays, the GPCR is tagged with one fragment of an enzyme, and β-arrestin is tagged with the complementary fragment. Ligand-induced interaction brings the fragments together, reconstituting enzyme activity, which is then measured via a chemiluminescent or colorimetric substrate.
Expected Outcome: If Compound X shows high potency and efficacy in the Gq activation assays (Calcium, IP1) but weak or no activity in the β-arrestin assay, it can be classified as a Gq-biased agonist. This has significant implications for its potential therapeutic profile.
Conclusion and Forward Path
This guide outlines a rigorous, multi-assay strategy to validate the mechanism of action of 2-(4-Methylpiperazin-1-YL)cyclopentanol (Compound X) as a GPR139 agonist. By systematically employing a primary calcium mobilization assay, confirming with an orthogonal IP1 accumulation assay, and assessing for signaling bias with a β-arrestin recruitment assay, researchers can build a robust data package. Direct comparison with well-characterized reference agonists at every stage ensures that the potency and efficacy of this novel compound are placed in the proper pharmacological context. This validation cascade is an essential step in advancing Compound X from a chemical entity to a potential tool for CNS research and therapeutic development.
References
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- Identification of a novel scaffold for a small molecule GPR139 receptor agonist. (2019, March 7). PubMed.
- Ultra-large virtual screening unveils potent agonists of the neuromodulatory orphan receptor GPR139 | Request PDF. (2025, December 11).
- Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. (n.d.).
- GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish. (n.d.). Frontiers.
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"cross-validation of analytical results for 2-(4-Methylpiperazin-1-YL)cyclopentanol"
An In-Depth Guide to Cross-Validation of Analytical Results for 2-(4-Methylpiperazin-1-YL)cyclopentanol
In the landscape of pharmaceutical development and chemical research, the assurance of analytical data integrity is paramount. For a novel compound such as 2-(4-Methylpiperazin-1-YL)cyclopentanol, establishing robust and reliable analytical methods is a foundational step. This guide provides a comprehensive framework for the development and cross-validation of two distinct analytical methods for this compound, reflecting the rigorous standards expected by regulatory bodies. Our focus is not merely on procedural steps but on the scientific rationale that underpins methodological choices, ensuring a self-validating and trustworthy analytical workflow.
The Analyte: 2-(4-Methylpiperazin-1-YL)cyclopentanol
The structure of 2-(4-Methylpiperazin-1-YL)cyclopentanol, with its tertiary amine, piperazine ring, and a chiral cyclopentanol moiety, presents unique analytical challenges. The absence of a strong chromophore makes direct UV detection difficult at low concentrations, and its polarity and potential for stereoisomerism require careful consideration in method development.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
Expertise & Experience: Given the lack of a significant UV-absorbing feature in the native molecule, a pre-column derivatization strategy is employed. This approach, common for compounds like piperazine, introduces a chromophore to enhance detection by UV-Vis spectroscopy.[1][2] We have selected 4-Chloro-7-nitrobenzofuran (NBD-Cl) as the derivatizing agent due to its high reactivity with secondary amines under mild conditions, forming a stable, highly UV-active product.[1]
Experimental Protocol: HPLC-UV
-
Standard and Sample Preparation:
-
Prepare a stock solution of 2-(4-Methylpiperazin-1-YL)cyclopentanol reference standard at 1 mg/mL in acetonitrile.
-
Create a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).
-
For each standard and sample, transfer 1 mL to a reaction vial.
-
-
Derivatization Procedure:
-
Add 1 mL of 10 mM NBD-Cl in acetonitrile to each vial.
-
Add 100 µL of 0.1 M sodium borate buffer (pH 9.0) to catalyze the reaction.
-
Cap the vials and heat at 60°C for 30 minutes.
-
Cool to room temperature. The resulting solution contains the NBD-derivative of the analyte.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent with a diode array detector (DAD).
-
Column: Zorbax SB C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 30% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 470 nm.
-
Trustworthiness: The method's validity is established by adherence to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limit of detection (LOD) and quantification (LOQ).
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: As an orthogonal technique to HPLC, GC-MS provides a different separation mechanism and highly specific detection. The polarity of the analyte, due to the hydroxyl and amine groups, necessitates derivatization to increase volatility for GC analysis.[6] Silylation, a common and effective technique, is chosen, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the active hydrogens on the hydroxyl and any secondary amine impurities into less polar trimethylsilyl (TMS) ethers.
Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Prepare a stock solution of 2-(4-Methylpiperazin-1-YL)cyclopentanol reference standard at 1 mg/mL in dichloromethane.
-
Create a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).
-
-
Derivatization Procedure:
-
Evaporate 1 mL of each standard and sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Cap the vials tightly and heat at 70°C for 45 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic and Spectrometric Conditions:
-
Instrument: Agilent 7890B GC with a 5977A Mass Selective Detector.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Injection Mode: Splitless, 1 µL injection volume.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the TMS-derivatized analyte.
-
Trustworthiness: The specificity of GC-MS is inherently high due to the combination of chromatographic retention time and mass fragmentation patterns.[7] Validation will follow ICH guidelines, with a focus on demonstrating the absence of interference from degradation products or matrix components.[8][9][10]
Cross-Validation: Bridging the Methodologies
Cross-validation is the critical process of comparing results from two validated analytical methods to ensure their equivalence and the reliability of the data they produce, which is essential for method transfer or regulatory submissions.[11][12][13]
Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocol: Cross-Validation Study
-
Sample Selection: Prepare a minimum of three batches of the drug substance at different concentrations (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and GC-MS methods.
-
Data Comparison: Compare the mean assay values obtained from both methods for each batch.
-
Statistical Evaluation: Utilize appropriate statistical tools, such as a two-sample t-test, to determine if there is a statistically significant difference between the results of the two methods. The acceptance criterion is typically a p-value > 0.05.
-
Acceptance Criteria: The percentage difference between the mean results of the two methods should not exceed a predefined limit, typically ±2.0%.
Comparative Data Summary
The following table presents hypothetical (but realistic) validation and cross-validation data for the two proposed methods.
| Parameter | HPLC-UV with Derivatization | GC-MS | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.8% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.8% | 1.1% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | 1.5% | ≤ 2.0% |
| LOD | 0.1 µg/mL | 0.05 µg/mL | Reportable |
| LOQ | 0.3 µg/mL | 0.15 µg/mL | Reportable |
| Cross-Validation (% Diff.) | Batch 1: -0.8% | Batch 2: +0.5% | Batch 3: -1.1% |
Conclusion
This guide outlines a robust, scientifically-grounded strategy for developing and cross-validating analytical methods for 2-(4-Methylpiperazin-1-YL)cyclopentanol. By employing two orthogonal techniques—HPLC-UV with derivatization and GC-MS—and rigorously comparing their performance against established regulatory standards, researchers can build a high degree of confidence in their analytical results.[14][15] This dual-method approach not only ensures data accuracy and reliability but also provides a comprehensive analytical package suitable for all stages of drug development, from initial characterization to final quality control.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
National Center for Biotechnology Information. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
Semantic Scholar. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
Charles University. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. [Link]
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Taylor & Francis Online. (2010). analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. [Link]
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MDPI. (2021). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]
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A Comparative Analysis of the Cytotoxic Potential of 2-(4-Methylpiperazin-1-YL)cyclopentanol and Standard Chemotherapeutic Agents
In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is a perpetual endeavor. The piperazine moiety has emerged as a privileged scaffold in medicinal chemistry, integral to the design of numerous anticancer compounds.[1][2] This guide presents a comparative framework for evaluating the cytotoxic effects of a novel piperazine derivative, 2-(4-Methylpiperazin-1-YL)cyclopentanol, against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. While specific experimental data for 2-(4-Methylpiperazin-1-YL)cyclopentanol is not yet publicly available, this document will leverage data from structurally related piperazine derivatives to project its potential cytotoxic profile and provide a comprehensive guide for its preclinical evaluation.
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth technical overview of the methodologies and rationale behind the comparative assessment of novel chemical entities in oncology.
Introduction to the Compounds
The Investigational Compound: 2-(4-Methylpiperazin-1-YL)cyclopentanol
The piperazine ring is a common structural motif in a variety of pharmacologically active compounds, including those with anticancer properties.[2][3] Piperazine derivatives have been shown to induce apoptosis, inhibit cell cycle progression, and interfere with DNA synthesis in cancer cells.[2][4][5] The introduction of a cyclopentanol group and a methylpiperazine moiety in 2-(4-Methylpiperazin-1-YL)cyclopentanol suggests potential for novel interactions with biological targets. The rationale for investigating this specific compound lies in the established anticancer potential of the piperazine scaffold and the opportunity to explore new structure-activity relationships.
Established Anticancer Drugs for Comparison
To benchmark the cytotoxic potential of our investigational compound, a panel of well-characterized and widely used anticancer drugs with distinct mechanisms of action has been selected:
-
Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.[][7][8][9][10]
-
Cisplatin: A platinum-based drug that forms intra- and inter-strand DNA crosslinks, which distort the DNA structure, inhibit DNA replication and transcription, and trigger apoptosis.[11][12][13][14][15]
-
Paclitaxel: A taxane that stabilizes microtubules by binding to β-tubulin, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[16][17][18][][20]
Experimental Design for Comparative Cytotoxicity Assessment
A multi-faceted approach is essential to comprehensively compare the cytotoxic effects of the investigational compound with the reference drugs. The following experimental workflow is proposed:
Caption: A general experimental workflow for the preclinical evaluation of novel anticancer compounds.
Methodologies
Cell Viability and Cytotoxicity Assays
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[21][22][23][24][25]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-(4-Methylpiperazin-1-YL)cyclopentanol and the reference drugs (Doxorubicin, Cisplatin, Paclitaxel) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[25]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity.[26][27][28][29][30]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells lysed with a lysis buffer (maximum LDH release).
Apoptosis and Cell Cycle Analysis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[31][32][33][34]
Protocol:
-
Cell Treatment: Treat cells with the investigational compound and reference drugs at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[32]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[35][36][37][38]
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Expected Results and Comparative Data
Based on existing literature for piperazine derivatives, it is hypothesized that 2-(4-Methylpiperazin-1-YL)cyclopentanol will exhibit cytotoxic activity against various cancer cell lines.[4][5][39][40][41] The following tables provide a template for presenting the comparative data.
Table 1: Comparative IC50 Values (µM) of 2-(4-Methylpiperazin-1-YL)cyclopentanol and Standard Anticancer Drugs
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| 2-(4-Methylpiperazin-1-YL)cyclopentanol | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Cisplatin | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Paclitaxel | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
Table 2: Summary of Mechanistic Insights
| Compound | Primary Mechanism of Action | Effect on Cell Cycle | Induction of Apoptosis |
| 2-(4-Methylpiperazin-1-YL)cyclopentanol | To be determined | To be determined | To be determined |
| Doxorubicin | DNA intercalation, Topoisomerase II inhibition, ROS generation[][7][8][9][10] | G2/M arrest | High |
| Cisplatin | DNA crosslinking[11][12][13][14][15] | S-phase arrest | High |
| Paclitaxel | Microtubule stabilization[16][17][18][][20] | G2/M arrest | High |
Discussion and Interpretation
The comparative analysis of the IC50 values will provide a direct measure of the cytotoxic potency of 2-(4-Methylpiperazin-1-YL)cyclopentanol relative to the standard drugs. A lower IC50 value indicates higher potency.
The mechanistic studies will elucidate how the investigational compound induces cell death. For instance, a significant increase in the Annexin V-positive cell population would suggest an apoptotic mechanism. Cell cycle analysis will reveal if the compound targets a specific phase of the cell cycle, similar to Paclitaxel's G2/M arrest.
The following diagram illustrates the potential signaling pathway for apoptosis induction, a common mechanism for many anticancer agents, including piperazine derivatives.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for the comparative evaluation of the cytotoxic effects of the novel piperazine derivative, 2-(4-Methylpiperazin-1-YL)cyclopentanol, against established anticancer drugs. By employing a combination of cell viability, cytotoxicity, apoptosis, and cell cycle assays, this approach will not only determine the potency of the investigational compound but also provide crucial insights into its mechanism of action. The resulting data will be instrumental in guiding further preclinical and clinical development of this and other promising piperazine-based anticancer agents.
References
-
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"validation of 2-(4-Methylpiperazin-1-YL)cyclopentanol as a tool compound for a specific biological target"
In the landscape of chemical biology and drug discovery, the utility of a small molecule tool compound is directly proportional to the rigor of its validation.[1][2][3] An uncharacterized or poorly validated compound can lead to misleading results and wasted resources. This guide provides a comprehensive framework for the validation of a novel chemical entity, 2-(4-Methylpiperazin-1-YL)cyclopentanol , as a tool compound for a specific biological target.
Notably, at the time of this writing, the specific biological target of 2-(4-Methylpiperazin-1-YL)cyclopentanol is not extensively documented in the public domain. Therefore, this guide will serve as a practical case study, outlining the necessary steps to not only hypothesize a potential target but also to rigorously validate the compound's utility as a chemical probe for that target. We will proceed under the hypothesis that initial screening has suggested activity towards a G-protein coupled receptor (GPCR), a common target class for molecules containing a methylpiperazine moiety.
The Imperative of Tool Compound Validation
A reliable tool compound should exhibit three key characteristics:
-
Potency: It should modulate the activity of its intended target at low concentrations.
-
Selectivity: Its effects should be predominantly due to its interaction with the intended target, with minimal off-target activity.[3][4]
-
A well-defined mechanism of action: The molecular interactions leading to the observed biological effect should be understood.[3]
This guide will walk you through a self-validating experimental workflow designed to establish these characteristics for 2-(4-Methylpiperazin-1-YL)cyclopentanol.
Part 1: Initial Characterization and Target Hypothesis
The journey of validating a novel compound begins with fundamental characterization and forming a plausible hypothesis about its biological target.
Step 1: Purity and Physicochemical Characterization
Before any biological assessment, the purity and identity of the compound must be unequivocally confirmed.
Experimental Protocol: Compound Quality Control
-
Procurement: Obtain 2-(4-Methylpiperazin-1-YL)cyclopentanol from a reputable supplier.[5][6][7]
-
Purity Analysis:
-
Solubility Assessment: Determine the solubility in relevant assay buffers and cell culture media.
Step 2: Target Class Hypothesis Generation
Given the lack of a known target, a hypothesis can be generated through:
-
Structural Similarity Analysis: Compare the structure of 2-(4-Methylpiperazin-1-YL)cyclopentanol to compounds with known biological targets. The 4-methylpiperazine moiety is present in a wide range of bioactive compounds, including inhibitors of kinases, GPCRs, and other enzyme classes.[9][10][11]
-
Preliminary Phenotypic Screening: Screen the compound in a panel of cell-based assays representing different signaling pathways.
For the purpose of this guide, we will hypothesize that 2-(4-Methylpiperazin-1-YL)cyclopentanol is an antagonist of a specific GPCR, which we will refer to as GPCR-X .
Part 2: In Vitro Validation for GPCR-X
With a hypothesized target, the next phase is to rigorously test this hypothesis through a series of in vitro experiments.
Step 1: Determining On-Target Activity
The initial step is to confirm that 2-(4-Methylpiperazin-1-YL)cyclopentanol directly interacts with and modulates the activity of GPCR-X.
Experimental Protocol: Radioligand Binding Assay
This "gold standard" assay directly measures the binding of a compound to its receptor.[12][13]
-
Prepare Membranes: Isolate cell membranes from a cell line overexpressing GPCR-X.
-
Competition Binding: Incubate the membranes with a constant concentration of a radiolabeled ligand known to bind to GPCR-X and increasing concentrations of 2-(4-Methylpiperazin-1-YL)cyclopentanol.
-
Measure Radioactivity: After incubation and washing, measure the amount of bound radioligand.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of 2-(4-Methylpiperazin-1-YL)cyclopentanol to determine the inhibitory constant (Ki).
Experimental Protocol: GTPγS Binding Assay
This functional assay measures the first step in G-protein activation following receptor stimulation, providing information on whether the compound is an agonist, antagonist, or inverse agonist.[12]
-
Prepare Membranes: Use membranes from cells overexpressing GPCR-X and the relevant G-protein subtype.
-
Assay Setup: Incubate the membranes with a known agonist for GPCR-X, [35S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of 2-(4-Methylpiperazin-1-YL)cyclopentanol.
-
Measure [35S]GTPγS Incorporation: Quantify the amount of [35S]GTPγS bound to the G-proteins.
-
Data Analysis: A decrease in agonist-stimulated [35S]GTPγS binding indicates antagonistic activity.
Step 2: Assessing Selectivity
A crucial aspect of tool compound validation is demonstrating its selectivity for the target of interest over other related and unrelated proteins.[3]
Experimental Protocol: Selectivity Profiling
-
Primary Selectivity Panel: Test 2-(4-Methylpiperazin-1-YL)cyclopentanol in binding or functional assays for closely related GPCRs.
-
Broad Selectivity Panel: Screen the compound against a commercially available panel of receptors, ion channels, and enzymes to identify potential off-target interactions. These services are offered by companies like Eurofins and DiscoveRx.[3]
-
Data Interpretation: A compound is generally considered selective if it is at least 30-fold more potent for its primary target compared to any off-targets.[4]
Part 3: Cellular Validation and Comparison with Alternatives
The validation process must extend into a cellular context to ensure the compound's utility in studying biological systems.
Step 1: Confirming Target Engagement in Cells
It is essential to demonstrate that the compound can access and bind to its target in a cellular environment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to monitor target engagement in intact cells.
-
Cell Treatment: Treat cells expressing GPCR-X with 2-(4-Methylpiperazin-1-YL)cyclopentanol or a vehicle control.
-
Thermal Challenge: Heat the cells to a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions.
-
Target Detection: Use Western blotting or other methods to detect the amount of soluble GPCR-X at each temperature.
-
Data Analysis: A shift in the melting temperature of GPCR-X in the presence of the compound indicates direct binding.
Step 2: Measuring Downstream Signaling
To confirm the functional consequences of target engagement, measure the compound's effect on downstream signaling pathways.
Experimental Protocol: Second Messenger Assays
Depending on the G-protein coupled to GPCR-X, different second messengers can be measured.
-
cAMP Assay: For Gs or Gi-coupled receptors, measure changes in intracellular cyclic AMP levels.
-
Calcium Flux Assay: For Gq-coupled receptors, measure changes in intracellular calcium concentrations.
These assays are often available in high-throughput formats.
Step 3: Comparison with Alternative Tool Compounds
A comprehensive guide should compare the newly validated compound with existing alternatives. For our hypothetical GPCR-X, let's compare 2-(4-Methylpiperazin-1-YL)cyclopentanol with two other hypothetical antagonists, Compound A and Compound B.
| Feature | 2-(4-Methylpiperazin-1-YL)cyclopentanol | Compound A | Compound B |
| GPCR-X Ki (nM) | 15 | 50 | 5 |
| Selectivity (fold vs. related GPCRs) | >50 | >20 | >100 |
| Cellular Potency (EC50, nM) | 50 | 200 | 25 |
| Solubility (µM) | 100 | 50 | 20 |
| Known Off-Targets | None identified | hERG channel | CYP3A4 inhibition |
This table provides a clear comparison of the key attributes of each compound, allowing researchers to make an informed decision based on their specific experimental needs.
Visualization of the Validation Workflow
Caption: A streamlined workflow for the validation of a novel tool compound.
Signaling Pathway Diagram
Caption: Mechanism of action for a GPCR antagonist.
Conclusion
The validation of a chemical probe is a multi-faceted process that requires a systematic and rigorous approach. For a novel compound like 2-(4-Methylpiperazin-1-YL)cyclopentanol, where the target is not readily apparent, the initial steps of hypothesis generation are as critical as the subsequent experimental validation. By following the workflow outlined in this guide, researchers can confidently assess the potency, selectivity, and cellular activity of a new chemical entity, ultimately providing the scientific community with a well-characterized and reliable tool for biological discovery.
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A Comparative Guide to the Synthetic Efficiency of a Novel Route for 2-(4-Methylpiperazin-1-YL)cyclopentanol
Abstract
The development of efficient and sustainable synthetic methodologies is a cornerstone of modern pharmaceutical and fine chemical manufacturing. This guide presents a comparative analysis of a novel, high-efficiency synthetic route to 2-(4-methylpiperazin-1-yl)cyclopentanol, a valuable heterocyclic building block, against a conventional established method. The novel approach, centered on a direct reductive amination, demonstrates significant improvements in yield, operational simplicity, and adherence to green chemistry principles.[1][2][3] We provide detailed experimental protocols and benchmark the two routes using key performance and green chemistry metrics, including Reaction Mass Efficiency (RME), Process Mass Intensity (PMI), and Environmental Factor (E-Factor).[4][5][6][7] This analysis serves as a practical guide for researchers, chemists, and process development professionals aiming to optimize synthetic strategies for nitrogen-containing heterocyclic compounds.
Introduction: The Imperative for Synthetic Efficiency
2-(4-Methylpiperazin-1-yl)cyclopentanol (Figure 1) is a substituted amino alcohol. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The efficiency by which these molecules are synthesized has profound implications, directly impacting economic viability, environmental footprint, and the speed of drug development pipelines.
Traditional multi-step syntheses often suffer from low overall yields, generate significant waste, and require costly purification steps. Green chemistry metrics have been developed to quantify the sustainability of chemical processes, moving beyond simple reaction yield to provide a more holistic assessment.[5][6] Metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI) are now integral to the evaluation of synthetic routes in the pharmaceutical industry.[4][8][9]
This guide compares two distinct synthetic approaches to the target molecule:
-
Route A (Established): A conventional two-step sequence involving the formation of an epoxide intermediate followed by nucleophilic ring-opening.[10][11]
-
Route B (Novel): A streamlined, one-pot direct reductive amination of cyclopentanone with N-methylpiperazine.[1][2]
We will demonstrate through detailed protocols and data-driven comparison that Route B offers a demonstrably "greener" and more efficient alternative.
Overview of Synthetic Strategies
Route A: Established Epoxide Ring-Opening Pathway
This classical approach involves two distinct chemical transformations. First, cyclopentene is oxidized to form cyclopentene oxide. In the second step, this epoxide is subjected to a nucleophilic ring-opening reaction with N-methylpiperazine.[10][12][13] While reliable, this pathway involves an intermediate isolation step and the use of potentially hazardous oxidizing agents.
Route B: Novel Direct Reductive Amination Pathway
Our proposed novel route is a one-pot reductive amination.[1][2] This strategy combines cyclopentanone and N-methylpiperazine in the presence of a mild reducing agent, sodium triacetoxyborohydride (STAB).[14] This approach is hypothesized to be more efficient by eliminating an intermediate isolation step, thereby reducing solvent usage, shortening the cycle time, and improving the overall mass intensity.[4]
Experimental Protocols & Methodologies
Materials & General Methods
All reagents were purchased from commercial suppliers and used without further purification. Reactions were monitored by Thin Layer Chromatography (TLC). Final products were characterized by ¹H NMR and Mass Spectrometry to confirm identity and purity.
Protocol for Route A: Epoxide Ring-Opening
Step 1: Synthesis of Cyclopentene Oxide
-
To a stirred solution of cyclopentene (8.2 g, 120 mmol) in dichloromethane (DCM, 200 mL) at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA, 77%, 32.0 g, 143 mmol) was added portion-wise over 30 minutes.
-
The reaction mixture was stirred at room temperature for 4 hours.
-
The mixture was filtered to remove the m-chlorobenzoic acid byproduct.
-
The filtrate was washed sequentially with 10% aqueous sodium sulfite (100 mL), saturated aqueous sodium bicarbonate (100 mL), and brine (100 mL).
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield cyclopentene oxide as a volatile liquid.
Step 2: Synthesis of 2-(4-Methylpiperazin-1-YL)cyclopentanol
-
To a solution of cyclopentene oxide (8.4 g, 100 mmol) in isopropanol (150 mL), N-methylpiperazine (11.0 g, 110 mmol) was added.
-
The mixture was heated to reflux (approx. 82 °C) and stirred for 16 hours.
-
The reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure.
-
The resulting crude oil was purified by column chromatography on silica gel (Eluent: 5% Methanol in DCM) to afford the final product.
Protocol for Route B: Direct Reductive Amination
-
To a flask containing cyclopentanone (8.4 g, 100 mmol) and N-methylpiperazine (11.0 g, 110 mmol) in 1,2-dichloroethane (DCE, 200 mL), acetic acid (6.0 g, 100 mmol) was added.
-
The mixture was stirred at room temperature for 1 hour to facilitate iminium ion formation.[15]
-
Sodium triacetoxyborohydride (STAB) (25.4 g, 120 mmol) was added portion-wise over 20 minutes, maintaining the temperature below 30 °C.[14]
-
The reaction was stirred at room temperature for 12 hours.
-
The reaction was quenched by the slow addition of saturated aqueous sodium bicarbonate (150 mL).[16]
-
The layers were separated, and the aqueous layer was extracted with DCM (2 x 50 mL).
-
The combined organic layers were washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.
Comparative Analysis and Benchmarking
To objectively evaluate the two routes, key performance and sustainability metrics were calculated based on the experimental results.
Data Presentation: Performance & Efficiency
The following tables summarize the quantitative data obtained from executing both synthetic routes at a 100 mmol scale.
Table 1: Key Performance Indicator (KPI) Comparison
| Metric | Route A: Epoxide Opening | Route B: Reductive Amination | Advantage |
| Product Yield (%) | 65% | 88% | Route B |
| Product Purity (%) | >98% | >98% | Comparable |
| Total Steps | 2 (with isolation) | 1 (one-pot) | Route B |
| Total Reaction Time (h) | 20 h | 13 h | Route B |
| Purification Method | Column Chromatography | Extractive Work-up | Route B |
Table 2: Green Chemistry & Synthetic Efficiency Metrics Comparison
| Metric | Formula | Route A: Epoxide Opening | Route B: Reductive Amination | Greener Route |
| Atom Economy (%) [17][18][19] | (MW of Product / Σ MW of Reactants) x 100 | 100% (for step 2) | 94.8% | Route A * |
| Reaction Mass Efficiency (%) [5] | (Mass of Product / Σ Mass of Reactants) x 100 | 61.5% | 83.2% | Route B |
| E-Factor [5][20][21] | (Total Mass In - Mass of Product) / Mass of Product | 31.5 | 14.2 | Route B |
| Process Mass Intensity (PMI) [4][8][22] | Total Mass In (kg) / Mass of Product (kg) | 32.5 | 15.2 | Route B |
Note on Atom Economy: For Route A, the calculation is shown for the final bond-forming step. While addition reactions like epoxide openings have a theoretical 100% atom economy, this metric does not account for solvents, reagents from previous steps, or yield, which are better captured by RME, E-Factor, and PMI.[6][7]
Visualization of Workflows
Synthetic Pathway Comparison
The following diagram illustrates the difference in complexity and step-count between the two routes.
Caption: Comparison of the two-step established route versus the one-pot novel route.
Benchmarking Process Workflow
This diagram outlines the logical flow used to compare the two synthetic routes.
Caption: Logical workflow for the comparative benchmarking of synthetic routes.
Discussion and Scientific Rationale
The data clearly indicates that the novel direct reductive amination (Route B) is superior to the established epoxide ring-opening method (Route A) across nearly all practical and green chemistry metrics.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) was selected for Route B because it is a mild and selective reducing agent that is particularly effective for reductive aminations.[14][15] It is less reactive towards the ketone starting material than other hydrides like sodium borohydride, allowing for the in situ formation of the iminium intermediate before reduction occurs. This selectivity is key to the success of the one-pot procedure.[15]
-
Solvent Selection: 1,2-dichloroethane (DCE) was used in Route B as it is a standard, non-protic solvent for STAB-mediated reactions.[14] For Route A, isopropanol was chosen for the ring-opening step as a polar protic solvent that can facilitate the reaction without being overly reactive.
-
Work-up Procedure: The extractive work-up for Route B is significantly more efficient and scalable than the column chromatography required for Route A. Chromatography is resource-intensive, consuming large volumes of solvent and silica gel, which dramatically increases the E-Factor and PMI.[20] The ability to purify the product of Route B via a simple acid-base extraction is a major process advantage.[16]
Trustworthiness and Validation: The protocols described are self-validating. The success of Route B is predicated on the chemoselectivity of the reducing agent. The high yield and purity of the final product, isolated without chromatography, confirms that the reduction of the iminium intermediate proceeds much faster than the reduction of the starting ketone, validating the experimental design.
Authoritative Grounding: The principles of green chemistry metrics like E-Factor and PMI, developed by Sheldon and championed by organizations like the ACS Green Chemistry Institute, provide the authoritative framework for our comparison.[4][5][21] The E-Factor for Route B (14.2) is less than half that of Route A (31.5), signifying a massive reduction in waste generation per kilogram of product.[5][20] Similarly, the PMI of 15.2 for Route B is typical for an unoptimized lab-scale synthesis in the fine chemical sector and represents a significant improvement over Route A's PMI of 32.5.[4][8]
Conclusion
This guide provides a comprehensive comparison of two synthetic routes to 2-(4-methylpiperazin-1-yl)cyclopentanol. The novel, one-pot direct reductive amination strategy (Route B) is demonstrably more efficient, sustainable, and scalable than the conventional two-step epoxide ring-opening method (Route A). It offers a higher yield, shorter reaction time, simpler purification, and drastically improved green chemistry metrics (PMI and E-Factor). This analysis underscores the power of applying modern synthetic methods and green chemistry principles to streamline the production of valuable chemical building blocks. We strongly recommend the adoption of the direct reductive amination approach for the synthesis of this and structurally related compounds.
References
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Process Mass Intensity Calculation Tool. American Chemical Society. [Link]
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Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Tobiszewski, M., et al. PMC - NIH.[Link]
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Convergent Process Mass Intensity Calculator. ACS Green Chemistry Institute.[Link]
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Understanding Atom Economy: A Key Principle of Green Chemistry. Oreate AI Blog.[Link]
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Atom Economy (GCSE Chemistry). Study Mind.[Link]
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Atom economy. Wikipedia.[Link]
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METRICS - Green Chemistry Toolkit. ACS Green Chemistry Institute.[Link]
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Process Mass Intensity (PMI). ACS Green Chemistry Institute Pharmaceutical Roundtable.[Link]
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Critical Evaluation of Published Algorithms for Determining Material Efficiency Green Metrics. ACS Sustainable Chemistry & Engineering.[Link]
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Atom economy - GCSE Chemistry Revision Notes. Save My Exams.[Link]
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E-Factor. Sheldon.nl.[Link]
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Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives. ResearchGate.[Link]
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Amination of cyclopentanone and accompanied by-reactions. ResearchGate.[Link]
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Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv.[Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]
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Cyclopentanone synthesis. Organic Chemistry Portal.[Link]
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Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.[Link]
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Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. PubMed.[Link]
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- PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.
-
Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI.[Link]
-
Prepare each compound from cyclopentanol. YouTube.[Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Methylpiperazin-1-YL)cyclopentanol
For Immediate Use by Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, the safe handling and disposal of chemical reagents is a cornerstone of our professional responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Methylpiperazin-1-YL)cyclopentanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are derived from an analysis of the compound's structural components—a substituted piperazine and a cyclopentanol ring—and adhere to established best practices for chemical waste management.
Hazard Profile and Initial Assessment
-
Piperazine Moiety : Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1] They may also cause allergic skin reactions and respiratory irritation.[2]
-
Cyclopentanol Moiety : Cyclopentanol is classified as a flammable liquid and vapor.[3] While it is not classified as a skin sensitizer or carcinogen, it should be handled with care, and its container and any contaminated materials must be disposed of as hazardous waste.[3]
Based on this analysis, 2-(4-Methylpiperazin-1-YL)cyclopentanol must be treated as a hazardous chemical waste . The primary hazards are likely to include flammability, skin and eye irritation or corrosion, and potential toxicity if ingested or inhaled.
| Property | Hazard Consideration | Source |
| Physical Form | Solid | |
| Primary Hazard Class | Assumed Hazardous Waste | [1][3] |
| Constituent Hazards | Flammable, Corrosive (skin/eye damage), Irritant, Potential Sensitizer | [3][4] |
| Incompatibilities | Strong oxidizing agents, Acids, Alkali metals, Nitrides | [5][6] |
Pre-Disposal: Segregation and Storage
Proper segregation is the first critical step in the waste disposal workflow. Mishandling at this stage can lead to dangerous chemical reactions.
Key Principles for Segregation:
-
Do Not Mix: Never mix 2-(4-Methylpiperazin-1-YL)cyclopentanol waste with incompatible chemicals, particularly strong acids or oxidizing agents.[5]
-
Dedicated Container: All waste containing this compound, including contaminated personal protective equipment (PPE), pipette tips, and weighing papers, must be collected in a designated, clearly labeled hazardous waste container.[7]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste " and the full chemical name: "2-(4-Methylpiperazin-1-YL)cyclopentanol ". The label should also include appropriate hazard warnings, such as pictograms for flammability and corrosivity.[8][9]
Satellite Accumulation Areas (SAA): Laboratories should establish designated SAAs for the temporary storage of hazardous waste.[5][8]
-
The SAA must be at or near the point of waste generation and under the direct supervision of laboratory personnel.[10]
-
Waste containers in the SAA must be kept securely closed except when adding waste.[5]
-
State and federal regulations dictate the maximum volume of waste and the maximum time it can be stored in an SAA.[8]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for collecting and preparing 2-(4-Methylpiperazin-1-YL)cyclopentanol for final disposal by a licensed waste management vendor.
Required Equipment:
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant safety goggles or face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
Lab coat.
-
-
Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid).
-
Inert absorbent material (e.g., vermiculite, sand) for spill management.[7][11]
Procedure:
-
Don PPE: Before handling the chemical or its waste, put on all required PPE.
-
Waste Collection:
-
Carefully transfer waste 2-(4-Methylpiperazin-1-YL)cyclopentanol solid directly into the designated hazardous waste container.
-
Collect any contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in the same container.
-
For solutions containing the compound, use a compatible, leak-proof liquid waste container. Do not fill containers beyond 90% capacity to allow for expansion.[10]
-
-
Secure Container: Tightly seal the hazardous waste container lid immediately after adding waste.
-
Decontamination:
-
Thoroughly decontaminate non-disposable equipment (e.g., spatulas, glassware) that has come into contact with the chemical.
-
Use an appropriate solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water.
-
Dispose of any contaminated cleaning materials (e.g., wipes) as hazardous waste in the designated container.[7]
-
-
Storage: Place the sealed container in the designated SAA. Ensure it is stored separately from incompatible materials like acids and oxidizers.[5]
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution’s Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor. All waste must be handled in accordance with local, state, and federal regulations.[1][10]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert personnel in the area and evacuate the immediate vicinity of the spill. Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.[7]
-
Containment: For a solid spill, carefully sweep or scoop the material to prevent dust generation. For a liquid spill, contain it using an inert absorbent material like vermiculite or sand.[6][7]
-
Collection: Carefully collect the spilled material or the absorbent mixture and place it into the designated hazardous waste container.[11]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and institutional EH&S department, following all internal reporting procedures.
Regulatory Framework
Disposal of this chemical is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] It is imperative that all laboratory personnel understand their facility's generator status (e.g., Very Small, Small, or Large Quantity Generator) as this determines storage time limits and reporting requirements.[8][9] Always consult your state and local environmental protection agencies for specific provisions, as their regulations may be stricter than federal law.[1][4]
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing waste containing 2-(4-Methylpiperazin-1-YL)cyclopentanol.
Caption: Disposal Workflow for 2-(4-Methylpiperazin-1-YL)cyclopentanol
References
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-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanol. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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American Society for Clinical Pathology. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
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Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanol. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from [Link]
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Loba Chemie. (2016, May 25). Cyclopentanol for Synthesis MSDS. Retrieved from [Link]
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National Institutes of Health. (n.d.). Cyclopentanol | C5H10O | CID 7298 - PubChem. Retrieved from [Link]
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Angene Chemical. (2025, November 8). Safety Data Sheet. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2-(4-Methylpiperazin-1-YL)cyclopentanol: Personal Protective Equipment and Disposal
Executive Summary: Immediate Safety Directives
This document provides essential safety protocols for researchers, scientists, and drug development professionals handling 2-(4-Methylpiperazin-1-YL)cyclopentanol. While a specific Safety Data Sheet (SDS) for this compound is not thoroughly established in public literature, its chemical structure—a hybrid of a cyclopentanol ring and a methylpiperazine moiety—demands a conservative and stringent approach to safety.[1] The protocols herein are synthesized from the known hazards of its constituent chemical families and grounded in authoritative standards from the Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA).[2][3]
The primary directive is to treat this compound as possessing a combination of hazards: flammability from the cyclopentanol group and potential skin/eye irritation, toxicity, and sensitization from the piperazine derivative component.[1][4][5] Adherence to a comprehensive, written Chemical Hygiene Plan (CHP) is mandatory, as stipulated by OSHA's Laboratory Standard (29 CFR 1910.1450).[2][6][7]
Hazard Assessment: A Synthesis of Known Risks
Due to the absence of comprehensive toxicological data for 2-(4-Methylpiperazin-1-YL)cyclopentanol, we must infer its potential hazards from its structural components. This principle aligns with OSHA's requirement to consider any chemical with unknown composition as hazardous.[2]
Table 1: Postulated Hazard Profile
| Chemical Moiety | Known Hazards of Chemical Class | Potential Hazard for Target Compound | Supporting Citations |
| Cyclopentanol | Flammable Liquid (Category 3) | Flammable liquid and vapor. Vapors may form explosive mixtures with air.[4][8] | [4][8][9][10] |
| Piperazine Derivative | Skin Irritation/Corrosion, Serious Eye Damage, Respiratory Irritation, Potential for Allergic Skin Reaction, Harmful if Swallowed.[1][5] | Causes skin and eye irritation. May cause respiratory irritation and allergic skin reactions.[1][5] Harmful if ingested.[1][11] | [1][5][11] |
This synthesized assessment mandates a multi-faceted personal protective equipment (PPE) strategy that addresses both chemical exposure and physical fire hazards.
Personal Protective Equipment (PPE): A Multi-Barrier System
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[12] The following provides a step-by-step guide for establishing a minimum standard of protection, which must be scaled up based on the experimental context (e.g., heating, aerosolization, large quantities).
Primary Engineering and Administrative Controls
Before relying on PPE, engineering and administrative controls must be implemented.[13]
-
Engineering Control: All handling of 2-(4-Methylpiperazin-1-YL)cyclopentanol must occur within a certified chemical fume hood to control flammable vapors and potential aerosols.[14]
-
Administrative Control: Access to areas where the compound is used must be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in the laboratory's Chemical Hygiene Plan.[2][6]
Step-by-Step PPE Selection and Donning Protocol
A systematic approach ensures no barrier is overlooked. The following workflow illustrates the decision-making and implementation process.
Caption: PPE selection and operational workflow.
Table 2: Recommended PPE for Handling 2-(4-Methylpiperazin-1-YL)cyclopentanol
| Body Area | Minimum Required PPE | Rationale & Specifications |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles provide a seal against splashes and vapors.[12][13] A face shield, worn over goggles, is required due to the risk of splashes during transfers and potential exothermic reactions.[13] Must meet ANSI Z.87.1 standard. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Disposable nitrile gloves offer protection against a range of chemicals and should be used for incidental contact.[13] For extended contact or immersion, heavier neoprene gloves are recommended. Gloves must be inspected before use and changed immediately upon contamination. |
| Body | Flame-Resistant (FR) Laboratory Coat | A lab coat made from materials like Nomex® is essential due to the flammability hazard of cyclopentanol.[13][15] The coat must be fully buttoned to cover as much skin as possible.[13] Standard cotton or polyester lab coats are insufficient. |
| Respiratory | Not required for standard use in a fume hood | Engineering controls (fume hood) should prevent inhalation exposure.[13] If procedures may generate significant aerosols or if engineering controls fail, a respirator program compliant with OSHA standards is required, including fit testing and medical evaluation.[6][13] |
| Feet | Closed-toe, liquid-resistant shoes | Shoes must cover the entire foot to protect against spills.[13] |
Operational Plan: Safe Handling and Storage
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items, especially ignition sources.[8]
-
Grounding: When transferring from a larger container, ground and bond the container and receiving equipment to prevent static discharge, which could ignite flammable vapors.[4][8]
-
Tools: Use only non-sparking tools for transfers and manipulations.[4]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area designated for flammable liquids.[4][5][8] Store away from heat, sparks, open flames, and strong oxidizing agents.[4]
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[11] Do not eat, drink, or smoke in the laboratory.[4][10]
Disposal Plan: Managing Chemical Waste
All waste containing 2-(4-Methylpiperazin-1-YL)cyclopentanol is classified as hazardous waste.[4]
-
Segregation: Do not mix this waste with other waste streams. Collect all contaminated materials (e.g., gloves, pipette tips, paper towels) in a dedicated, properly labeled hazardous waste container.
-
Containerization: The waste container must be compatible with the chemical, kept closed except when adding waste, and stored in a secondary containment unit within a well-ventilated area.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and list the chemical constituents.[16]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Waste must be disposed of in accordance with all local, state, and federal regulations at an approved waste disposal plant.[5][10] Never dispose of this chemical down the drain.[14]
The following diagram illustrates the critical path for safe chemical handling and disposal.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
